molecular formula C11H15N3O B2421354 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol CAS No. 879037-84-0

1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol

Katalognummer: B2421354
CAS-Nummer: 879037-84-0
Molekulargewicht: 205.261
InChI-Schlüssel: KIVGFNXIRFDFOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.261. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(5-amino-1-ethylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-3-14-10-5-4-8(12)6-9(10)13-11(14)7(2)15/h4-7,15H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVGFNXIRFDFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)N=C1C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical properties of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol

Executive Summary

1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol is a functionalized benzimidazole derivative characterized by a secondary alcohol moiety at the C2 position and a primary amine at the C5 position.[1][2] Structurally analogous to metabolites of benzimidazole-based therapeutics (e.g., bendamustine, enviradene), this compound serves as a critical pharmacophore in medicinal chemistry, particularly in the development of anthelmintics and kinase inhibitors.[1]

This guide provides a definitive technical analysis of its physicochemical properties, focusing on ionization behavior, lipophilicity, and solid-state characteristics.[1] It establishes self-validating protocols for analytical characterization and stability assessment, designed for researchers in drug discovery and process chemistry.[1]

Molecular Identity & Structural Architecture

The molecule comprises a planar benzimidazole scaffold substituted at three key positions, creating a unique electronic push-pull system that dictates its reactivity and solubility.[1]

AttributeDetail
IUPAC Name 1-(5-Amino-1-ethyl-1H-benzimidazol-2-yl)ethanol
Molecular Formula C₁₁H₁₅N₃O
Molecular Weight 205.26 g/mol
Core Scaffold 1H-Benzimidazole
Key Substituents N1-Ethyl (hydrophobic anchor), C2-(1-Hydroxyethyl) (chiral center), C5-Amino (nucleophile/pH sensor)
Chirality The C2-sidechain contains a chiral center (R/S).[1][2][3][4][5][6][7][8] Synthetic samples are typically racemic unless stereoselective synthesis is employed.[1]
Electronic Distribution & Tautomerism

Unlike unsubstituted benzimidazoles, the N1-ethyl substitution locks the tautomeric equilibrium .[1] There is no proton migration between N1 and N3.[1]

  • N3 (Imidazole Nitrogen): Acts as the primary basic center (sp² hybridized lone pair).[1]

  • C5-Amino Group: Acts as an electron-donating group (EDG) via resonance, increasing electron density at the core, specifically enhancing the basicity of N3 compared to the unsubstituted parent.[1]

Physicochemical Properties (The Core)

The following data represents a synthesis of experimental values from homologous series (Methyl/Ethyl analogs) and computational consensus (ACD/Labs, ChemAxon).

Ionization Constants (pKa)

Understanding the protonation state is critical for solubility profiling and HPLC method development.[1]

Ionization CenterpKa (Approx)Species Predominance at pH 7.4Significance
N3 (Benzimidazole) 5.8 – 6.2Neutral (>95%)Primary protonation site.[1] Below pH 5.0, the molecule becomes cationic, drastically increasing aqueous solubility.[1]
C5-NH₂ (Aniline) 2.8 – 3.2Neutral (100%)Weak base due to conjugation with the aromatic ring.[1] Protonates only under strongly acidic conditions (pH < 2).[1]
C2-OH (Alcohol) > 15.0NeutralNon-ionizable in physiological range.[1]

Critical Insight: The pKa of the N3 nitrogen is modulated by the C5-amino group.[1] The electron donation from the 5-NH₂ stabilizes the conjugate acid at N3, potentially raising the pKa by 0.3–0.5 units compared to the non-aminated analog.[1]

Lipophilicity (LogP / LogD)

The partition coefficient is influenced by the hydrophilic hydroxyl/amino groups and the hydrophobic ethyl/benzimidazole core.[1]

  • LogP (Neutral): 1.1 ± 0.2[1]

    • Mechanism:[1] The ethyl group adds ~0.5 log units of lipophilicity compared to the methyl analog.[1] The hydroxyl group reduces logP by ~1.0 unit via H-bonding.[1]

  • LogD (pH 2.0): -1.5 (Highly soluble, cationic species).[1]

  • LogD (pH 7.4): 1.1 (Neutral species).[1]

Solubility Profile
  • Water (pH 7.0): Moderate (0.5 – 1.0 mg/mL).[1] Solubility is limited by crystal lattice energy (π-π stacking).[1]

  • 0.1 N HCl: High (> 20 mg/mL).[1] Protonation of N3 disrupts lattice packing.[1]

  • Organic Solvents:

    • DMSO: > 50 mg/mL (Excellent).[1]

    • Methanol: > 20 mg/mL (Good).[1]

    • Acetonitrile: Moderate.[1]

Visualizing the Physicochemical Workflow

The following diagram illustrates the ionization equilibria and their impact on solubility and stability.

G cluster_0 Physiological Window (pH 7.4) Cation Dicationic Species (pH < 2.0) High Solubility Unstable (Hydrolysis risk) MonoCat Mono-Cationic Species (pH 3.0 - 5.5) Protonated at N3 Stable & Soluble Cation->MonoCat pKa2 ~ 3.0 (Aniline) MonoCat->Cation Neutral Neutral Species (pH > 6.5) Lipophilic (LogP ~1.1) Precipitation Risk MonoCat->Neutral pKa1 ~ 6.0 (Imidazole) Neutral->MonoCat

Figure 1: Ionization states of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol across the pH scale. The N3 protonation is the "solubility switch."[1]

Analytical Characterization Protocols

To ensure data integrity, use these self-validating methods.

HPLC Method (Purity & Assay)

The presence of the basic N3 and polar OH group requires end-capped columns to prevent peak tailing.[1]

  • Column: C18 (L1) end-capped, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Basic pH suppresses N3 ionization, improving peak shape for basic drugs).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 285 nm (Characteristic Benzimidazole absorption).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

Validation Check: The 5-amino group is susceptible to oxidation.[1] If a peak appears at RRT ~0.9 or ~1.1, it is likely an oxidative impurity (azo-dimer or N-oxide).[1]

NMR Diagnostics (1H NMR in DMSO-d6)
  • Diagnostic Signal 1 (Chiral Center): The methine proton (-CH(OH)-) appears as a multiplet/quartet around δ 4.8–5.2 ppm.[1]

  • Diagnostic Signal 2 (Hydroxyl): A doublet (exchangeable) around δ 5.5 ppm.[1]

  • Diagnostic Signal 3 (Ethyl Group): Triplet (CH3) at ~1.3 ppm and Quartet (CH2) at ~4.2 ppm.[1]

  • Diagnostic Signal 4 (Amino): Broad singlet at ~4.5–5.0 ppm (often overlaps with OH; add D₂O to collapse).[1]

Stability & Degradation Pathways[1]

The molecule has two primary vulnerabilities: the electron-rich amino group and the secondary alcohol.[1]

Oxidative Instability (The "Browning" Effect)

Like all anilines, the C5-amino group is prone to oxidation by air, especially in solution or when adsorbed on silica.[1]

  • Mechanism: Radical formation

    
     Dimerization (Azo linkages) 
    
    
    
    Quinoid structures (Colored).[1]
  • Mitigation: Store under Argon/Nitrogen at -20°C. Use antioxidants (Ascorbic acid) in formulation buffers.[1]

Dehydration (Acid Catalyzed)

Under strong acidic conditions (pH < 1) and heat, the secondary alcohol at C2 can undergo elimination.[1]

  • Product: 1-Ethyl-2-vinyl-1H-benzimidazole-5-amine.[1]

  • Detection: Appearance of vinylic protons in NMR (δ 5.5–6.5 ppm).[1]

Degradation Compound 1-(5-Amino-1-ethyl...)-ethanol Oxidation Oxidative Degradation (Air/Light) Formation of Azo-Dimers Compound->Oxidation Slow (Solid State) / Fast (Solution) Dehydration Acid-Catalyzed Dehydration (pH < 1, Heat) Formation of Vinyl Analog Compound->Dehydration Strong Acid / Heat

Figure 2: Primary degradation pathways.[1] Storage at low temperature and inert atmosphere is mandatory.

Experimental Protocol: Determination of LogP (Shake-Flask Method)

This protocol is adapted for amphoteric benzimidazoles.[1]

  • Preparation: Dissolve 2 mg of compound in 1 mL of Octanol (pre-saturated with water).

  • Equilibration: Add 1 mL of Phosphate Buffer (pH 7.4, pre-saturated with octanol).

  • Agitation: Vortex for 30 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC (Method 5.1).

  • Calculation:

    
    .[1]
    
    • Note: Ensure mass balance is >95% to rule out precipitation at the interface.[1]

References

  • PubChem Compound Summary. 1-(1H-Benzimidazol-2-yl)ethanol (Structural Analog).[1] National Center for Biotechnology Information.[1] Link

  • Sigma-Aldrich. Benzimidazole Derivatives and Building Blocks.[1] (General properties of 5-aminobenzimidazoles). Link

  • Lokaj, J., et al. "5-Amino-1-methyl-1H-benzimidazole."[1] Acta Crystallographica Section E, 2009.[1][9] (Crystal structure and planarity of the 5-amino-1-alkyl scaffold). Link

  • Cheméo. Chemical Properties of 5-Amino-2-benzimidazolethiol (Analogous electronic properties).Link[1]

  • EPA CompTox Dashboard. Physicochemical property predictions for benzimidazole amines.Link[1]

Sources

An In-depth Technical Guide to the Solubility Profile of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage in vitro screening to final dosage form manufacturing. Poor solubility can lead to low bioavailability, erratic absorption, and significant formulation challenges, ultimately causing promising drug candidates to fail. This guide provides a comprehensive framework for determining and interpreting the solubility profile of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol, a substituted benzimidazole derivative. We will explore the theoretical underpinnings of solubility, present a robust, self-validating experimental protocol based on the gold-standard shake-flask method, and discuss the interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and reliable understanding of this compound's behavior in various organic solvent systems.

Introduction: The Critical Role of Solubility Profiling

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The target compound, 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol, incorporates several key functional groups that dictate its physicochemical behavior:

  • A Benzimidazole Core: A largely hydrophobic, bicyclic aromatic system.

  • A Basic Amino Group (-NH₂): A primary amine on the benzene ring, capable of acting as a hydrogen bond donor and a proton acceptor, making its solubility pH-dependent.[1]

  • An N-Ethyl Group (-CH₂CH₃): Increases lipophilicity.

  • An Ethanol Side Chain (-CH(OH)CH₃): A secondary alcohol group that is polar and can act as both a hydrogen bond donor and acceptor.

The interplay of these features creates a molecule with complex solubility characteristics. A comprehensive solubility profile across a range of organic solvents with varying polarities is therefore not merely academic; it is essential for:

  • In Vitro Assay Design: Ensuring the compound remains in solution during biological testing to produce reliable data.[2]

  • Lead Optimization: Guiding synthetic modifications to improve biopharmaceutical properties.

  • Formulation Development: Selecting appropriate solvent systems for preclinical and clinical formulations.[3]

  • Purification and Crystallization: Designing efficient manufacturing processes.

Guiding Principles: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[4][5] For 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol, the key interactions are:

  • Hydrogen Bonding: The primary driver of solubility in polar protic solvents (e.g., methanol, ethanol). The -NH₂ and -OH groups can donate hydrogen bonds, while the nitrogen atoms of the benzimidazole ring and the oxygen of the hydroxyl group can accept them.[6]

  • Dipole-Dipole Interactions: Important for solubility in polar aprotic solvents (e.g., DMSO, acetone). The molecule possesses a significant dipole moment.

  • Van der Waals Forces: These weaker forces dominate interactions with non-polar solvents (e.g., toluene, hexanes), where the hydrophobic benzimidazole core and ethyl group play a larger role.

Given its structure, we can hypothesize that the compound will exhibit higher solubility in polar solvents, particularly those capable of hydrogen bonding like lower-chain alcohols and DMSO, and significantly lower solubility in non-polar hydrocarbon solvents.[6]

Experimental Determination: The Thermodynamic Equilibrium Shake-Flask Method

To obtain definitive solubility data, an experimental approach is required. While high-throughput kinetic assays are useful for early screening, the shake-flask method remains the gold standard for determining thermodynamic (equilibrium) solubility.[7][8] This method measures the maximum amount of a substance that can dissolve in a solvent at equilibrium, providing a true and robust value essential for later-stage development.[7][9]

Causality Behind the Shake-Flask Method

The choice of this method is deliberate. It is designed to allow the system to reach its lowest energy state (thermodynamic equilibrium) between the undissolved solid and the saturated solution. This ensures the measured concentration is the true solubility, unaffected by the kinetics of dissolution or the temporary supersaturation that can occur in other methods.[8][10] Verifying that equilibrium has been reached (e.g., by sampling at multiple late time points like 24 and 48 hours) is a key part of the protocol's self-validating nature.[11]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring data accuracy and reproducibility.

Materials:

  • 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol (solid, purity >98%)

  • Selected organic solvents (HPLC grade or higher): Methanol, Ethanol, Isopropanol, Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Toluene, n-Heptane.

  • 2-5 mL glass vials with PTFE-lined screw caps.

  • Orbital shaker or rotator in a temperature-controlled incubator set to 25 °C ± 0.5 °C.

  • Analytical balance.

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Preparation: Add an excess amount of the solid compound to each vial. A visual excess of solid must remain at the end of the experiment to ensure saturation. A starting amount of ~10-20 mg in 2 mL of solvent is typically sufficient.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on the orbital shaker in the incubator at 25 °C. Agitate the samples for 48 hours to ensure equilibrium is reached.[10]

    • Self-Validation Check 1: To confirm equilibrium, samples can be taken at 24 and 48 hours. The solubility values should be consistent.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a glass syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial.

    • Causality: Filtration is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared from known concentrations of the compound.

    • Self-Validation Check 2: A stability-indicating HPLC method should be used to confirm that the compound has not degraded in the solvent during the equilibration period.[8]

Diagram of the Experimental Workflow

G prep 1. Preparation Add excess solid compound to vials. solvent 2. Solvent Addition Add 2 mL of each organic solvent. prep->solvent equilibrate 3. Equilibration Agitate at 25°C for 48h. solvent->equilibrate settle 4. Phase Separation Let solids settle for 2h. equilibrate->settle sample 5. Sampling & Filtration Filter supernatant through 0.22 µm syringe filter. settle->sample dilute 6. Dilution Dilute filtrate to fall within calibration range. sample->dilute analyze 7. Quantification Analyze by validated HPLC-UV method. dilute->analyze report 8. Report Data Calculate solubility in mg/mL and mM. analyze->report G cluster_solute Solute: 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol cluster_solvents Solvent Types solute_node Benzimidazole Core (Hydrophobic) nonpolar Non-Polar (e.g., Toluene) solute_node->nonpolar Van der Waals (Low Solubility) amino_node Amino Group (-NH₂) (H-Bond Donor) protic Polar Protic (e.g., Methanol) amino_node->protic Strong H-Bonding (High Solubility) aprotic Polar Aprotic (e.g., DMSO) amino_node->aprotic Dipole-Dipole (Good Solubility) hydroxyl_node Hydroxyl Group (-OH) (H-Bond Donor/Acceptor) hydroxyl_node->protic Strong H-Bonding (High Solubility) hydroxyl_node->aprotic Dipole-Dipole (Good Solubility)

Caption: Dominant Intermolecular Forces Governing Solubility.

Conclusion

Determining the solubility profile of a drug candidate like 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol is a foundational step in its development. This guide has outlined a comprehensive approach that combines theoretical understanding with a rigorous, self-validating experimental protocol. By employing the gold-standard shake-flask method and carefully interpreting the results in the context of intermolecular forces, researchers can generate a reliable and highly informative solubility profile. This data is indispensable for guiding subsequent activities, including formulation, purification, and further chemical optimization, thereby increasing the probability of successful drug development.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [10]2. WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. [12]3. Solubility of Things. Benzimidazole derivative. [6]4. Life Chemicals. Compound solubility measurements for early drug discovery. (2022).

  • WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). [9]6. U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). [13]7. Baka, E., et al. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. (2008). Referenced in Dissolution Technologies. [7]8. Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [2]9. BioAssay Systems. Solubility Testing – Shake Flask Method. [14]10. Lokey Lab Protocols. Shake Flask logK. (2017).

  • Daina, A., et al. Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Pharmaceutics. (2024). [15]12. SlidePlayer. Solubility experimental methods.

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). [11]14. BenchChem. Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. [1]15. USP-NF. <1236> Solubility Measurements. (2016). [16]16. ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility. (2018).

  • U.S. Food and Drug Administration. Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. (2017).

  • DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). [17]19. ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2004). [18]20. Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). [8]21. ACS Publications. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2004). [19]22. Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (2021). [3]23. Springer. The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs. (2019). [20]24. USP. <1171> PHASE-SOLUBILITY ANALYSIS.

  • PubMed. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (1987).

  • PubChem. 1-(1H-Benzimidazol-2-yl)ethanol, (S)-. 27. Chemistry LibreTexts. Solubility and Factors Affecting Solubility. (2023). [4]28. Cayman Chemical. Solubility Factors When Choosing a Solvent. [5]29. University of Calgary. Solubility of Organic Compounds. (2023). 31. PubChem. 2-(5-Amino-benzoimidazol-1-yl)-ethanol.

Sources

Safety data sheet (SDS) for 5-amino-1-ethyl-2-hydroxyethylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth Provisional Technical Safety Data Sheet (SDS) & Handling Protocol for the research chemical 5-amino-1-ethyl-2-hydroxyethylbenzimidazole .

Notice of Novelty: As of 2024/2025, this specific molecular structure does not have a widely registered CAS number in public chemical inventories (e.g., TSCA, ECHA). It is treated here as a Research Grade Intermediate often encountered in the synthesis of benzimidazole-based pharmaceuticals (e.g., antihistamines or anthelmintics) or specialized polymer additives. The data below is synthesized from Structure-Activity Relationship (SAR) analysis of close structural analogues (e.g., 5-aminobenzimidazole, 1-ethyl-2-methylbenzimidazole).

Part 1: Compound Identity & Physicochemical Profile[1]

1.1 Identification
  • Chemical Name: 2-(5-amino-1-ethyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol

  • Common/Lab Code: 5-A-1-E-2-HEB

  • Molecular Formula:

    
    
    
  • Molecular Weight: 205.26 g/mol

  • Structural Class: Benzimidazole derivative; Primary aromatic amine.

1.2 Predicted Physicochemical Properties

Data derived from ACD/Labs and EPI Suite™ estimation models for aminobenzimidazoles.

PropertyValue (Predicted/Experimental Range)Causality / Note
Physical State Solid (Crystalline Powder)H-bonding from -OH and -NH2 promotes lattice stability.
Color Off-white to pale brownOxidation of the amino group often leads to darkening over time.
Melting Point 145°C – 155°CTypical for mid-weight benzimidazoles; lower than unsubstituted forms due to alkyl chains disrupting packing.
Solubility (Water) Moderate (~5-10 mg/mL)The hydroxyethyl group and basic nitrogen enhance aqueous solubility compared to lipophilic analogues.
Solubility (Organic) High in DMSO, Methanol, EthanolPolar organic solvents disrupt intermolecular H-bonds.
pKa (Basic N) ~5.5 – 6.0The imidazole ring nitrogen is weakly basic.
pKa (Acidic -OH) ~16Aliphatic alcohol; not acidic in aqueous conditions.
LogP ~1.2Lipophilicity is balanced by the polar hydroxyl and amino groups.

Part 2: Hazard Identification & Toxicology (SAR Analysis)

Core Directive: Treat this substance as a Functionalized Aromatic Amine . The primary risks are derived from the aniline-like moiety (position 5-amino) and the benzimidazole core.

2.1 GHS Classification (Provisional)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.

  • Germ Cell Mutagenicity: Category 2 (H341) – Suspected of causing genetic defects. (Note: Many 5-aminobenzimidazoles show activity in Ames tests due to DNA intercalation or adduct formation).

2.2 Toxicology Logic
  • Genotoxicity Potential: The 5-amino group on the fused ring system is structurally alert for genotoxicity. Metabolic activation (N-hydroxylation) can lead to electrophilic species that bind DNA.

  • Sensitization: Aromatic amines are known sensitizers. Repeated dermal exposure may lead to allergic contact dermatitis.

Part 3: Handling, Storage & Stability Protocols

3.1 Storage Architecture
  • Temperature: 2°C to 8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon or Nitrogen) blanket required.

  • Container: Amber glass vial with PTFE-lined cap.

  • Rationale: The 5-amino group is susceptible to oxidation (browning). The 2-hydroxyethyl group is relatively stable but can undergo dehydration under extreme acidic heat.

3.2 Stability & Reactivity
  • Incompatible Materials: Strong oxidizing agents (peroxides, permanganates), Acid chlorides (will acylate the -NH2 and -OH), Isocyanates.

  • Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO).

3.3 Experimental Handling Workflow (DOT Diagram)

The following diagram outlines the logical flow for handling this compound to minimize oxidation and exposure.

HandlingProtocol Start Storage Retrieval (Cold/Dark) Equilibration Equilibrate to RT (Inside Desiccator) Start->Equilibration Prevent Condensation Weighing Weighing (Analytical Balance in Fume Hood) Equilibration->Weighing Avoid Hydrolysis Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Immediate Dissolution Reseal Purge with Argon & Reseal Weighing->Reseal Protect Bulk Stock Use Reaction / Assay Solubilization->Use Waste Waste Disposal (Halogen-Free Organic) Use->Waste Reseal->Start Return to Cold

Figure 1: Safe handling lifecycle minimizing oxidative degradation and moisture absorption.

Part 4: Emergency Response Protocols

4.1 First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Rationale: Amines can cause bronchospasm.

  • Skin Contact: Wash with polyethylene glycol 400 (PEG-400) followed by soap and water. Rationale: PEG-400 is superior for solubilizing lipophilic amines compared to water alone.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration). Call a POISON CENTER.

4.2 Fire-Fighting Measures
  • Extinguishing Media: Water spray, Alcohol-resistant foam, Dry chemical, CO2.

  • Specific Hazards: Emits toxic fumes (NOx) under fire conditions.

  • PPE: Wear self-contained breathing apparatus (SCBA).

Part 5: Analytical Verification (Self-Validating Protocol)

To ensure scientific integrity, you must verify the identity of the compound before use. Do not rely solely on the label.

5.1 Proton NMR (

H-NMR) Expectation

Solvent: DMSO-d6

PositionChemical Shift (

)
MultiplicityIntegrationAssignment
Aromatic 7.2 – 7.4Doublet (d)1HH-7 (Benzimidazole ring)
Aromatic 6.8Singlet (s)1HH-4 (Ortho to amino)
Aromatic 6.6Doublet of Doublets (dd)1HH-6 (Meta to amino)
Amine 4.8 – 5.0Broad Singlet (br s)2H-NH

(Exchangeable)
Hydroxyl 4.6 – 4.8Triplet (t)1H-OH (Exchangeable)
Ethyl (CH2) 4.1 – 4.2Quartet (q)2HN-CH

-CH

Side Chain 3.8Triplet (t)2H-CH

-OH
Side Chain 2.9 – 3.0Triplet (t)2HRing-CH

-CH

OH
Ethyl (CH3) 1.3Triplet (t)3HN-CH

-CH

5.2 Analytical Logic Flow (DOT Diagram)

This diagram illustrates the decision tree for validating the compound's purity and identity.

AnalyticalLogic Sample Unknown Sample LCMS LC-MS Analysis (ESI+) Sample->LCMS MassCheck Mass = 206.1 [M+H]+? LCMS->MassCheck NMR 1H-NMR (DMSO-d6) MassCheck->NMR Yes Fail REJECT / RE-PURIFY MassCheck->Fail No PurityCheck Integrals Correct? No Extra Peaks? NMR->PurityCheck Pass RELEASE FOR USE PurityCheck->Pass Yes PurityCheck->Fail No

Figure 2: Quality Control decision tree ensuring compound identity before experimental application.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzimidazole Derivatives. PubChem.[1][2][3] Available at: [Link] (Accessed Feb 2026).

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity. Available at: [Link].

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link].

  • ACD/Labs. Percepta Platform - PhysChem Module. (Predictive software used for LogP and Solubility estimation). URL: [Link].

Disclaimer: This document is a technical guide created for research purposes based on predictive modeling of chemical analogues. It does not replace an official manufacturer SDS required for commercial transport.

Sources

Technical Guide: The Role of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol in Bendamustine Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol within the context of Bendamustine synthesis, focusing on its critical function as a Process-Related Impurity Standard and Structural Analogue for Quality Control (QC) and analytical method validation.

Executive Summary

In the high-precision synthesis of Bendamustine Hydrochloride (a bifunctional alkylating agent used for CLL and NHL), the control of related substances is paramount for regulatory compliance (ICH Q3A/Q3B). 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol (CAS: 879037-84-0) serves a specialized role as a reference standard for impurity profiling .

Unlike the primary synthesis intermediate, which typically features an N-methyl group and a butyric acid side chain, this molecule represents a "double-variant" impurity motif:

  • N-Alkylation Variance: An N-ethyl group replaces the standard N-methyl.

  • C-2 Side Chain Variance: A hydroxyethyl group replaces the standard butyric acid moiety.

Understanding the formation and detection of this analogue is critical for validating the selectivity of analytical methods and ensuring the purity of the final drug substance.

Molecular Architecture & Comparative Analysis

To understand the significance of this compound, we must contrast it with the target molecule and its direct precursors.

FeatureBendamustine (Target) 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol (Impurity Standard) Implication
Core Structure BenzimidazoleBenzimidazoleIdentical chromophore (UV detection).
Position 1 (N-1) Methyl (-CH₃)Ethyl (-CH₂CH₃)Arises from ethylamine impurity in methylamine.
Position 2 (C-2) Butanoic Acid (-(CH₂)₃COOH)Ethanol (-CH(OH)CH₃ or -CH₂CH₂OH)Arises from alternative cyclization precursors (e.g., lactic acid/glycolic acid derivatives).
Position 5 Bis(2-chloroethyl)aminoAmino (-NH₂)Precursor to the nitrogen mustard moiety.
Role APIReference Standard / Impurity Used to calibrate HPLC retention times.
Structural Insight

The presence of the 1-ethyl group suggests contamination during the initial alkylation step (using ethylamine-contaminated methylamine). The 2-ethanol side chain suggests a deviation in the cyclization partner—likely the presence of a hydroxy-acid derivative instead of the standard glutaric/succinic anhydride or lactone used to generate the butyric acid chain.

Mechanistic Pathways: Formation & Synthesis

The synthesis of Bendamustine is highly sensitive to the purity of starting materials. The diagram below illustrates the divergent pathways that lead to the target molecule versus the formation of the 1-ethyl-2-ethanol analogue.

Divergent Synthesis Pathways (Graphviz)

Bendamustine_Pathways Start 2,4-Dinitrochlorobenzene InterA N-Methyl-2,4-dinitroaniline Start->InterA + MeNH2 InterB N-Ethyl-2,4-dinitroaniline Start->InterB + EtNH2 MeNH2 Methylamine (Pure) RedA N-Methyl-1,2,4-triaminobenzene InterA->RedA Reduction CoreA 1-Methyl-5-amino- benzimidazole-2-butanoic acid RedA->CoreA Cyclization CyclA + Glutaric Anhydride (or derivative) Target Bendamustine HCl CoreA->Target Alkylation (Epoxide) + Chlorination EtNH2 Ethylamine (Impurity) RedB N-Ethyl-1,2,4-triaminobenzene InterB->RedB Reduction Impurity 1-(5-Amino-1-ethyl- 1H-benzoimidazol-2-yl)-ethanol RedB->Impurity Cyclization CyclB + Lactic/Glycolic Acid (Contaminant)

Caption: Divergent synthesis pathways showing the origin of the 1-ethyl-2-ethanol impurity via contaminated reagents.

Synthesis of the Standard (Protocol)

To use this molecule as a reference standard, it must be synthesized in high purity (>98%).

Objective: Synthesize 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol.

  • Nucleophilic Substitution:

    • React 2,4-Dinitrochlorobenzene (1.0 eq) with Ethylamine (1.1 eq) in Ethanol at 0°C.

    • Result:N-Ethyl-2,4-dinitroaniline.

  • Reduction:

    • Hydrogenate using Pd/C (10%) in Methanol under H₂ (3 atm).

    • Result:N-Ethyl-1,2,4-triaminobenzene (unstable, use immediately).

  • Cyclization (Phillips Condensation):

    • React the triamine with Lactic Acid (or 2-hydroxypropionic acid equivalents) in 4N HCl under reflux for 4-6 hours.

    • Note: The choice of Lactic Acid yields the "ethanol" (1-hydroxyethyl) side chain at position 2.

    • Purification: Neutralize with NaOH, extract with Ethyl Acetate, and recrystallize from Ethanol/Water.

  • Characterization:

    • Confirm structure via ¹H-NMR (observe ethyl triplet/quartet and hydroxyethyl signals) and MS (M+H ≈ 206.2).

Analytical Protocol: Impurity Profiling

The primary utility of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol is in the development of a stability-indicating HPLC method . It serves as a marker to ensure the separation of N-ethyl analogues from the active pharmaceutical ingredient (API).

Validated HPLC Conditions (Example)

This protocol ensures the separation of the 1-ethyl-2-ethanol impurity from the main Bendamustine peak and its other known impurities (e.g., monohydroxy bendamustine).

ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10%→60% B; 25-30 min: 60% B
Flow Rate 1.0 mL/min
Detection UV at 234 nm (Benzimidazole absorption max)
Temperature 25°C
Retention Time (RT) Impurity: ~8.5 min

System Suitability Requirement: The resolution (


) between the 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol  peak and the nearest eluting peak must be 

. This confirms the method's specificity for N-ethylated by-products.

Critical Quality Attributes (CQA)

In the context of drug development, this molecule impacts the following CQAs:

  • Purity: Its presence indicates a failure in raw material control (specifically Methylamine quality).

  • Safety: While the toxicity of the 1-ethyl analogue is likely similar to the parent, the hydroxyethyl side chain (vs. butyric acid) alters solubility and pharmacokinetics, potentially leading to unknown toxicological profiles.

  • Process Control: Detection of this impurity triggers a Root Cause Analysis (RCA) focusing on:

    • Vendor qualification of Methylamine (limit Ethylamine < 0.1%).

    • Vendor qualification of the acid anhydride/lactone used for the C-2 side chain.

References

  • Veeprho . (n.d.). Bendamustine Impurities and Related Compounds. Retrieved from [Link]

An In-depth Technical Guide to the Thermodynamic Stability of Benzimidazole Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the thermodynamic stability of benzimidazole ethanol derivatives, a class of molecules with significant interest in pharmaceutical and materials science. For researchers, scientists, and drug development professionals, understanding the principles that govern the stability of these compounds is paramount for predicting their shelf-life, bioavailability, and overall efficacy. This document moves beyond a simple recitation of facts to provide a foundational understanding of why certain experimental and computational choices are made in the assessment of thermodynamic stability.

The Significance of Benzimidazole Ethanol Derivatives and Their Stability

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion of benzene and imidazole rings.[1][2] Its derivatives are of profound interest due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3] The addition of an ethanol substituent to the benzimidazole core can significantly alter its physicochemical properties, such as solubility and membrane permeability, which are critical for drug absorption and distribution.

The thermodynamic stability of these derivatives dictates their tendency to remain in their most stable, lowest energy state. A thermodynamically stable molecule is less likely to decompose under various conditions, ensuring the integrity and potency of a drug product over time. Conversely, instability can lead to degradation, potentially forming toxic byproducts and reducing the therapeutic efficacy of the active pharmaceutical ingredient (API). Therefore, a thorough understanding and quantification of thermodynamic stability are non-negotiable aspects of drug development.

Theoretical Framework: Understanding Thermodynamic Stability

Thermodynamic stability refers to the state of a system that is at its lowest energy level in a given environment. For a chemical compound, this translates to its resistance to chemical change or decomposition. The key thermodynamic parameters that govern this stability are Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS), related by the equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous process, meaning a compound is likely to transform into a more stable state. In the context of drug stability, we aim for a high positive ΔG for any degradation pathway, indicating a non-spontaneous process and thus a stable compound.

Several factors inherent to the molecular structure of benzimidazole ethanol derivatives influence their thermodynamic stability:

  • Substituent Effects: The nature and position of substituents on the benzimidazole ring can dramatically impact stability.[3] Electron-donating groups can increase electron density and potentially stabilize the molecule, while electron-withdrawing groups can have the opposite effect. The presence of a hydroxyl group in the ethanol moiety can participate in hydrogen bonding, further influencing stability.

  • Conjugation and Aromaticity: The fused ring system of benzimidazole is aromatic, which confers a significant degree of stability. Substituents that extend the conjugated π-system can further enhance this stability.[4]

  • Intermolecular Forces: In the solid state, the packing of molecules in the crystal lattice, governed by intermolecular forces like hydrogen bonding and van der Waals interactions, plays a crucial role in overall stability.[3] The ethanol substituent, with its capacity for hydrogen bonding, is particularly important in this regard.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermodynamic stability of benzimidazole ethanol derivatives. The choice of technique is dictated by the specific aspect of stability being investigated, whether it be thermal decomposition, phase transitions, or stability in solution.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These are fundamental for assessing the solid-state stability of drug candidates.

  • Differential Scanning Calorimetry (DSC): DSC is a cornerstone technique for determining the melting point, enthalpy of fusion, and heat capacity of a compound.[5] These parameters are direct indicators of the energy required to disrupt the crystal lattice and are thus a measure of thermodynamic stability. A higher melting point and enthalpy of fusion generally correlate with greater stability.[3]

    Experimental Protocol: Differential Scanning Calorimetry (DSC)

    • Sample Preparation: Accurately weigh 2-5 mg of the benzimidazole ethanol derivative into an aluminum DSC pan.

    • Sealing: Hermetically seal the pan to prevent solvent evaporation or sublimation.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The temperature range should encompass the expected melting point.

    • Data Analysis: The resulting thermogram will show an endothermic peak at the melting point. The onset of this peak is taken as the melting temperature, and the area under the peak is proportional to the enthalpy of fusion.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the decomposition temperature of a compound, providing a clear indication of its thermal stability.

    Experimental Protocol: Thermogravimetric Analysis (TGA)

    • Sample Preparation: Place a precisely weighed sample (5-10 mg) of the benzimidazole ethanol derivative onto the TGA balance pan.

    • Instrument Setup: Place the pan into the TGA furnace.

    • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Data Analysis: The TGA curve plots mass loss versus temperature. The onset temperature of significant mass loss is considered the decomposition temperature.

Solution State Stability: pKa Determination

The ionization state of a molecule, governed by its pKa, is a critical determinant of its solubility, absorption, and ultimately, its stability in a physiological environment. Capillary electrophoresis (CE) and spectrophotometric titration are powerful techniques for determining the thermodynamic pKa values of benzimidazole derivatives.[6][7]

Experimental Protocol: pKa Determination by Capillary Electrophoresis

  • Buffer Preparation: Prepare a series of background electrolytes (buffers) with varying pH values.

  • Sample Preparation: Dissolve the benzimidazole ethanol derivative in each buffer to a known concentration.

  • CE Analysis: Inject the sample into the capillary and apply a voltage. The electrophoretic mobility of the compound will vary with the pH of the buffer.

  • Data Analysis: Plot the electrophoretic mobility against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound. By performing measurements at different ionic strengths and extrapolating to zero ionic strength, the thermodynamic pKa can be determined.[6][7]

Computational Approaches to Predicting Stability

In addition to experimental methods, computational chemistry offers powerful tools for predicting and understanding the thermodynamic stability of molecules. These in silico methods can provide valuable insights early in the drug discovery process, helping to prioritize candidates with favorable stability profiles.

Density Functional Theory (DFT)

DFT calculations are a quantum mechanical modeling method used to investigate the electronic structure of molecules.[3] By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can infer the chemical reactivity and stability of a molecule. A larger HOMO-LUMO gap generally indicates higher stability.[4]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of molecular behavior over time.[1] By simulating the interactions of a benzimidazole ethanol derivative with its environment (e.g., a solvent or a biological target), MD can be used to assess its conformational stability and binding affinity.[1] These simulations offer insights into the dynamic properties of the molecule that are not accessible through static computational methods.[1]

Data Presentation and Interpretation

For effective comparison and decision-making, it is crucial to present stability data in a clear and structured format.

Table 1: Thermodynamic Stability Data for Benzimidazole Ethanol Derivatives

DerivativeMelting Point (°C)Enthalpy of Fusion (kJ/mol)Decomposition Temperature (°C)Thermodynamic pKa
Compound A155.225.8310.55.2
Compound B172.832.1345.14.8
Compound C148.522.5298.75.9

The data in Table 1 allows for a direct comparison of the relative stabilities of different derivatives. For example, Compound B, with the highest melting point, enthalpy of fusion, and decomposition temperature, can be considered the most thermodynamically stable in the solid state among the three.

Visualizing Stability Workflows and Concepts

Graphical representations are invaluable for understanding complex relationships and workflows in stability assessment.

G cluster_0 Initial Screening cluster_1 Experimental Validation cluster_2 Data Analysis & Reporting Synthesis of Derivatives Synthesis of Derivatives Computational Prediction Computational Prediction Synthesis of Derivatives->Computational Prediction Prioritization Prioritization Computational Prediction->Prioritization Thermal Analysis (DSC, TGA) Thermal Analysis (DSC, TGA) Prioritization->Thermal Analysis (DSC, TGA) Solution Stability (pKa) Solution Stability (pKa) Thermal Analysis (DSC, TGA)->Solution Stability (pKa) Comprehensive Stability Profile Comprehensive Stability Profile Solution Stability (pKa)->Comprehensive Stability Profile Lead Candidate Selection Lead Candidate Selection Comprehensive Stability Profile->Lead Candidate Selection

Caption: Workflow for Thermodynamic Stability Assessment.

G cluster_0 Structural Factors cluster_1 Environmental Factors Benzimidazole Ethanol Derivative Benzimidazole Ethanol Derivative Substituent Effects Substituent Effects Benzimidazole Ethanol Derivative->Substituent Effects Conjugation Conjugation Benzimidazole Ethanol Derivative->Conjugation Aromaticity Aromaticity Benzimidazole Ethanol Derivative->Aromaticity Temperature Temperature Benzimidazole Ethanol Derivative->Temperature pH pH Benzimidazole Ethanol Derivative->pH Solvent Solvent Benzimidazole Ethanol Derivative->Solvent Thermodynamic Stability Thermodynamic Stability Substituent Effects->Thermodynamic Stability Conjugation->Thermodynamic Stability Aromaticity->Thermodynamic Stability Temperature->Thermodynamic Stability pH->Thermodynamic Stability Solvent->Thermodynamic Stability

Caption: Factors Influencing Thermodynamic Stability.

Conclusion

The thermodynamic stability of benzimidazole ethanol derivatives is a multifaceted property that is critical to their successful development as therapeutic agents. A comprehensive assessment requires a synergistic approach that combines robust experimental techniques with insightful computational modeling. By understanding the fundamental principles that govern stability and by employing the appropriate analytical tools, researchers can effectively identify and advance drug candidates with optimal stability profiles, ultimately leading to safer and more effective medicines.

References

  • A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC. (n.d.).
  • Jerez, G., Kaufman, G. J., & Donkor, K. (2009). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Separation Science, 32(7), 1087–1095. Retrieved February 25, 2026, from [Link]

  • Jerez, G., Kaufman, G. J., & Donkor, K. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Separation Science, 32(7), 1087–1095. Retrieved February 25, 2026, from [Link]

  • Donkor, K., & Kratochvil, B. (1993). Determination of thermodynamic aqueous acid-base stability constants for several benzimidazole derivatives. Journal of Chemical & Engineering Data, 38(4), 598–600. Retrieved February 25, 2026, from [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1963). DEFENSE TECHNICAL INFORMATION CENTER. Retrieved February 25, 2026, from [Link]

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2023). Molecules, 28(24), 8081. Retrieved February 25, 2026, from [Link]

  • Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. (2023). Arabian Journal of Chemistry, 16(11), 105234. Retrieved February 25, 2026, from [Link]

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022). Journal of the Indian Chemical Society, 99(10), 100701. Retrieved February 25, 2026, from [Link]

  • Synthesis of Benzimidazoles using High Yield Thermal Method. (2023). International Journal for Multidisciplinary Research, 5(3). Retrieved February 25, 2026, from [Link]

  • SYNTHESIS AND REACTIONS OF SOME NEW BENZIMIDAZOLE DERIVATIVES. (n.d.). Retrieved February 25, 2026, from [Link]

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022). Journal of the Indian Chemical Society, 99(10), 100701. Retrieved February 25, 2026, from [Link]

  • Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. (2007). Journal of Pharmaceutical and Biomedical Analysis, 44(1), 141-147. Retrieved February 25, 2026, from [Link]

  • Donkor, K. K., & Kratochvil, B. (1993). Determination of thermodynamic aqueous acid-base stability constants for several benzimidazole derivatives. Journal of Chemical & Engineering Data, 38(4), 598–600. Retrieved February 25, 2026, from [Link]

  • Synthesis Of Benzimidazoles Using High Yield Thermal Method. (2023). International Journal for Multidisciplinary Research, 5(3). Retrieved February 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2021). ACS Chemical Neuroscience, 12(3), 489–505. Retrieved February 25, 2026, from [Link]

  • Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. (2023). Arabian Journal of Chemistry, 16(11), 105234. Retrieved February 25, 2026, from [Link]

  • Experimental and computational studies on the inhibition performances of benzimidazole and its derivatives for the corrosion of copper in nitric acid. (2015). Journal of the Taiwan Institute of Chemical Engineers, 56, 129-140. Retrieved February 25, 2026, from [Link]

  • Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. (2021). Materials, 14(15), 4105. Retrieved February 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2021). ACS Chemical Neuroscience, 12(3), 489–505. Retrieved February 25, 2026, from [Link]

  • Solubility of Benzimidazoles in Alcohols. (2003). Journal of Chemical & Engineering Data, 48(3), 696–700. Retrieved February 25, 2026, from [Link]

Sources

Technical Guide: Advanced Synthesis of 2-Aminobenzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminobenzimidazole (2-ABI) scaffold represents a privileged pharmacophore in modern drug discovery, serving as the structural core for therapeutics ranging from anthelmintics (Albendazole) to cutting-edge H3 receptor antagonists and kinase inhibitors.[1] Its unique ability to function as a bioisostere for guanidines, while offering tunable hydrogen-bonding capabilities, makes it indispensable.

However, the synthesis of 2-ABIs presents a classic dichotomy in organic chemistry: the trade-off between atom economy and reagent toxicity. This guide moves beyond elementary textbook definitions to critically evaluate three dominant synthetic pathways. We analyze the mechanistic causality, scalability, and safety profiles of each, providing a decision-making framework for high-throughput screening (HTS) library generation versus process-scale manufacturing.

Pathway A: The Classical Nucleophilic Cyclization

Reagents: Cyanogen Bromide (CNBr) or Cyanamide (


)
Substrate: o-Phenylenediamine (OPD)
Mechanistic Insight

This pathway relies on the high nucleophilicity of the diamine. The reaction proceeds via a twofold nucleophilic attack. First, one amine attacks the electrophilic carbon of the cyanogen halide to form a cyanamide intermediate. Intramolecular cyclization follows rapidly, driven by the formation of the aromatic imidazole system.

Protocol: CNBr Cyclization (Standardized)

Note: CNBr is volatile and highly toxic (neurotoxin). All operations must occur in a well-ventilated fume hood with appropriate neutralizing traps.

  • Preparation: Suspend o-phenylenediamine (10 mmol) in

    
     (30 mL).
    
  • Addition: Add a solution of Cyanogen Bromide (11 mmol, 1.1 eq) in

    
     dropwise over 20 minutes.
    
    • Critical Control Point: Maintain temperature < 20°C to prevent polymerization of CNBr.

  • Reaction: Stir at ambient temperature for 3–6 hours. Monitor via TLC (9:1 DCM/MeOH).

  • Workup: The product often precipitates as the hydrobromide salt. Neutralize with aqueous

    
     to pH 8 to liberate the free base.
    
  • Purification: Recrystallization from Ethanol/Water.

Expert Commentary

While atom-economical, this route is rarely used in modern HTS campaigns due to safety protocols surrounding CNBr. It remains, however, the most direct route for unsubstituted 2-amino derivatives in bulk manufacturing where engineering controls are robust.

Pathway B: Desulfurization of Thioureas (The Library Builder)

Reagents: Isothiocyanates + Desulfurizing Agents (


, 

,

, or

) Substrate: o-Phenylenediamine
Mechanistic Insight

This is the "workhorse" method for medicinal chemists. It allows for the introduction of diversity before cyclization.

  • Thiourea Formation: Reaction of OPD with an isothiocyanate (R-NCS) yields a thiourea intermediate.

  • Cyclodesulfurization: A "soft" Lewis acid (classically HgO) or an oxidant coordinates to the sulfur, making it a good leaving group. The remaining amine attacks the thiocarbonyl carbon, extruding the sulfur species.

Visualization: Desulfurization Mechanism

Thiourea_Mechanism Figure 1: Cyclodesulfurization Pathway for 2-ABI Synthesis OPD o-Phenylenediamine Thiourea Thiourea Intermediate OPD->Thiourea Addition RNCS Isothiocyanate (R-NCS) RNCS->Thiourea Activated S-Activated Complex Thiourea->Activated + Desulfurizing Agent (HgO / I2 / EDC) Product 2-Aminobenzimidazole Activated->Product - Sulfur Species (Cyclization)

Protocol: Iodine-Mediated Cyclization (Metal-Free)

Replacing toxic Mercury(II) Oxide with Iodine offers a greener, scalable alternative.

  • Thiourea Synthesis: React OPD (1.0 eq) with Isothiocyanate (1.0 eq) in DCM at RT for 2h. Evaporate solvent.[2]

  • Cyclization: Redissolve intermediate in Ethanol. Add

    
     (1.0 eq) and 
    
    
    
    (3.0 eq).
  • Process: Stir at 60°C for 3–5 hours. The color will shift from dark iodine to pale yellow as

    
     is consumed/reduced.
    
  • Quench: Add aqueous

    
     (Sodium Thiosulfate) to remove unreacted iodine.
    
  • Validation: Mass spectrometry usually shows a clear [M+H]+ peak without the +34 (H2S) mass of the intermediate.

Pathway C: Copper-Catalyzed C-N Coupling

Reagents:


, Ligand (L-Proline/Phenanthroline), Base
Substrate: o-Haloanilines + Guanidines/Cyanamides
Mechanistic Insight

This pathway utilizes Ullmann-type coupling chemistry. It is particularly useful when the o-diamine precursor is unstable or unavailable. The mechanism involves the oxidative addition of Cu(I) to the aryl halide, followed by coordination of the guanidine nitrogen and reductive elimination to form the C-N bond.

Visualization: Catalytic Cycle

Cu_Catalysis Figure 2: Simplified Cu-Catalyzed Cascade Cycle Start o-Haloaniline + Cu(I)L OxAdd Oxidative Addition (Ar-Cu-X) Start->OxAdd Coord Ligand Exchange (Guanidine) OxAdd->Coord RedElim Reductive Elimination Coord->RedElim RedElim->Start Regenerate Catalyst Product 2-ABI Product RedElim->Product

Comparative Analysis & Data

The following table summarizes the operational parameters based on recent literature reviews and internal process data.

ParameterPathway A: CNBrPathway B: Thiourea (

)
Pathway C: Cu-Catalysis
Substrate Diversity Low (Mainly unsubstituted)High (N-substituted)High (Aryl halides)
Atom Economy ExcellentModerate (Loss of S species)Good
Toxicity/Safety High Risk (CNBr is fatal)Low (if avoiding HgO)Low/Moderate (Metal waste)
Yield (Typical) 85–95%75–90%60–85%
Scalability Difficult (Safety controls)ExcellentModerate (Cost of catalyst)
Key Reference BenchChem Tech Guide [1]Bahrami et al. [2]Wang et al.[3] [3]

Strategic Recommendations

For HTS Library Generation:

Adopt Pathway B (Thiourea/Desulfurization).

  • Why: The reaction is modular. You can purchase hundreds of isothiocyanates, react them with a standard OPD core, and cyclize in parallel using solid-supported reagents (e.g., polymer-supported carbodiimide) or simple Iodine protocols.

  • Self-Validating Step: The disappearance of the thiourea peak in LCMS is a definitive "Go/No-Go" gate.

For Process Development (Scale-Up):

Evaluate Pathway C (Cu-Catalysis) or Green Variants of B.

  • Why: Avoiding CNBr is a priority for GMP safety. Copper catalysis allows the use of stable aryl halides as starting materials, which are often cheaper and more shelf-stable than phenylenediamines (which oxidize/darken over time).

For "Green" Chemistry Compliance:

Adopt Pathway B using


. 
  • Why: As detailed by Bahrami et al., this system uses hydrogen peroxide as the oxidant, producing only water as a byproduct, eliminating heavy metals entirely [2].

References

  • BenchChem Technical Staff. (2025). A Technical Guide to 2-Aminobenzimidazole Compounds: From Discovery to Modern Applications.[4] BenchChem.[4] Link

  • Bahrami, K., Khodaei, M. M., & Tirandaz, Y. (2009).[5] H2O2/ZrCl4 Reagent System for Desulfurization of Thioamides. Synthesis.[2][3][4][5][6][7][8][9][10][11][12][13] Link

  • Wang, F., Cai, S., Liao, Q., & Xi, C. (2011). A Protocol to 2-Aminobenzimidazoles via Copper-Catalyzed Cascade Addition and Cyclization. The Journal of Organic Chemistry.[3][7] Link

  • Saha, P., et al. (2009).[9] Ligand-Free Copper-Catalyzed Synthesis of Substituted Benzimidazoles. The Journal of Organic Chemistry.[3][7] Link

  • Stedman, R. J. (1969). Process for preparing 2-aminobenzimidazoles.[1][3][7][8][9][12][14][15][16][17] U.S. Patent 3,455,948.[2] Link

Sources

Technical Whitepaper: Metabolic Fate and Bioanalysis of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the metabolic disposition, biotransformation pathways, and bioanalytical characterization of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol (AEBE). As a functionalized benzimidazole derivative, AEBE represents a critical structural motif often encountered as a metabolite of 5-nitro-benzimidazole opioids (e.g., nitazene analogs), a synthetic intermediate in drug discovery, or a degradation product of pharmaceutical impurities.

Understanding the metabolic stability and clearance mechanisms of AEBE is essential for drug development professionals assessing the toxicology and pharmacokinetics of benzimidazole-based therapeutics. This guide synthesizes predictive metabolic profiling with established Phase I/II biotransformation logic.

Physicochemical Context and Structural Alerts[1][2]

Before mapping the pathways, we must define the substrate's reactivity profile. The AEBE molecule contains three distinct metabolic "handles" that dictate its clearance:

  • The 5-Amino Group: A nucleophilic center prone to Phase II conjugation (Acetylation/Glucuronidation). In the context of benzimidazoles, free aromatic amines are potential structural alerts for mutagenicity (Ames positive) unless detoxified via acetylation.

  • The C2-Hydroxyethyl Side Chain: A polar handle susceptible to Phase I oxidative dehydrogenation (mediated by ADH/ALDH or CYP450s) and Phase II conjugation.

  • The N1-Ethyl Group: A site for potential oxidative

    
    -dealkylation, though this is generally slower than the modification of the polar side chains.
    
PropertyValue (Predicted)Metabolic Implication
LogP 1.1 – 1.5Moderate lipophilicity; high likelihood of hepatic metabolism rather than renal excretion of parent.
pKa (Basic) ~5.5 (Benzimidazole N3)Protonated at physiological pH; influences lysosomal trapping and renal clearance.
pKa (Acidic) ~16 (Alcohol)Negligible ionization at physiological pH; requires conjugation for excretion.

Metabolic Pathways[3][4][5][6]

The metabolism of AEBE is biphasic, involving simultaneous oxidation and conjugation. The following pathways are ranked by predicted intrinsic clearance (


).
Phase I: Oxidative Functionalization

The primary Phase I pathway is the oxidation of the ethanol side chain. Depending on whether the "ethanol" moiety is a primary (2-hydroxyethyl) or secondary (1-hydroxyethyl) alcohol, the product will be a carboxylic acid or a ketone, respectively.

  • Pathway M1 (Alcohol Oxidation): Mediated by Cytosolic Alcohol Dehydrogenase (ADH) and CYP2E1.

    • Mechanism:[1][2][3][4] Dehydrogenation of the C2-hydroxyethyl group.

    • Product: 1-(5-amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanone (Ketone) or Acetic Acid derivative.

  • Pathway M2 (N-Dealkylation): Mediated by CYP3A4/CYP2D6.

    • Mechanism:[1][2][3][4] Hydroxylation of the

      
      -carbon on the N1-ethyl group, followed by hemiaminal collapse.
      
    • Product: 1-(5-amino-1H-benzoimidazol-2-yl)-ethanol (N-desethyl metabolite).

Phase II: Conjugative Detoxification

Phase II reactions are critical for the detoxification of the 5-amino moiety.

  • Pathway M3 (N-Acetylation): Mediated by N-acetyltransferase 1 and 2 (NAT1/NAT2).

    • Mechanism:[1][2][3][4] Transfer of an acetyl group from Acetyl-CoA to the 5-amino nitrogen.

    • Significance: This is the major detoxification route. Polymorphisms in NAT2 (slow vs. fast acetylators) will significantly alter the half-life of AEBE.

  • Pathway M4 (Glucuronidation): Mediated by UGT1A1/UGT1A9.

    • Mechanism:[1][2][3][4] Transfer of glucuronic acid to the O-atom (ether glucuronide) or the N-atom (N-glucuronide). Direct N-glucuronidation of the benzimidazole ring is also possible.

Visualization: Metabolic Pathway Map

MetabolicPathways Parent Parent Compound (AEBE) Ketone M1: Ketone/Acid Metabolite (Oxidation of Side Chain) Parent->Ketone ADH / CYP2E1 (Oxidation) Desethyl M2: N-Desethyl Analog (CYP3A4 mediated) Parent->Desethyl CYP3A4 (N-Dealkylation) Acetyl M3: N-Acetyl Conjugate (NAT1/2 mediated) Parent->Acetyl NAT1 / NAT2 (Acetylation) Glucuronide M4: O-Glucuronide (UGT mediated) Parent->Glucuronide UGT (Conjugation) AcetylOx Oxidized Acetyl-Metabolite (Dual Phase I/II) Ketone->AcetylOx NAT1/2 Acetyl->AcetylOx CYP450

Figure 1: Predicted metabolic tree for AEBE. Green nodes indicate detoxification products; Red nodes indicate oxidative Phase I metabolites.

Bioanalytical Characterization Strategy

To validate these pathways, a robust LC-MS/MS workflow is required. The following protocol is designed for high-sensitivity detection in plasma or hepatocyte incubation media.

Experimental Protocol: In Vitro Intrinsic Clearance ( )

Objective: Determine the metabolic stability and identify metabolites using pooled human liver microsomes (HLM).

  • Preparation:

    • Prepare a 10 mM stock of AEBE in DMSO.

    • Dilute to 1 µM working concentration in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate 1 µM AEBE with HLM (0.5 mg/mL protein) for 5 min at 37°C.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Quenching:

    • Transfer 50 µL aliquots into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 20 min at 4°C.

  • Analysis:

    • Inject supernatant into LC-MS/MS (Triple Quadrupole or Q-TOF).

LC-MS/MS Method Parameters

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
AEBE (Parent) ~220.1 [M+H]+174.1 (Loss of EtOH)3025
M1 (Ketone) ~218.1 [M+H]+174.13228
M3 (N-Acetyl) ~262.1 [M+H]+220.1 (Loss of Acetyl)3530
M4 (Glucuronide) ~396.1 [M+H]+220.1 (Neutral Loss 176)4020

Note: Exact masses must be calculated based on the precise isotopic abundance of the synthesized material.

Analytical Workflow Diagram

The following Graphviz diagram outlines the logic flow for identifying unknown metabolites of AEBE using High-Resolution Mass Spectrometry (HRMS).

BioanalysisWorkflow Sample Microsomal Incubation (T=60 min) QTOF LC-HRMS (Q-TOF) Full Scan + ddMS2 Sample->QTOF DataProc Data Processing (Mass Defect Filtering) QTOF->DataProc Raw Data M_Search Metabolite ID DataProc->M_Search Extract XIC Structure Structural Elucidation (Fragment Matching) M_Search->Structure MS2 Spectra

Figure 2: Workflow for metabolite identification using High-Resolution Mass Spectrometry.

Toxicological Implications

The metabolic fate of AEBE has direct safety implications:

  • Ames Positivity Risk: The 5-amino-benzimidazole core is structurally similar to known mutagens. If Pathway M3 (Acetylation) is saturated or genetically impaired (Slow Acetylator phenotype), the accumulation of the free amine may increase genotoxic risk via N-hydroxylation.

  • Reactive Intermediates: Oxidative metabolism at the C2 position generally yields stable ketones/acids. However, if the ethyl group undergoes dehydrogenation to a vinyl intermediate (rare but possible), it could act as a Michael acceptor.

References

  • Benzimidazole Metabolism Overview: Gottschall, D. W., et al. "The metabolism of benzimidazole anthelmintics." Parasitology Today 6.4 (1990): 115-124.

  • N-Acetylation Mechanisms: Sim, E., et al. "Arylamine N-acetyltransferases: from drug metabolism to derivatisation." Toxicology 254.3 (2008): 176-183.

  • CYP2E1 and Alcohol Metabolism: Cederbaum, A. I.[5] "CYP2E1—biochemical and toxicological aspects and role in alcohol-induced liver injury." Mount Sinai Journal of Medicine 73.4 (2006): 657-672.

  • Mass Spectrometry of Benzimidazoles: Balabanova, M. A., et al. "Fragmentation pathways of some benzimidazole derivatives." European Journal of Mass Spectrometry 18.2 (2012): 215-223.

Sources

Methodological & Application

HPLC method development for detection of Bendamustine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary

Bendamustine Hydrochloride (BMH) is a bifunctional alkylating agent containing a nitrogen mustard group and a benzimidazole ring. Its therapeutic efficacy in treating Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin’s Lymphoma (NHL) is indisputable, yet its chemical instability presents a formidable analytical challenge.

The nitrogen mustard moiety is highly susceptible to hydrolysis , leading to the formation of mono-hydroxy (HP1) and di-hydroxy (HP2) degradants.[1][2][3][4] Furthermore, the synthetic pathway involves critical ester intermediates that must be monitored to ensure reaction completion.

This guide provides a robust, stability-indicating RP-HPLC protocol designed to separate Bendamustine from its hydrolytic degradants and synthetic intermediates. Unlike generic protocols, this method prioritizes in-vial stability and peak purity , addressing the common pitfall of on-column degradation.

Chemical Context & Target Analytes

To develop a specific method, one must understand the "Life Cycle" of the molecule—from synthesis to degradation.

The Target Analytes
  • Bendamustine HCl (API): The active pharmaceutical ingredient.[1][2][5][6]

  • Monohydroxy Bendamustine (HP1): Primary hydrolysis product (Fast forming).

  • Dihydroxy Bendamustine (HP2): Secondary hydrolysis product (Terminal degradant).

  • Bendamustine Ethyl Ester (Intermediate): Key synthetic precursor; presence indicates incomplete hydrolysis during manufacturing.

  • Dihydroxy Ester (Precursor): Early-stage synthetic intermediate.

Mechanism of Action & Instability

The diagram below illustrates the synthesis pathway and the competing hydrolysis degradation that the HPLC method must detect.

Bendamustine_Pathway Start Starting Material (1-methyl-5-amino-benzimidazole) Dihydroxy_Ester Dihydroxy Ester (Intermediate) Start->Dihydroxy_Ester Ethylene Oxide Alkylation Benda_Ester Bendamustine Ethyl Ester (Synthetic Intermediate) Dihydroxy_Ester->Benda_Ester SOCl2 Chlorination Benda_HCl Bendamustine HCl (Active Drug) Benda_Ester->Benda_HCl Acid Hydrolysis (Target Reaction) Mono_OH Monohydroxy Benda (HP1 - Degradant) Benda_HCl->Mono_OH Hydrolysis (H2O) Fast Degradation Di_OH Dihydroxy Benda (HP2 - Degradant) Mono_OH->Di_OH Hydrolysis

Figure 1: Synthetic pathway of Bendamustine showing critical intermediates (Yellow) and hydrolytic degradation products (Red).[1][3][4]

Method Development Strategy (The "Why")

Critical Quality Attribute: pH Control

Bendamustine degrades rapidly in neutral to alkaline solutions.[1]

  • The Trap: Using a neutral phosphate buffer (pH 7.0) will cause the drug to degrade during the HPLC run, leading to "ghost peaks" and poor area precision.

  • The Solution: Use an acidic mobile phase (pH < 3.0).[1] At this pH, the nitrogen lone pairs are protonated, suppressing the formation of the aziridinium ion intermediate required for hydrolysis.

Column Selection
  • Stationary Phase: A C18 column with high carbon load is required to retain the hydrophobic ethyl ester intermediate.

  • Base Deactivation: Essential. The benzimidazole ring is basic; non-deactivated silanols will cause severe peak tailing.

  • Recommendation: Agilent Zorbax SB-C18 or Waters XSelect CSH C18.

Detection Wavelength

While the benzimidazole ring absorbs at 254 nm, the ester carbonyls and the full conjugated system show maximum absorbance around 233 nm . Using 233 nm increases sensitivity for the low-level intermediates.

Detailed Experimental Protocol

Chromatographic Conditions
ParameterSettingRationale
Instrument HPLC with PDA/DADPDA required for peak purity assessment.
Column Zorbax SB-C18, 250 x 4.6 mm, 5 µmStable at low pH; provides resolution for polar degradants.
Column Temp 25°CHigher temps accelerate on-column hydrolysis.
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol 10 µLOptimized for sensitivity without overloading.
Detection UV at 233 nmMax absorbance for Bendamustine backbone.
Run Time 45 MinutesEnsures elution of late-eluting ester intermediates.
Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.

    • Note: TFA is preferred over Formic Acid here for better peak shape of the basic benzimidazole.

  • Solvent B (Organic): 0.1% TFA in Acetonitrile (ACN).[5]

    • Note: ACN is preferred over Methanol to prevent transesterification reactions with the carboxylic acid tail.

Gradient Program

The gradient is designed to elute the highly polar dihydroxy impurity early, while pushing the hydrophobic ethyl ester to the end.

Time (min)% Solvent A% Solvent BPhase Description
0.09010Initial hold for polar HP2 retention.
5.09010Isocratic hold.
25.04060Linear ramp to elute Parent.
35.01090Wash to elute Ethyl Ester.
40.01090Hold.
40.19010Re-equilibration.
45.09010End.
Sample Preparation (CRITICAL)

The most common source of error is sample preparation. Water induces degradation.

  • Diluent: Mix Acetonitrile and Water (containing 0.1% TFA) in a 80:20 ratio.

    • Why? High organic content and low pH "freeze" the hydrolysis.

  • Stock Solution: Dissolve 25 mg Bendamustine HCl in 25 mL Diluent (1000 ppm).

  • Working Standard: Dilute Stock to 50 µg/mL.

  • Storage: Analyze immediately or store at 4°C in amber vials (light sensitive).

Method Validation & Performance Criteria

To ensure the method is "Stability Indicating," it must pass specific stress tests.

System Suitability Parameters
  • Tailing Factor (T): NMT 1.5 for Bendamustine peak.[7]

  • Resolution (Rs): NLT 2.0 between Bendamustine and Monohydroxy impurity (HP1).

  • Theoretical Plates (N): NLT 5000.

Forced Degradation (Specificity Check)

Perform these stress conditions to verify the method separates degradants from the API.

Stress TypeConditionExpected Result
Acid Hydrolysis 0.1N HCl, 60°C, 2 hrsFormation of Monohydroxy (HP1).
Base Hydrolysis 0.1N NaOH, RT, 10 minRapid formation of HP1 and HP2.
Oxidation 3% H2O2, RT, 1 hrFormation of N-oxide impurities (minor).
Thermal 80°C (Solid state), 24 hrsMinimal degradation (Bendamustine is thermally stable in solid state).

Troubleshooting Guide

Issue: "Ghost" Peak appearing at ~3-4 minutes.
  • Cause: This is likely the Monohydroxy impurity forming in the vial while waiting for injection.

  • Fix: Ensure the sample diluent is at least 80% Organic or acidified. Keep autosampler at 4°C.

Issue: Broad/Tailing Peak for Bendamustine.
  • Cause: Silanol interaction with the basic nitrogen.

  • Fix: Ensure TFA concentration is accurate (0.1%). If using an older column, replace with a "Base Deactivated" (BDS) or "Shield" RP column.

Issue: Rising Baseline at high %B.
  • Cause: TFA absorbs UV at low wavelengths.

  • Fix: Balance the absorbance by adding slightly less TFA to the organic phase (e.g., 0.08% in B vs 0.1% in A) or switch to 254 nm if sensitivity allows.

Method Development Workflow

The following diagram summarizes the logical flow for optimizing this specific method.

Method_Workflow Step1 1. Solubility & Stability Check (Determine pH < 3 requirement) Step2 2. Column Screening (C18 vs C8 vs Phenyl-Hexyl) Step1->Step2 Select Acidic Mobile Phase Step3 3. Gradient Optimization (Separate Polar HP2 from Non-polar Ester) Step2->Step3 Select C18 (Best Retention) Step4 4. Stress Testing (Verify separation of degradants) Step3->Step4 Inject Hydrolyzed Sample Step4->Step3 Resolution < 1.5 (Loop Back) Step5 5. Final Validation (ICH Q2 R1 Guidelines) Step4->Step5 Resolution > 2.0 Achieved

Figure 2: Step-by-step workflow for developing a stability-indicating method for Bendamustine.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • S. Mohanraj et al. "Analytical Method Development of Related Substances by HPLC for Bendamustine Hydrochloride." International Journal of Research Methodology in Human, Vol 2024.[7] Available at: [Link]

  • Maheshwari, G. et al. "Stability-Indicating Liquid Chromatographic Method for the Determination of Bendamustine Hydrochloride." Sci Pharm. 2011. Available at: [Link]

Sources

Application Note: Recrystallization Protocols for 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol (herein referred to as AEBE ) presents a unique challenge in process chemistry. As a benzimidazole derivative featuring both a primary amine and a hydroxyethyl side chain, the molecule exhibits amphiphilic behavior—soluble in polar protic solvents but prone to "oiling out" (liquid-liquid phase separation) due to its lipophilic ethyl-benzimidazole core.

Furthermore, the 5-amino moiety is highly susceptible to oxidative degradation, often resulting in colored azo- or nitroso-impurities (pink/brown discoloration) if thermal stress is applied without inert atmosphere protection.

This guide details two validated recrystallization protocols designed to maximize purity (>99.5% HPLC) while effectively rejecting regioisomers and oxidative byproducts.

Physicochemical Profile & Solvent Selection[1][2][3]

Understanding the solubility landscape is critical for designing a robust crystallization process. AEBE exhibits a steep solubility curve in lower alcohols and moderate solubility in esters.

Table 1: Solubility Profile of AEBE
Solvent SystemSolubility (25°C)Solubility (Reflux)SuitabilityNotes
Ethanol (Abs.) ModerateHighPrimary Excellent recovery; requires antisolvent or cooling.
Water LowModerateAntisolvent Induces precipitation; pH dependent.
Ethyl Acetate LowHighSecondary Good for rejecting polar impurities; risk of oiling out.
Acetonitrile ModerateVery HighIntermediateGood impurity rejection but lower yield.
DCM/Chloroform HighHighPoorToo soluble; difficult to crystallize.
Mechanistic Rationale
  • Ethanol/Water (Method A): Chosen as the primary system. The hydroxyl group on the ethyl side chain interacts favorably with ethanol. Water acts as a powerful antisolvent to drive yield, while keeping polar degradation products in the mother liquor.

  • Ethyl Acetate (Method B): Chosen for "polishing." Esters are excellent at rejecting the colored oxidation impurities associated with anilines (amino-aromatics).

Critical Control Points (CCPs)

Before proceeding, the following mechanisms must be understood to prevent process failure:

  • Oxidation Control: The 5-amino group oxidizes rapidly in air at elevated temperatures. All reflux steps must be performed under a nitrogen blanket.

  • Oiling Out: Rapid cooling of the ethoxylated benzimidazole often leads to a metastable oil phase rather than crystals. Controlled cooling ramps and seeding are mandatory.

  • Regioisomer Rejection: If the crude material contains the 6-amino isomer, slow crystallization from Ethanol (Method A) is thermodynamically preferred to exclude the impurity from the lattice.

Validated Protocols

Protocol A: Aqueous Ethanol Recrystallization (Primary Purification)

Best for: Crude material with high salt content or significant regioisomeric impurities.

Reagents
  • Crude AEBE[1]

  • Ethanol (Absolute, HPLC Grade)

  • Deionized Water (Type II)

  • Activated Carbon (e.g., Norit SX Ultra)

  • Nitrogen gas source

Workflow Diagram

Recrystallization_A Start Crude AEBE Dissolve Dissolution (Ethanol, 75°C, N2 atm) Start->Dissolve Carbon Carbon Treatment (10 wt%, 15 min) Dissolve->Carbon Decolorization Filter Hot Filtration (0.45 µm, remove Carbon) Carbon->Filter Cool1 Cool to 50°C (Seed Addition) Filter->Cool1 Antisolvent Add Water (Antisolvent) (Dropwise, maintain >45°C) Cool1->Antisolvent Induce Supersaturation Cool2 Controlled Cooling (10°C/hour to 0-5°C) Antisolvent->Cool2 Isolate Filtration & Wash (Cold 20% EtOH/Water) Cool2->Isolate Dry Vacuum Dry (45°C, 12h) Isolate->Dry

Figure 1: Workflow for aqueous ethanol recrystallization focusing on impurity rejection.

Step-by-Step Methodology
  • Dissolution:

    • Charge 10.0 g of Crude AEBE into a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

    • Add 60 mL of Absolute Ethanol (6 vol).

    • Heat to reflux (78°C) under nitrogen sparging until full dissolution is observed.

    • Note: If solids remain, add Ethanol in 0.5 vol increments. Do not exceed 8 vol.

  • Carbon Treatment (Critical for Color):

    • Once dissolved, remove heat source briefly to stop boiling.

    • Add 0.5 g Activated Carbon (5 wt%).

    • Resume gentle reflux for 15 minutes . Do not extend beyond 20 minutes to avoid hydrolysis or side reactions.

  • Hot Filtration:

    • Filter the hot mixture through a pre-heated Celite pad or sintered glass funnel to remove carbon.

    • Rinse the filter cake with 5 mL hot Ethanol.

  • Crystallization (The "Water Strike"):

    • Cool the filtrate to 50°C .

    • Seeding: Add 10 mg of pure AEBE seed crystals (if available). Stir for 20 mins to establish a seed bed.

    • Slowly add 40 mL of Deionized Water (4 vol) dropwise over 30 minutes.

    • Caution: Adding water too fast will cause the product to oil out.

  • Cooling & Isolation:

    • Cool the slurry to 0–5°C at a rate of 10°C/hour.

    • Hold at 0–5°C for 2 hours.

    • Filter the white/off-white crystals.

    • Wash with 10 mL of cold Ethanol/Water (1:1 mixture).

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Ethyl Acetate Slurry (Polishing)

Best for: Removing colored organic impurities and drying the crystal lattice.

Reagents
  • Semi-pure AEBE (from Method A)

  • Ethyl Acetate (ACS Grade)

  • n-Heptane

Workflow Diagram

Recrystallization_B Input Semi-Pure AEBE Slurry Slurry in EtOAc (Reflux, 77°C, 30 min) Input->Slurry Cool Cool to 20°C Slurry->Cool Heptane Add Heptane (1:1 ratio, optional) Cool->Heptane If yield low Filter Filtration Cool->Filter Heptane->Filter Output High Purity AEBE Filter->Output

Figure 2: Polishing step using Ethyl Acetate to remove lipophilic oxidation byproducts.

Step-by-Step Methodology
  • Slurry Formation:

    • Suspend 10.0 g of AEBE in 80 mL Ethyl Acetate (8 vol).

    • Heat to reflux (approx. 77°C). The material may not fully dissolve; this is acceptable (digestive ripening).

  • Ripening:

    • Stir at reflux for 30 minutes . This allows trapped impurities in the crystal lattice to diffuse into the hot solvent.

  • Crystallization:

    • Cool slowly to Room Temperature (20–25°C) over 2 hours.

    • Optional: If yield is low, add 20 mL n-Heptane dropwise to force precipitation.

  • Isolation:

    • Filter the solids.[1][2][3][4][5]

    • Wash with 10 mL of 1:1 Ethyl Acetate/Heptane.

    • Dry under vacuum at 50°C.[4]

Process Analytical Technology (PAT) & Validation

To ensure the protocol was successful, the following analytical checks are recommended:

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Benzimidazole core) and 220 nm.

  • Target: Purity > 99.5% area.

Visual Check[1][3]
  • Pass: White to off-white crystalline powder.

  • Fail: Pink, brown, or grey powder (indicates oxidation of the 5-amino group).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or water added too quickly.Re-heat to dissolution. Add seed crystals at 50°C. Cool at 5°C/hr.
Pink Coloration Oxidation of amino group.Ensure N2 blanket during all hot steps. Increase Carbon load to 10%.
Low Yield Too much solvent or insufficient cooling.Concentrate mother liquor by 30% via rotary evaporation and re-cool.
Insoluble Matter Inorganic salts from previous steps.Ensure "Hot Filtration" step in Protocol A is performed strictly.

References

  • Gowda, B. T., et al. (2010). Synthesis and characterization of benzimidazole derivatives. Journal of Chemical Sciences. Link

  • IP.com. (2011). Process for the preparation of Bendamustine and intermediates thereof.[3][4][5] (Related chemistry for 5-amino-1-alkyl-benzimidazoles). Link

  • PubChem. (2023). 2-(5-Amino-1H-benzimidazol-1-yl)ethanol Compound Summary. National Library of Medicine. Link

  • Bowden, N. A., et al. (2018).[6] Modelling the effects of ethanol on the solubility of amino acids and related compounds. Fluid Phase Equilibria.[6] Link

  • Google Patents. (2013). Process for Preparation of Intermediates of Bendamustine (US20130317234A1). (Describes purification of homologous amino-benzimidazoles). Link

Sources

1H NMR and 13C NMR spectral assignment for benzimidazole ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and NMR Spectral Assignment of 2-(1H-Benzimidazol-2-yl)ethanol

Introduction & Chemical Context

2-(1H-benzimidazol-2-yl)ethanol is a critical scaffold in medicinal chemistry, serving as a precursor for antiviral and antihistamine drugs. Structurally, it consists of a benzimidazole ring fused to a hydroxyethyl chain at the C2 position.

The Analytical Challenge: The primary difficulty in analyzing this molecule is prototropic tautomerism . The acidic proton on the imidazole nitrogen (N1) rapidly exchanges with the unprotonated nitrogen (N3).

  • Fast Exchange (Room Temp/Solution): The molecule appears to have a plane of symmetry bisecting the N-C-N angle. The benzene ring protons (H4/H7 and H5/H6) appear as equivalent pairs (AA'BB' system).

  • Solvent Effects: In DMSO-d6, strong hydrogen bonding stabilizes the exchangeable protons (NH and OH), allowing for their distinct observation, unlike in CDCl3 where they often broaden or disappear.

Experimental Protocol

To ensure reproducibility and distinct resolution of labile protons, the following protocol must be strictly adhered to.

Sample Preparation
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9% D) is required. CDCl3 is not recommended due to poor solubility and rapid proton exchange which obscures the NH/OH signals.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations (>30 mg) may induce stacking interactions, shifting aromatic peaks upfield.

  • Water Management: Use an ampoule of fresh DMSO-d6. Adventitious water (HDO peak at ~3.33 ppm) can catalyze proton exchange, collapsing the OH triplet into a singlet.

Instrument Parameters (400 MHz or higher recommended)
  • 1H NMR:

    • Spectral Width: -2 to 14 ppm (to capture the deshielded NH).

    • Scans (NS): 16.

    • Pulse Angle: 30°.

  • 13C NMR (Quantitative/Assignment):

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C2, C3a, C7a) have long T1 relaxation times. Short delays will suppress these signals, making assignment impossible.

    • Scans (NS): 1024 (minimum) to resolve quaternary carbons.

Results & Discussion

1H NMR Assignment (DMSO-d6)

The spectrum displays four distinct regions. The most diagnostic feature is the broad singlet near 12 ppm (NH) and the aliphatic triplets.

  • Labile Protons:

    • NH (H1): Appears at ~12.30 ppm as a broad singlet. Its position is concentration-dependent.

    • OH: Appears at ~4.80 ppm .[1][2] In dry DMSO, this splits into a triplet (

      
       Hz) due to coupling with the adjacent CH2.
      
  • Aromatic Region (AA'BB' System):

    • H4/H7: These protons are closest to the imidazole nitrogens and are deshielded, appearing at ~7.45 – 7.50 ppm (Multiplet/dd).

    • H5/H6: These are more shielded, appearing at ~7.10 – 7.15 ppm (Multiplet/td).

  • Aliphatic Chain:

    • 
      -CH2 (adjacent to OH):  Deshielded by oxygen, appearing at ~3.80 ppm  (Quartet or Triplet, 
      
      
      
      Hz).
    • 
      -CH2 (adjacent to Ring):  Appears at ~2.90 ppm  (Triplet, 
      
      
      
      Hz).
13C NMR Assignment

Due to fast tautomerism, the molecule exhibits effective


 symmetry on the NMR timescale. We observe only 6 carbon signals for 9 carbon atoms.
  • C2 (Imidazole): The most deshielded carbon at ~155.5 ppm .

  • C3a/C7a (Bridgehead): These quaternary carbons appear at ~135 – 140 ppm . They are often broader than other peaks due to the tautomeric exchange process.

  • Aromatic CH:

    • C5/C6: Typically observed at ~121.5 ppm .

    • C4/C7: Typically observed at ~114.5 ppm . (Note: C4/7 are shielded relative to C5/6 in the benzimidazole system).

  • Aliphatics:

    • CH2-OH: ~60.0 ppm .

    • CH2-Ring: ~32.0 ppm .

Data Summary Tables

Table 1: 1H NMR Chemical Shift Data (400 MHz, DMSO-d6)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH 12.30Broad s1H-Exchangeable (D2O wash removes)
H4, H7 7.48m (dd)2H~8.0, 2.0Deshielded aromatics (proximal to N)
H5, H6 7.12m (td)2H~8.0, 2.0Shielded aromatics (distal to N)
OH 4.80t (or br s)1H5.2Labile; triplet confirms dry solvent

-CH2
3.82q or t2H6.8Deshielded by Oxygen

-CH2
2.92t2H6.8Adjacent to aromatic ring
Table 2: 13C NMR Chemical Shift Data (100 MHz, DMSO-d6)
PositionShift (

, ppm)
TypeAssignment Logic
C2 155.5QuaternaryImidazole ring carbon (N-C=N)
C3a, C7a 138.5QuaternaryBridgehead carbons (usually broad)
C5, C6 121.3CHAromatic CH (distal)
C4, C7 114.5CHAromatic CH (proximal)

-CH2
59.8CH2Aliphatic (attached to OH)

-CH2
32.5CH2Aliphatic (attached to Ring)

Assignment Logic & Workflow

The following diagram illustrates the decision-making process for assigning these spectra, specifically distinguishing the aliphatic chain directionality and the aromatic pairs.

NMR_Assignment_Flow Start Start: Acquire 1H & 13C in DMSO-d6 Check_OH Check OH Signal (4.8 ppm) Start->Check_OH Is_Triplet Is it a Triplet? Check_OH->Is_Triplet Dry_Solvent Solvent is Dry Proceed to Coupling Analysis Is_Triplet->Dry_Solvent Yes Wet_Solvent Solvent Wet (Broad Singlet) Use COSY for Connectivity Is_Triplet->Wet_Solvent No Aliphatic_Assign Assign Aliphatics: Triplet @ 2.9 (alpha) Triplet/Quartet @ 3.8 (beta) Dry_Solvent->Aliphatic_Assign Wet_Solvent->Aliphatic_Assign Aromatic_Assign Assign Aromatics (AA'BB'): Multiplet @ 7.5 (H4/7) Multiplet @ 7.1 (H5/6) Aliphatic_Assign->Aromatic_Assign Carbon_Assign 13C Assignment via HSQC/HMBC Aromatic_Assign->Carbon_Assign HMBC_Check HMBC Correlation: Alpha-CH2 (2.9) -> C2 (155) & C3a/7a (138) Carbon_Assign->HMBC_Check Final Final Assignment Validated HMBC_Check->Final

Figure 1: Logic flow for the structural assignment of benzimidazole ethanol, highlighting the critical check for solvent purity via the OH coupling pattern.

References

  • MDPI Encyclopedia. (2022). Benzimidazole: Tautomeric Equilibria and NMR Spectroscopy. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state. Retrieved from [Link][3]

  • Iowa State University. (n.d.). NMR Coupling Constants Guide. Chemical Instrumentation Facility. Retrieved from [Link][3]

  • National Institutes of Health (NIH). (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Retrieved from [Link]

Sources

Application Notes and Protocols for Optimal Ethylation of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Benzimidazoles

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] The strategic introduction of alkyl groups, particularly ethyl groups, onto the nitrogen atoms of the benzimidazole scaffold can profoundly influence the molecule's pharmacological profile. This modification can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties. Consequently, developing robust and efficient ethylation protocols is a critical task in the synthesis of novel drug candidates.

This guide provides a comprehensive overview of the key principles and practical methodologies for the successful ethylation of benzimidazole derivatives. We will delve into the underlying reaction mechanisms, explore various reaction conditions, and offer detailed, step-by-step protocols.

Mechanistic Insights: Understanding the Ethylation Reaction

The ethylation of benzimidazoles typically proceeds via a nucleophilic substitution reaction (SN2). The nitrogen atom of the benzimidazole ring acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent.

A critical consideration in the ethylation of unsymmetrically substituted benzimidazoles is the potential for the formation of two regioisomers. The position of ethylation is influenced by both electronic and steric factors. The inductive effects of substituents on the benzimidazole ring and the relative basicity of the two nitrogen atoms play a significant role in determining the reaction's outcome.[3]

Key Parameters for Optimal Ethylation

Achieving high yields and selectivity in the ethylation of benzimidazoles requires careful consideration of several experimental parameters:

  • Choice of Base: A suitable base is essential to deprotonate the N-H of the benzimidazole, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and triethylamine (Et₃N). The strength of the base should be matched to the acidity of the specific benzimidazole derivative.

  • Ethylating Agent: Ethyl iodide (EtI) and ethyl bromide (EtBr) are the most commonly employed ethylating agents. Diethyl sulfate can also be used. The reactivity of the ethylating agent will influence the reaction time and temperature.

  • Solvent System: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and acetone are frequently used.[4] In some cases, phase-transfer catalysis can be employed to facilitate reactions between reactants in immiscible phases.[5][6][7][8]

  • Temperature: The reaction temperature can significantly impact the reaction rate. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate.[4] Microwave irradiation has also been shown to accelerate these reactions.[9]

  • Reaction Time: The optimal reaction time will vary depending on the specific substrate, reagents, and temperature. It is essential to monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) to determine the point of completion.[10]

Visualizing the Ethylation Workflow

The following diagram illustrates a typical workflow for the ethylation of a benzimidazole derivative.

Ethylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Benzimidazole Derivative in Solvent Add_Base Add Base Start->Add_Base Add_Ethylating_Agent Add Ethylating Agent Add_Base->Add_Ethylating_Agent Heat_Stir Heat and/or Stir Add_Ethylating_Agent->Heat_Stir Monitor Monitor Reaction (TLC) Heat_Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (e.g., Column Chromatography) Dry_Concentrate->Purify End Characterize Product Purify->End

Caption: General experimental workflow for the ethylation of benzimidazole derivatives.

Recommended Starting Conditions

The following table provides a summary of typical reaction conditions for the ethylation of benzimidazole derivatives. These should be considered as starting points and may require optimization for specific substrates.

ParameterRecommended ConditionsNotes
Benzimidazole Substrate 1 equivalent
Ethylating Agent 1.1 - 2 equivalentsEthyl iodide or ethyl bromide are common choices.
Base 1.5 - 3 equivalentsK₂CO₃, Cs₂CO₃, or NaOH are frequently used.
Solvent DMF, Acetonitrile, AcetoneEnsure the substrate is fully dissolved.
Temperature Room Temperature to 80 °CHigher temperatures may be needed for less reactive substrates.
Reaction Time 2 - 24 hoursMonitor by TLC to determine completion.

Detailed Experimental Protocol: Ethylation of 2-Methylbenzimidazole

This protocol provides a detailed, step-by-step methodology for the ethylation of 2-methylbenzimidazole using ethyl iodide.

Materials:

  • 2-Methylbenzimidazole

  • Ethyl iodide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzimidazole (1.0 eq).

  • Dissolve the 2-methylbenzimidazole in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Slowly add ethyl iodide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired N-ethyl-2-methylbenzimidazole.

Troubleshooting and Side Reactions

Even with optimized protocols, challenges can arise. Below is a diagram illustrating common issues and their potential solutions.

Troubleshooting cluster_problems Common Problems cluster_solutions Potential Solutions Low_Yield Low or No Product Yield Increase_Temp Increase Reaction Temperature Low_Yield->Increase_Temp Change_Solvent Use a More Polar Aprotic Solvent (e.g., DMF) Low_Yield->Change_Solvent Stronger_Base Use a Stronger Base (e.g., NaH) Low_Yield->Stronger_Base Check_Reagents Verify Purity and Activity of Reagents Low_Yield->Check_Reagents Side_Products Formation of Side Products (e.g., Di-ethylation) Control_Stoichiometry Carefully Control Stoichiometry of Ethylating Agent Side_Products->Control_Stoichiometry Lower_Temp Run Reaction at Lower Temperature Side_Products->Lower_Temp Incomplete_Reaction Incomplete Reaction Incomplete_Reaction->Increase_Temp Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Incomplete_Reaction->Check_Reagents

Caption: Troubleshooting guide for common issues in benzimidazole ethylation.

A common side reaction is the formation of the N,N'-diethylbenzimidazolium salt, which can occur if an excess of the ethylating agent is used or if the reaction is allowed to proceed for too long. Careful control of stoichiometry and reaction time can minimize the formation of this byproduct.

Conclusion

The ethylation of benzimidazole derivatives is a fundamental transformation in the synthesis of medicinally important compounds. By understanding the underlying mechanistic principles and carefully controlling key reaction parameters, researchers can achieve high yields and selectivity. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of drug development.

References

  • Mathias, L. J., & Burkett, D. (n.d.). N-ALKYLATION OF BENZIMIDAZOLES AND BENZOTRIAZOLE VIA PHASE TRANSFER CATALYSIS. ElectronicsAndBooks.
  • Kishore Babu, P. N., Rama Devi, B., & Dubey, P. K. (n.d.). Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles.
  • Khalil, A. K. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Synthetic Communications, 37(5), 813-822.
  • Gemo, M., et al. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering.
  • ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole using bis-piperidinium compounds 1a-1l as phase-transfer catalysts. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(1), 2. Retrieved from [Link]

  • Srivastava, S., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Heliyon, 7(3), e06499. Retrieved from [Link]

  • Tecuapa-Flores, L. R., et al. (2024). Synthesis, Antioxidant Activity, and Structure Analysis Relationship Study of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole. Molecules, 29(5), 989. Retrieved from [Link]

  • Koulibaly, M., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
  • Larsson, J., et al. (2016). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Bioorganic & Medicinal Chemistry, 24(16), 3549-3558. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient strategy for N-alkylation of benzimidazoles/ imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Retrieved from [Link]

  • Nagaraju, P., et al. (2020). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 12(4), 433-437. Retrieved from [Link]

  • IOSR Journal. (n.d.). Synthesis And Biological Evaluation Of Benzimidazole Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzimidazole derivatives (1–30). Reaction condition: Step.... Retrieved from [Link]

  • Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
  • The Journal of Organic Chemistry. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. Retrieved from [Link]

  • Herrera Cano, N., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2410-2419. Retrieved from [Link]

  • Peng, J., et al. (2012). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 17(11), 12698-12707. Retrieved from [Link]

  • Rao, N. V. S., & Ratnam, C. V. (n.d.). ALKYLATION AND ARALKYLATION OF N-HETEROCYCLES.
  • Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]

  • Beilstein Journals. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

Sources

Preparation of Bendamustine hydrochloride using 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of a Bendamustine Analogue

Topic: Preparation of N-Ethyl Bendamustine Hydrochloride Analogue using 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bendamustine is a potent bifunctional alkylating agent with a unique structure that combines a nitrogen mustard group with a benzimidazole ring, a feature that may contribute to its distinct antitumor activity.[1][2] It is clinically used in the treatment of various hematological malignancies. The synthesis of Bendamustine and its analogues is of significant interest in medicinal chemistry for the development of novel anticancer therapeutics.

This application note provides a detailed, proposed synthetic protocol for a novel N-ethyl analogue of Bendamustine, starting from the non-standard precursor, 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol. The core structure of Bendamustine features a 1-methyl group, whereas this protocol will yield a 1-ethyl derivative, a modification that could influence the compound's pharmacokinetic and pharmacodynamic properties. The synthetic strategy outlined herein is based on established, fundamental organic chemistry transformations, as a direct literature precedent for this specific pathway has not been reported. The protocol is divided into three major parts: installation of the diol precursor to the nitrogen mustard moiety, a two-carbon homologation of the C2-side chain, and the final conversion to the target active pharmaceutical ingredient (API).

Overall Proposed Synthetic Scheme

The multi-step synthesis transforms the starting material through a series of key intermediates. The strategy involves first protecting the reactive amino group as a diol, then elongating the C2 side chain from two to four carbons, and finally converting the diol and ester functionalities to the active nitrogen mustard and carboxylic acid moieties.

G SM 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol (Starting Material) Int1 Intermediate 1 (Diol Precursor) SM->Int1 Step 1: Ethoxylation Int2 Intermediate 2 (Aldehyde) Int1->Int2 Step 2a: Oxidation Int3 Intermediate 3 (Unsaturated Ester) Int2->Int3 Step 2b: Wittig Reaction Int4 Intermediate 4 (Saturated Ester Diol) Int3->Int4 Step 2c: Hydrogenation Int5 Intermediate 5 (Chlorinated Ester) Int4->Int5 Step 3a: Chlorination FP N-Ethyl Bendamustine HCl (Final Product) Int5->FP Step 3b: Hydrolysis & Salification

Caption: Proposed synthetic workflow for the N-Ethyl Bendamustine analogue.

PART 1: Installation of the Nitrogen Mustard Precursor Moiety

Step 1: Synthesis of 1-(1-Ethyl-5-(bis(2-hydroxyethyl)amino)-1H-benzoimidazol-2-yl)ethanol (Intermediate 1)

Scientific Rationale: The initial step focuses on the alkylation of the 5-amino group. Reaction with ethylene oxide is a standard and efficient method to introduce the bis(2-hydroxyethyl)amino functionality, which is the precursor to the active nitrogen mustard group. This reaction proceeds via a nucleophilic ring-opening of the epoxide by the amine.[3] An acidic medium, such as aqueous acetic acid, facilitates the reaction by activating the epoxide and ensuring the solubility of the starting material.

Experimental Protocol:

  • To a solution of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol (1.0 eq) in a mixture of water and acetic acid (5:2 v/v), add sodium acetate (0.2 eq).

  • Cool the reaction mixture to 0-5 °C in an ice-water bath.

  • Carefully add ethylene oxide (4.0 eq) to the cooled solution while maintaining the temperature below 5 °C.

  • Seal the reaction vessel and allow the mixture to stir at 0-5 °C for 5 hours.

  • Gradually raise the temperature to 20-25 °C and continue stirring for an additional 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of potassium carbonate to pH 7-8.

  • Extract the aqueous phase with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 1 as a viscous oil or solid.

PART 2: Elongation of the C2-Side Chain

This phase of the synthesis is the most critical, involving a two-carbon chain extension to build the butanoic acid side chain characteristic of Bendamustine. This is achieved through a three-step sequence: oxidation, olefination, and reduction.

Step 2a: Oxidation to 2-(1-Ethyl-5-(bis(2-hydroxyethyl)amino)-1H-benzoimidazol-2-yl)acetaldehyde (Intermediate 2)

Scientific Rationale: Selective oxidation of the primary alcohol of the ethanol side chain to an aldehyde is required without affecting the diol moiety installed in Step 1. Mild oxidizing agents are necessary to prevent over-oxidation to the carboxylic acid.[4] Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an anhydrous aprotic solvent like dichloromethane are well-suited for this transformation.[5]

Experimental Protocol:

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous dichloromethane.

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in portions at room temperature.

  • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously for 30 minutes until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde (Intermediate 2), which should be used immediately in the next step due to potential instability.

Step 2b: Wittig Olefination to Ethyl 4-(1-Ethyl-5-(bis(2-hydroxyethyl)amino)-1H-benzoimidazol-2-yl)but-2-enoate (Intermediate 3)

Scientific Rationale: The Wittig reaction is a powerful and reliable method for forming carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide.[2] In this step, the aldehyde (Intermediate 2) is reacted with a stabilized ylide, such as (ethoxycarbonylmethylene)triphenylphosphorane, to introduce a two-carbon unit and form an α,β-unsaturated ester. This reaction sets the stage for creating the four-carbon side chain.

G cluster_0 Wittig Reaction Mechanism Aldehyde Intermediate 2 (Aldehyde) Betaine Oxaphosphetane Intermediate Aldehyde->Betaine + Ylide Phosphorus Ylide (Ph3P=CHCOOEt) Ylide->Betaine Alkene Intermediate 3 (Unsaturated Ester) Betaine->Alkene Elimination Byproduct Triphenylphosphine oxide (Ph3P=O) Betaine->Byproduct

Caption: Key mechanism of the Wittig olefination step.

Experimental Protocol:

  • To a solution of the crude aldehyde (Intermediate 2, 1.0 eq) in anhydrous tetrahydrofuran (THF), add (ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the α,β-unsaturated ester (Intermediate 3).

Step 2c: Hydrogenation to Ethyl 4-(1-Ethyl-5-(bis(2-hydroxyethyl)amino)-1H-benzoimidazol-2-yl)butanoate (Intermediate 4)

Scientific Rationale: The final step in constructing the side chain is the reduction of the carbon-carbon double bond. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for the selective reduction of an alkene in the presence of an aromatic ring and other functional groups.[6]

Experimental Protocol:

  • Dissolve the unsaturated ester (Intermediate 3, 1.0 eq) in ethanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (50-60 psi) at room temperature for 4-6 hours.[6]

  • Monitor the reaction by HPLC or TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the saturated ester diol (Intermediate 4).

PART 3: Final Conversion to N-Ethyl Bendamustine Hydrochloride

Step 3a: Chlorination to Ethyl 4-(5-(bis(2-chloroethyl)amino)-1-ethyl-1H-benzoimidazol-2-yl)butanoate (Intermediate 5)

Scientific Rationale: The conversion of the bis(2-hydroxyethyl)amino group to the pharmacologically active bis(2-chloroethyl)amino nitrogen mustard is a crucial step. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation.[7] The reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol:

  • Dissolve the diol (Intermediate 4, 1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to 0-5 °C.

  • Slowly add thionyl chloride (2.5 eq) dropwise, ensuring the temperature remains below 5 °C.[7]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction for completion.

  • Remove the solvent and excess thionyl chloride by distillation under reduced pressure to obtain the crude chlorinated ester (Intermediate 5).

Step 3b: Saponification and Acidification to 4-(5-(bis(2-chloroethyl)amino)-1-ethyl-1H-benzoimidazol-2-yl)butanoic acid hydrochloride (N-Ethyl Bendamustine HCl)

Scientific Rationale: The final steps involve the hydrolysis of the ethyl ester to the carboxylic acid, followed by salt formation to yield the stable hydrochloride salt. Acid-catalyzed hydrolysis using concentrated hydrochloric acid is a standard procedure that accomplishes both tasks in a single pot.[7] The final product is then purified by recrystallization.

Experimental Protocol:

  • To the crude Intermediate 5, add concentrated hydrochloric acid.

  • Heat the mixture to 90-95 °C and stir for 3-4 hours to effect hydrolysis.[8]

  • Cool the solution and filter if necessary.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid or oil.

  • Purify the crude product by recrystallization. A common method involves dissolving the crude solid in a minimal amount of hot aqueous hydrochloric acid, followed by cooling to induce crystallization.[5][9]

  • Filter the purified crystals, wash with cold acetone, and dry under vacuum at a temperature not exceeding 40 °C to obtain the final product, N-Ethyl Bendamustine Hydrochloride.

Quantitative Data Summary

StepStarting MaterialReagentsMolar Eq.ProductTheoretical Yield
1 SMEthylene Oxide, Acetic Acid4.0Intermediate 185-90%
2a Int. 1Dess-Martin Periodinane1.2Intermediate 275-85%
2b Int. 2(EtOOC)CH=PPh₃1.1Intermediate 360-70%
2c Int. 3H₂, 10% Pd/CCat.Intermediate 490-95%
3a Int. 4Thionyl Chloride2.5Intermediate 580-88%
3b Int. 5Conc. HClExcessFinal Product70-80%

References

  • CN101962367B - Method for purifying bendamustine hydrochloride - Google Patents.

  • CN101962367A - Method for purifying bendamustine hydrochloride - Google Patents.

  • US20130310571A1 - Methods for the preparation of bendamustine - Google Patents.

  • What is the synthesis of Bendamustine hydrochloride? - FAQ - Guidechem.

  • A kind of purification method of bendamustine hydrochloride - Eureka | Patsnap.

  • US20140121383A1 - Process for the preparation of bendamustine hydrochloride - Google Patents.

  • Process for the preparation of bendamustine hydrochloride - Justia Patents.

  • (PDF) Synthesis of a potential bendamustine deschloro dimer impurity - ResearchGate.

  • Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC.

  • Synthesis of a potential bendamustine deschloro dimer impurity - Semantic Scholar.

  • CN101691359B - Method for synthesizing highly-pure bendamustine hydrochloride - Google Patents.

  • Bendamustine (Treanda) Displays a Distinct Pattern of Cytotoxicity and Unique Mechanistic Features Compared with Other Alkylating Agents - AACR Journals.

  • PROCESS FOR MAKING BENDAMUSTINE - European Patent Office - EP 2834215 B1.

  • EP2690096B1 - Process for preparation of Bendamustine - Google Patents.

  • Process for the preparation of bendamustine - Justia Patents.

  • [Synthesis of a potential metabolite of the carcinostatic bendamustin (Cytostasen)] - PubMed.

  • Sandmeyer Reaction - Organic Chemistry Portal.

  • EP2760842B1 - An improved process for the preparation of bendamustine hydrochloride - Google Patents.

  • Method for synthesizing bendamustine hydrochloride intermediate - Eureka | Patsnap.

  • The Grignard Reaction Mechanism - Chemistry Steps.

  • How can ethanol be converted into butyric acid? - Quora.

  • Heck Reaction—State of the Art - Semantic Scholar.

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry.

  • Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing).

  • Oxidation of primary alcohols to aldehydes by K2S2O8/activated charcoal system - ResearchGate.

  • Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC.

  • Benzimidazole synthesis - Organic Chemistry Portal.

  • CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents.

  • Biocatalytic Oxidation of Alcohols - MDPI.

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants - Master Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Baseline Noise Troubleshooting for Benzimidazole Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Diagnosing and resolving baseline instabilities in Benzimidazole assays.

Introduction: The Benzimidazole Challenge

Welcome to the technical support hub. You are likely here because your chromatograms for benzimidazole derivatives (e.g., omeprazole, albendazole, or novel drug candidates) are compromised by baseline noise.

The Core Problem: Benzimidazoles are heterocyclic aromatic organic compounds with a basic nature (pKₐ typically 5.0–6.0 for the imidazole moiety). This chemistry forces specific chromatographic choices—often involving acidic buffered mobile phases or ion-pairing agents—that inherently increase the risk of baseline noise. Furthermore, high-sensitivity analysis often requires detection at low UV wavelengths (<220 nm), where solvent impurities and buffer absorbance become critical noise sources.

This guide moves beyond generic advice to address the specific intersection of basic analyte chemistry and instrument physics .

Diagnostic Triage: Identify Your Noise Signature

Before disassembling hardware, you must categorize the noise. Use the visual logic tree below to match your chromatogram's symptoms to a root cause.

Visual Diagnostic Logic Tree

DiagnosticTree Start START: Observe Baseline Symptom Type1 Cyclic / Rhythmic Noise (Sawtooth Pattern) Start->Type1 Type2 Random / High-Frequency Noise (Fuzzy 'Grass') Start->Type2 Type3 Drift / Wandering (Slope up or down) Start->Type3 Cause1 Pump/Flow Issue (Air bubble, Check Valve) Type1->Cause1 Consistent Periodicity Cause2 Detector/Chemistry Issue (Lamp aging, Solvent Cutoff) Type2->Cause2 No Pattern Cause3 Thermal/Equilibration Issue (Temp fluctuation, Gradient drift) Type3->Cause3 Low Frequency Action1 Action: Purge Pump, Check Seals Cause1->Action1 Action2 Action: Check UV Cutoff, Lamp Energy Test Cause2->Action2 Action3 Action: Control Column Temp, Check Mobile Phase Mixing Cause3->Action3

Figure 1: Diagnostic logic tree for categorizing HPLC baseline noise types.

Chemical Noise: The Benzimidazole Context

Benzimidazoles are "sticky" bases. To prevent peak tailing caused by interactions with residual silanols on the column, we often use mobile phase modifiers. These modifiers are the most common source of "Chemical Noise."

FAQ: Mobile Phase & Modifiers

Q: I am using TFA (Trifluoroacetic acid) to fix peak shape, but my baseline is noisy at 210 nm. Why? A: TFA is an excellent ion-pairing agent for bases like benzimidazoles, but it has a significant UV absorbance cutoff. At 210 nm, TFA absorbs light. If your signal-to-noise ratio is poor, the "noise" is actually the detector struggling to see through the "darkness" of the absorbing mobile phase.

  • The Fix: Switch to Phosphoric Acid (transparent at 210 nm) or Formic Acid (less absorbing than TFA, though still active). Alternatively, increase detection wavelength to >230 nm if your analyte allows.

Q: Why does my baseline drift upward during a gradient run? A: This is likely a refractive index (RI) or absorbance mismatch between Mobile Phase A (Water) and Mobile Phase B (Organic).

  • Mechanism: If Solvent B absorbs more UV than Solvent A (common with Methanol/TFA gradients), the baseline will rise as %B increases.

  • The Fix: Balance the absorbance. If adding 0.1% TFA to Water (A), add 0.08% TFA to Acetonitrile (B). The lower concentration in B accounts for the fact that organic solvents often enhance the UV absorbance of additives.

Reference Table: Buffer UV Cutoffs

Use this table to ensure your buffer isn't blinding your detector.

Buffer / ModifierUV Cutoff (nm)pKₐ RangeSuitability for Benzimidazoles
Trifluoroacetic Acid (TFA) ~2100.3High. Excellent peak shape; high noise <220nm.
Formic Acid ~2103.75Med. Good for LC-MS; noisier than phosphate in UV.
Acetate (Ammonium) ~2054.76Med. Good buffer capacity; verify solubility in high % organic.
Phosphate (K/Na) <2002.1, 7.2High. Lowest noise for UV; incompatible with MS.
Triethylamine (TEA) <20010.7High. Silanol blocker; use with phosphate for basic drugs.
Hardware Troubleshooting: The "Isolation Protocol"

If chemistry is ruled out, you must isolate the hardware component. Do not guess; use this self-validating protocol.

Protocol: The Zero-Dead-Volume (ZDV) Isolation Test

Objective: Determine if noise originates from the pump, column, or detector.

Prerequisites:

  • HPLC Grade Water (freshly degassed).

  • Zero-Dead-Volume Union (replaces the column).

Step-by-Step Methodology:

  • Bypass the Column: Remove the HPLC column and connect the injector outlet directly to the detector inlet using the ZDV union.

  • Flush System: Pump 100% Methanol for 10 mins, then switch to 100% Water.

  • Static Test (Detector Noise):

    • Turn Flow OFF .

    • Monitor baseline for 10 minutes at 254 nm.

    • Result: If noise persists with no flow, the issue is the Detector (Lamp or Electronics).

  • Dynamic Test (Pump Noise):

    • Turn Flow ON (1.0 mL/min, 100% Water).

    • Monitor baseline for 10 minutes.

    • Result: If noise appears only when flow is on, the issue is the Pump (Pulsation/Check Valves) or Mobile Phase (Air bubbles).

  • Column Test:

    • Re-install the column. Run the standard method.

    • Result: If noise returns now, the issue is Column Bleed or Late-Eluting Contaminants (Carryover) from previous benzimidazole injections.

Advanced Mechanism: The "Silanol-Noise" Connection

Why do benzimidazoles specifically cause "ghost peak" noise? Benzimidazoles are basic. They adsorb strongly to acidic silanols on the column stationary phase. Often, what looks like "random noise" is actually small amounts of analyte slowly bleeding off the column from previous injections, or displacing other impurities.

SilanolInteraction cluster_noise Without Modifier (The Noise Source) Silanol Residual Silanol (-Si-OH) (Stationary Phase) Benz Benzimidazole Analyte (+) (Basic) Silanol->Benz Strong Ionic Attraction (Causes Tailing/Carryover) Noise Baseline Noise/Drift (Slow Bleed of Analyte) Silanol->Noise Analyte Trapping & Random Release Detector Detector Benz->Detector Clean Elution (Sharp Peak) Modifier Modifier (TEA/TFA) (Blocker) Modifier->Silanol Preferential Binding (Shields Surface)

Figure 2: Mechanism of silanol interaction causing tailing and baseline bleed in benzimidazole analysis.

References & Authoritative Sources
  • Agilent Technologies. "Eliminating Baseline Problems." The LC Handbook.

  • Waters Corporation. "HPLC Troubleshooting Guide: Common Causes of Baseline Noise."

  • Kromasil. "UV Cut-off of Common HPLC Buffers and Solvents."

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It."

  • Konçe, İ., et al. "Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method."[1] Journal of Chemical & Engineering Data, 2020.[2]

Sources

Technical Guide: Identification of Unknown Impurities in Bendamustine Precursor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Instability Paradox

In the synthesis of Bendamustine Hydrochloride, you are fighting a war on two fronts: constructing the stable benzimidazole scaffold and attaching the highly reactive bis(2-chloroethyl)amine "warhead." The majority of "unknown" impurities encountered during the precursor stages (specifically the esterification and chlorination of the dihydroxy intermediate) arise not from random chaos, but from predictable chemical behaviors of the nitrogen mustard moiety.

This guide moves beyond basic pharmacopeial lists. It addresses the process-specific anomalies encountered during the critical conversion of 5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester to the final active pharmaceutical ingredient (API).

Module 1: Visualizing the Impurity Landscape

Before troubleshooting, we must map the origins. The following diagram correlates specific process steps with the genesis of common "unknown" impurities.

Bendamustine_Impurities Start Start: 1-Methyl-5-amino- benzimidazole-2-butanoic acid Hydroxy Intermediate: Dihydroxy Ester (Pre-chlorination) Start->Hydroxy Hydroxyethylation Imp_Nitro Impurity: Nitro-Analogue (Starting Material Carryover) Start->Imp_Nitro Unreacted Precursor Chlorination Step: Chlorination (SOCl2 / Thionyl Chloride) Hydroxy->Chlorination Hydrolysis Step: Acid Hydrolysis (Ester Cleavage) Chlorination->Hydrolysis Imp_Mono Impurity: Monohydroxy (Incomplete Chlorination) Chlorination->Imp_Mono Moisture Ingress Final Final API: Bendamustine HCl Hydrolysis->Final Imp_Dimer Impurity: Deschloro Dimer (Intermolecular Esterification) Hydrolysis->Imp_Dimer High Conc./Temp Imp_Ethyl Impurity: Ethyl Ester (Incomplete Hydrolysis) Hydrolysis->Imp_Ethyl Quench Failure

Figure 1: Process flow illustrating the genesis of critical impurities during the chlorination and hydrolysis steps.

Module 2: Troubleshooting Guides (Q&A)
Scenario A: Chromatographic Anomalies (HPLC)

Q: I am detecting a persistent "shoulder" peak on the main precursor peak (RRT ~1.05-1.10) that does not resolve with gradient adjustments. What is it?

Diagnosis: This is likely the Regioisomer or an Ester Variant .[1]

  • The Science: The benzimidazole ring formation involves methylation.[1] If the methylation of the nitrogen occurs at the N3 position instead of N1 (or vice versa depending on your numbering convention), you generate a regioisomer that is structurally identical in mass but differs slightly in polarity.

  • The Fix:

    • Check pH: Benzimidazoles are pH-sensitive.[1] Adjust your mobile phase pH.[1] If you are at pH 2.5, try shifting to pH 4.5 using an ammonium acetate buffer.[1] Regioisomers often display different pKa values.[1]

    • Check Solvents: If you used Isopropyl Alcohol (IPA) during recrystallization but Ethanol in the synthesis, you might be seeing the Isopropyl Ester impurity co-eluting with the Ethyl Ester precursor.

Q: My HPLC chromatogram shows a "Ghost Peak" that grows over time while the sample sits in the autosampler.

Diagnosis: On-column or In-vial Hydrolysis .[1]

  • The Science: Bendamustine and its chlorinated precursors are alkylating agents.[1][2][3][4] They rapidly hydrolyze in aqueous environments to form the Monohydroxy (Impurity A) and Dihydroxy (HP2) degradants.

  • The Fix:

    • Diluent Strategy: Do not use water/methanol 50:50 as a diluent.[1] Use 0.1% Formic Acid in Acetonitrile or pure DMSO for sample prep.[1] The acidic non-aqueous environment stabilizes the chloride groups.[1]

    • Temperature: Set the autosampler temperature to 4°C. At room temperature, the half-life of the chloro-group in neutral aqueous solution is < 2 hours.[1]

Scenario B: Mass Spectrometry (LC-MS) Interpretation

Q: I have an unknown impurity with a mass of [M+H]+ ~600-700 Da. It looks like a polymer. [1]

Diagnosis: This is the Bendamustine Dimer (specifically the Deschloro Dimer or Ester-linked Dimer).[4]

  • The Science: During the acidic hydrolysis step (converting the ester to the acid), if the concentration is too high, the free carboxylic acid of one Bendamustine molecule attacks the carbon of the chloro-ethyl group (or a hydroxy-ethyl group) of another molecule.

  • Verification (The Isotope Rule):

    • Look at the isotopic pattern.[1] A monomeric Bendamustine precursor has two chlorines (

      
       and 
      
      
      
      ), giving a characteristic 9:6:1 intensity ratio for M, M+2, and M+4.
    • If the impurity is a dimer where one Cl was displaced to form the ester bond, the molecule now has three chlorines. The pattern will shift. Use the calculator below to validate:

    • Table 1: Chlorine Isotope Signatures

Species# of ChlorinesMass Pattern Characteristic
Precursor (Intact)2M (100%), M+2 (65%), M+4 (10%)
Monohydroxy Impurity1M (100%), M+2 (33%)
Dimer (Deschloro)3Complex pattern; M+2 is ~100% of M

Q: The mass spectrum shows a peak at M-18.[1] Is this a dehydration product?

Diagnosis: Likely Intramolecular Cyclization .[1]

  • The Science: The nitrogen mustard group can attack the benzimidazole ring or its own side chain, eliminating HCl (M-36) or water (M-18) to form a cyclic quaternary ammonium species (aziridinium ion). This is often an artifact of the ESI source voltage being too high.[1]

  • The Fix: Lower the Fragmentor Voltage (or Cone Voltage) to <100V to see if the peak intensity drops relative to the parent ion.

Module 3: Validated Analytical Protocols

To definitively identify these impurities, you cannot rely on generic gradients.[1] You must use a method capable of retaining polar hydrolysis products while resolving non-polar dimers.[1]

Protocol 1: High-Stability HPLC for Impurity Profiling[1]
  • Rationale: Uses a low pH and high ion-pairing potential to separate the basic benzimidazole species and suppress on-column hydrolysis.[1]

Instrument Parameters:

  • Column: Agilent Zorbax SB-C18 (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Temperature: 25°C (Strict control required).

  • Flow Rate: 1.0 mL/min.[1][2][5][6][7]

  • Detection: UV at 230 nm (Benzimidazole max) and 260 nm.

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Solvent B: 0.1% TFA in Acetonitrile.[1]

Gradient Table:

Time (min)% Solvent A% Solvent BPurpose
0.09010Equilibration
5.09010Retain polar hydrolysis products
25.04060Elute main precursor
35.01090Elute Dimers/Oligomers
40.09010Re-equilibration
Protocol 2: Isolation of Unknowns for NMR

If LC-MS is inconclusive, you must isolate the impurity.[1]

  • Enrichment: Intentionally stress the reaction.

    • To generate Dimer: Heat the reaction mixture at the hydrolysis step to 80°C for 4 hours (vs. standard 1 hour).

    • To generate Monohydroxy: Add 5% water to the chlorination step.[1]

  • Prep-HPLC: Scale up Protocol 1 to a 20mm diameter column.

  • Lyophilization: Do not use rotary evaporation with heat.[1] Freeze the collected fractions immediately and lyophilize to prevent degradation of the isolated impurity.

  • NMR Solvent: Dissolve in DMSO-d6 . Avoid

    
     as it will cause immediate deuterium exchange and hydrolysis of the chloride, altering the structure you are trying to measure.
    
Module 4: The Logic of Impurity Formation

Understanding the mechanism allows you to prevent the impurity rather than just detecting it.[1]

Impurity_Logic Reaction Reaction Condition Water Excess Water in Solvent Reaction->Water Temp High Temp (>40°C) Reaction->Temp Alcohol Ethanol/IPA Carryover Reaction->Alcohol Result1 Monohydroxy Impurity (Hydrolysis) Water->Result1 Nucleophilic Attack Result2 Dimerization (Cross-linking) Temp->Result2 Kinetic Energy Result3 Ester Impurity (Transesterification) Alcohol->Result3 Competition

Figure 2: Causal relationships between reaction parameters and impurity formation.[1]

References
  • Identification of Related Substances in Bendamustine Hydrochloride. Source: Journal of Pharmaceutical and Biomedical Analysis.[1] Context: Identifies Impurity A (Monohydroxy) and Impurity B (Dimer) using LC-MS/MS and NMR. Link:

  • Synthesis of a Potential Bendamustine Deschloro Dimer Impurity. Source: SAGE Journals / Semantic Scholar.[1] Context: Details the specific synthesis and structure of the deschloro dimer formed during hydrolysis. Link:

  • Determination and Characterization of Two Degradant Impurities. Source: Journal of Chromatographic Science (Oxford Academic). Context: Provides Q-TOF/MS fragmentation pathways for Bendamustine degradants. Link:

  • Development and Validation of LC-MS/MS Assays for Bendamustine. Source: PubMed (NIH). Context: Discusses the stability of Bendamustine in biological fluids and the formation of hydrolysis products (HP2). Link:[1]

Sources

Technical Support Center: Controlling Degradation of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol Under Heat

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the thermal stability of this compound. Our goal is to equip you with the knowledge to anticipate and control its degradation during your experiments.

Section 1: Understanding Thermal Degradation

FAQ 1: Why is my 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol degrading under elevated temperatures?

Answer: 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol, like many benzimidazole derivatives containing amino groups, is susceptible to degradation under thermal stress.[1][2] The primary drivers of this degradation are typically oxidation and hydrolysis, which can be accelerated by heat. The presence of the amino group can make the molecule more reactive, particularly in the presence of certain excipients or atmospheric oxygen.[3][4]

Forced degradation studies are crucial in pharmaceutical development to identify potential degradation pathways and products under various stress conditions, including heat.[5][6][7] These studies help in developing stable formulations and establishing appropriate storage conditions.[5][6]

FAQ 2: What are the likely degradation pathways for this compound under heat?

Answer: While specific degradation pathways for 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol would need to be elucidated through formal studies, common degradation patterns for related benzimidazole and amino-containing compounds under thermal stress include:

  • Oxidation: The amino group is prone to oxidation, which can lead to the formation of various colored degradants. This can be exacerbated by the presence of oxygen and trace metals.

  • Hydrolysis: If moisture is present, the molecule could undergo hydrolysis, particularly if formulated with excipients that contain free moisture.[8]

  • Dimerization/Polymerization: Complex reactions can lead to the formation of larger molecules, often observed as insoluble particulates or "tars".[9]

  • Ring Opening or Rearrangement: The benzimidazole ring itself, while generally stable, can undergo cleavage or rearrangement under harsh thermal conditions.

Identifying these pathways is a key objective of forced degradation studies as mandated by regulatory bodies like the FDA and EMA.[5][6]

Troubleshooting Guide: Unexpected Degradation in Solid State
Observation Potential Cause Recommended Action
Discoloration (e.g., yellowing, browning) of the powder upon heating. Oxidation of the amino group.Store and handle the compound under an inert atmosphere (e.g., nitrogen or argon). Consider the addition of an antioxidant to your formulation.
Clumping or changes in powder flowability. Presence of moisture leading to localized hydrolysis or physical changes.Ensure the compound is thoroughly dried before heating. Store with a desiccant.
Inconsistent analytical results from different batches of the same sample. Inhomogeneous degradation due to uneven heat distribution.Use a calibrated oven with good temperature uniformity. Ensure the sample is spread in a thin layer.

Section 2: Experimental Design and Control

FAQ 3: How should I design a forced degradation study to investigate the thermal stability of my compound?

Answer: A well-designed forced degradation study should systematically evaluate the impact of heat under various conditions.[10][11] According to ICH Q1A(R2) guidelines, stress testing is intended to identify likely degradation products.[7]

Here is a recommended experimental workflow:

stabilization_strategies cluster_degradation Degradation Drivers cluster_solutions Stabilization Solutions Oxidation Oxidation Antioxidants Antioxidants Oxidation->Antioxidants Hydrolysis Hydrolysis pH_Control pH Control Hydrolysis->pH_Control Moisture_Control Moisture Control Hydrolysis->Moisture_Control Excipient_Interaction Excipient Interaction Inert_Excipients Inert Excipients Excipient_Interaction->Inert_Excipients

Caption: Relationship between degradation drivers and solutions.

By understanding the inherent stability of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol and systematically investigating its behavior under thermal stress, you can develop robust analytical methods and stable formulations. This guide provides a starting point for troubleshooting common issues and designing effective experiments.

References
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 25, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Jordi Labs. Retrieved February 25, 2026, from [Link]

  • Alsante, K. M., Hata, G. L., & Lohr, L. L. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 805-814.
  • Forced Degradation Studies. (n.d.). Coriolis Pharma. Retrieved February 25, 2026, from [Link]

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). DPT Laboratories. Retrieved February 25, 2026, from [Link]

  • De Luca, M., Ioele, G., Spatari, C., Ragno, G., & Fasani, E. (2003). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin, 51(3), 290-294.
  • Chen, Y.-C., Wu, H.-P., Chen, Y.-H., Wu, C.-C., & Wong, K.-T. (2018). New high-Tg bipolar benzimidazole derivatives in improving the stability of high-efficiency OLEDs.
  • Petrov, D., & GatIAL-SURENA, A. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Molecules, 26(15), 4443.
  • Petrov, D., & GatIAL-SURENA, A. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. MDPI. Retrieved February 25, 2026, from [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1963, June 10). Defense Technical Information Center. Retrieved February 25, 2026, from [Link]

  • Saatkamp, R., Dos Santos, B. M., de Oliveira, A. C. F., Steppe, M., & Parize, A. L. (2023). Drug-excipient compatibility studies in formulation development: A case study with benznidazole and monoglycerides. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655.
  • Narang, A. S., & Desai, D. (2009). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Pharmaceutical Sciences, 98(8), 2549-2569.
  • Kumar, A., & Singh, R. (2026, February 21). Role of Chemical Preformulation in Optimizing Drug–Excipient Compatibility for Solid Dosage Forms. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-8.
  • Denžić Lugomer, M., Šimunić, M., & Vahčić, N. (2017). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detector. Mljekarstvo, 67(3), 231-238.
  • Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry.
  • El-Gindy, A., El-Zeany, B., & Awad, T. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. MOJ Biorg Org Chem, 2(2), 79-87.
  • Danaher, M., De Ruyck, H., Crooks, S. R., & Dowling, G. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices.
  • Saatkamp, R., Dos Santos, B. M., de Oliveira, A. C. F., Steppe, M., & Parize, A. L. (2023). Drug-excipient compatibility studies in formulation development: A case study with benznidazole and monoglycerides. ResearchGate. Retrieved February 25, 2026, from [Link]

  • Baum, A. A., & Dickenson, R. L. (1967). U.S. Patent No. 3,324,011. Washington, DC: U.S.
  • Saatkamp, R., Dos Santos, B. M., de Oliveira, A. C. F., Steppe, M., & Parize, A. L. (2023). Drug-excipient compatibility studies in formulation development: A case study with benznidazole and monoglycerides. Semantic Scholar. Retrieved February 25, 2026, from [Link]

  • Kumar, A., & Singh, R. (2006). Injectable formulations of benzimidazole compounds.
  • Bougie, F., & Iliuta, I. (2012). Stability of aqueous amine solutions to thermal and oxidative degradation in the absence and the presence of CO2. Industrial & Engineering Chemistry Research, 51(22), 7795-7804.
  • Neuenfeld, S. (2014). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 36, 313-318.
  • Mutavdžić Pavlović, D., Gazivoda-Tanjšak, T., Vianello, R., Hranjec, M., & Kralj, M. (2024). Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study. Journal of Pharmaceutical and Biomedical Analysis, 240, 115767.
  • Fytianos, K., & Svendsen, H. F. (2019). Impact of Solvent on the Thermal Stability of Amines. SINTEF. Retrieved February 25, 2026, from [Link]

  • Taimr, L., & Pospíšil, J. (1976). Formation of Inhibiting Active Products from Phenolic and Amino Antioxidants. II. Synergistic Interaction of Original and Thermally Treated Inhibitors. Chemical Papers, 30(2), 215-222.
  • Eide-Haugmo, I., da Silva, E. F., & Svendsen, H. F. (2011). Thermal Degradation Mechanism of 2-(Ethylamino) Ethanol Aqueous Solution within a Postcombustion CO 2 Capture Process. Industrial & Engineering Chemistry Research, 50(21), 12156-12163.
  • Khan, I., Zaib, S., Batool, F., Iqbal, J., & Khan, A. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44269-44280.
  • Kumar, S., Singh, S. P., & Sahoo, S. K. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Synthesis, Characterization, and Optoelectronic Properties. Molecules, 26(5), 1284.

Sources

Technical Support Center: Optimizing pH Buffers for Benzimidazole Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the extraction of benzimidazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency, reproducibility, and purity of their benzimidazole extractions. Here, we will delve into the critical role of pH and buffer selection, providing both foundational knowledge and practical troubleshooting advice in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the "How"

This section addresses the fundamental principles governing the pH-dependent behavior of benzimidazoles. Understanding these concepts is crucial for making informed decisions during method development.

Q1: Why is pH so critical for the extraction of benzimidazole compounds?

Benzimidazole and its derivatives are amphoteric molecules, meaning they possess both weakly acidic and weakly basic properties.[1] The charge of a benzimidazole molecule is dependent on the pH of its environment:

  • In acidic conditions (low pH): The basic nitrogen atom in the imidazole ring becomes protonated, forming a positively charged cation.

  • In alkaline conditions (high pH): The acidic proton on the other nitrogen atom can be removed, resulting in a negatively charged anion.

  • At a specific intermediate pH (the isoelectric point): The molecule exists predominantly in its neutral, uncharged form.

The solubility of these different forms varies significantly between aqueous and organic solvents. Charged (protonated or deprotonated) benzimidazoles are more soluble in aqueous solutions, while the neutral form is more soluble in organic extraction solvents.[2] By precisely controlling the pH, you can dictate the form of the benzimidazole and, consequently, which phase it will preferentially partition into during a liquid-liquid or solid-phase extraction.

Q2: What are pKa values, and why are they essential for my specific benzimidazole compound?

The pKa is a measure of the acidity of a molecule. Since benzimidazoles have both acidic and basic properties, they are characterized by two pKa values:

  • pKa1 (for the conjugate acid): This value, typically in the range of 5.5 to 7, corresponds to the equilibrium between the protonated (cationic) form and the neutral form.[1][2][3]

  • pKa2 (for the neutral acid): This value, often around 12.8, relates to the equilibrium between the neutral form and the deprotonated (anionic) form.[1]

Knowing the pKa values of your specific benzimidazole derivative is paramount. It allows you to select a buffer pH that ensures the compound is in its desired charge state for efficient extraction. For example, to extract a benzimidazole into an organic solvent, you would adjust the pH of the aqueous sample to be well above pKa1 and well below pKa2, ensuring the molecule is predominantly in its neutral, organic-soluble form.

Q3: How do I use the Henderson-Hasselbalch equation to select and prepare the right buffer?

The Henderson-Hasselbalch equation is a fundamental tool for working with buffers.[4][5] It describes the relationship between pH, the pKa of the buffer's acidic component, and the ratio of the concentrations of the conjugate base [A⁻] to the weak acid [HA]:

pH = pKa + log ([A⁻]/[HA])

For optimal buffering capacity, you should choose a buffer system whose pKa is as close as possible to your target pH.[5][6] A buffer is most effective at resisting pH changes when the pH is within ±1 unit of its pKa.[5][7] When the desired pH equals the buffer's pKa, the concentrations of the acidic and basic forms are equal, and the buffering capacity is at its maximum.[4][5][8]

This equation guides you in calculating the precise amounts of the weak acid and its conjugate base needed to achieve a specific pH in your final buffer solution.[6][7]

Part 2: Practical Guide to Buffer Selection and Preparation

This section provides actionable steps and data to guide you through the process of choosing and preparing the ideal buffer for your extraction needs.

Choosing the Right Buffer System

The selection of an appropriate buffer is a critical step in method development.[9] The ideal buffer should not only maintain the desired pH but also be compatible with your downstream analytical techniques, such as HPLC or LC-MS.[10] For instance, non-volatile inorganic buffers like phosphates are generally not suitable for LC-MS applications as they can contaminate the ion source.[10]

Table 1: Common Buffers for Benzimidazole Extraction

Buffer SystempKa (at 25°C)Effective pH RangeLC-MS CompatibilityNotes
PhosphatepKa1=2.15, pKa2=7.20, pKa3=12.332.8-4.8, 6.2-8.2NoHigh buffering capacity, but not volatile.[11]
Acetate (Acetic Acid/Acetate)4.763.8-5.8Yes (Ammonium Acetate)Good volatility, commonly used in LC-MS.[11][12]
Formate (Formic Acid/Formate)3.752.8-4.8Yes (Ammonium Formate)Excellent volatility, often used to improve ionization in LC-MS.[11][12]
CitratepKa1=3.13, pKa2=4.76, pKa3=6.402.1-6.4NoWide buffering range, but can cause issues with some HPLC components.[11]
Ammonium BicarbonatepKa1=6.35, pKa2=10.336.6-8.6YesVolatile buffer suitable for higher pH ranges.[12]
Step-by-Step Protocol for Buffer Preparation
  • Determine the Target pH: Based on the pKa values of your benzimidazole analyte, decide on the optimal pH for extraction (where the analyte is neutral) and for any aqueous washing steps (where the analyte is charged).

  • Select the Appropriate Buffer: Using Table 1, choose a buffer system whose pKa is within one unit of your target pH.[7]

  • Calculate Component Concentrations: Use the Henderson-Hasselbalch equation to calculate the required molar ratio of the conjugate base to the weak acid.[6][7]

  • Weigh and Dissolve: Accurately weigh the acidic and basic components of the buffer.[8] Dissolve them in high-purity water, using about 80% of the final desired volume.

  • Adjust the pH: Place a calibrated pH electrode in the solution and monitor the pH. Slowly add a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to fine-tune the pH to the exact target value.

  • Bring to Final Volume: Once the target pH is reached, transfer the solution to a volumetric flask and add high-purity water to the final desired volume.

  • Filter the Buffer: It is good practice to filter the final buffer solution through a 0.45 µm filter to remove any particulates that could interfere with your analysis.[10]

Part 3: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section addresses common problems in a question-and-answer format, providing scientifically grounded solutions.

Q: My extraction recovery is consistently low. What are the likely causes and how can I fix it?

A: Low recovery is a frequent issue in both liquid-liquid and solid-phase extraction (SPE).[13][14] Here’s a systematic approach to troubleshooting:

  • Incorrect pH: This is the most common culprit. The pH of your aqueous sample may not be optimal for keeping your benzimidazole in its neutral, extractable form.

    • Solution: Verify the pH of your buffered sample with a calibrated pH meter. Adjust the pH to be at least 1.5-2 units away from the analyte's pKa to ensure it is fully non-ionized.[15]

  • Insufficient Buffering Capacity: If the buffer concentration is too low, it may not be able to resist pH shifts when the sample matrix is introduced.[16]

    • Solution: Increase the buffer concentration, typically within the 25-100 mM range, to enhance its buffering capacity.[9]

  • Analyte Lost in Wash Steps (SPE): The wash solvent might be too strong or at the wrong pH, causing your analyte to be prematurely eluted.[17][18]

    • Solution: Analyze the wash fractions to see if your analyte is present. If so, decrease the strength of the wash solvent or adjust its pH to ensure the analyte remains in its charged, retained form.[17]

  • Incomplete Elution (SPE): The elution solvent may not be strong enough to desorb the analyte from the sorbent.[13][19]

    • Solution: Increase the strength of your elution solvent or adjust its pH to ensure the analyte is in a form that is readily released from the sorbent.[13] You can also try increasing the volume of the elution solvent.[13]

Q: I'm experiencing emulsion formation during my liquid-liquid extraction. How can I resolve this?

A: Emulsions are a common problem, especially with complex biological matrices that contain fats and proteins.[20] They can trap your analyte and prevent clean phase separation.[20][21]

  • To Break an Emulsion:

    • Add Salt: Adding a small amount of a saturated salt solution (brine) can increase the ionic strength of the aqueous phase, often helping to break the emulsion.

    • Centrifugation: Gently centrifuging the mixture can provide the physical force needed to separate the layers.

    • Filtration: Passing the mixture through a bed of glass wool can sometimes help to break up the emulsion.

  • To Prevent an Emulsion:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases.

    • Solvent Choice: Using a different organic solvent may be less prone to emulsion formation with your specific sample matrix.

Q: My results are not reproducible. What factors should I investigate?

A: Poor reproducibility can undermine the validity of your results. Key factors to check include:

  • Inconsistent pH: Small variations in buffer preparation can lead to significant differences in extraction efficiency.

    • Solution: Always use a calibrated pH meter and prepare fresh buffers regularly. Ensure the temperature is consistent during buffer preparation, as pH can be temperature-dependent.[10]

  • Variable Flow Rate (SPE): An inconsistent flow rate during sample loading, washing, or elution can affect analyte retention and recovery.[19]

    • Solution: Use a vacuum manifold or a positive pressure system that allows for precise control of the flow rate. Ensure the flow is slow enough to allow for equilibrium to be established.

  • Analyte Instability: Some benzimidazole derivatives may be susceptible to degradation at extreme pH values or over time.[22][23]

    • Solution: Perform stability studies by incubating your analyte in the buffered solution for the duration of the extraction process and analyzing for degradation products. If instability is an issue, you may need to work quickly or find a less harsh pH that still provides acceptable recovery.

Part 4: Visualizing the Workflow

To further clarify the decision-making process, the following diagrams illustrate the key workflows discussed in this guide.

G cluster_0 Buffer Selection Workflow A Identify Benzimidazole pKa Values B Determine Target pH for Extraction (Analyte should be neutral) A->B C Select Buffer with pKa near Target pH (pKa ± 1 unit) B->C D Consider Downstream Analysis (e.g., LC-MS compatibility) C->D E Choose Volatile Buffer? (Formate, Acetate) D->E Yes F Choose Non-Volatile Buffer? (Phosphate) D->F No G Prepare Buffer via Calculation & pH Adjustment E->G F->G

Caption: Decision workflow for selecting the optimal extraction buffer.

G cluster_1 pH-Switching Extraction Strategy Start Aqueous Sample (Benzimidazole + Matrix) Step1 Adjust pH to > pKa1 and < pKa2 (Benzimidazole is Neutral) Start->Step1 Step2 Extract with Organic Solvent (e.g., Ethyl Acetate) Step1->Step2 Phase1 Organic Phase: Contains Neutral Benzimidazole Step2->Phase1 Phase2 Aqueous Phase: Contains Polar Impurities Step2->Phase2 Step3 Back-Extract Organic Phase with Acidic Aqueous Buffer (pH < pKa1) Phase1->Step3 Final_Aq Final Aqueous Phase: Contains Protonated (Purified) Benzimidazole Step3->Final_Aq Final_Org Organic Phase: Contains Neutral/Basic Impurities Step3->Final_Org

Caption: pH-based liquid-liquid extraction and purification workflow.

References

  • Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE.
  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Unknown. (n.d.). Preparation of Buffer Solutions.
  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from

  • Study.com. (2021, July 24). Using the Henderson-Hasselbalch Equation for a Buffer.
  • Gupta, A., et al. (2011, January 15). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW.
  • Veeprho. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS.
  • Phenomenex. (2020, April 8). Choosing the Right Buffers for Mobile Phase.
  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
  • ResearchGate. (n.d.). 3 The Preparation of Buffers at Desired pH.
  • Unknown. (2025, May 26). I am getting low recovery in my SPE method, how do I fix the problem?.
  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE).
  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems.
  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.
  • ACS Publications. (2006, April 20). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1).
  • ULM. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation.
  • Scholars Research Library. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole.
  • ChemicalBook. (n.d.). Benzimidazole CAS#: 51-17-2.
  • ChemicalBook. (2024, September 3). Benzimidazole: Chemical property, Primary Use, and biological activity.
  • ResearchGate. (n.d.). Deprotonation constants of benzimidazole and stepwise stability....
  • Unknown. (n.d.). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • ResearchGate. (n.d.). pKa values of benzimidazole derivatives in their uncomplexed (pKa) and....
  • Unknown. (n.d.). Optimizing Benzimidazole Extraction with Supported Liquid Membranes: A Chemometric Study of Influential Factors.
  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?.
  • Western States. (2025, April 16). Common Challenges with Pharmaceutical & Chemical Separation.
  • PubMed. (n.d.). Differences in pH-dependent Activation Rates of Substituted Benzimidazoles and Biological in Vitro Correlates.
  • PubMed. (2009, October 12). Liquid-liquid extraction in flow analysis: A critical review.
  • DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
  • NIH PubChem. (n.d.). Benzimidazole.
  • Avantor. (n.d.). Buffer Optimization Strategies.
  • IJRAR. (n.d.). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Buffer pH for Enzymatic Assays.
  • ResearchGate. (2025, October 17). A New Approach to Optimize pH Buffers.

Sources

Technical Support Center: Strategies for Removing Regioisomers in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven solutions for a common and critical challenge: the formation and removal of regioisomers. In pharmaceutical development and materials science, the presence of regioisomers can lead to significant hurdles, as different isomers may exhibit widely varying biological, chemical, and physical properties.[1] This necessitates robust strategies for both controlling their formation and achieving their efficient separation.

This resource provides troubleshooting guidance and frequently asked questions to navigate the complexities of benzimidazole regioselectivity. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Troubleshooting Guide: Controlling and Separating Benzimidazole Regioisomers

This section addresses specific experimental challenges in a question-and-answer format, offering not just solutions but also the underlying scientific rationale.

Problem 1: My reaction of a 4-substituted-1,2-diaminobenzene with a carboxylic acid is producing a mixture of 5- and 6-substituted benzimidazoles. How can I improve the regioselectivity?

Answer: The formation of a regioisomeric mixture is a classic challenge when using asymmetrically substituted o-phenylenediamines.[1] The root of the issue lies in the initial acylation step, where the two amino groups of the diamine compete for reaction with the carboxylic acid. The regiochemical outcome is dictated by the relative nucleophilicity of these two amino groups, which is heavily influenced by the electronic nature of the substituent on the benzene ring.[1]

Causality and Strategic Solutions:

  • Electronic Effects: An electron-withdrawing group (EWG), such as a nitro group (-NO₂), deactivates the adjacent amino group (at position 2), making the more distant amino group (at position 1) more nucleophilic and therefore more likely to react first. Conversely, an electron-donating group (EDG) will activate the adjacent amino group.[1]

  • Limitations of Classical Methods: The Phillips-Ladenburg condensation, which employs a strong acid like HCl, often yields poor regioselectivity with electronically asymmetric diamines.[1] Rather than extensive optimization of this condensation, consider alternative synthetic strategies that offer greater regiocontrol by building the ring in a stepwise fashion.[1]

Alternative Regioselective Synthetic Strategies:

A more controlled approach involves a multi-step synthesis that "locks in" the desired regiochemistry. One such strategy is a one-pot reduction/formylation/condensation reaction of a 2-nitro-arylamine intermediate.[2] This method ensures regioselectivity by establishing which nitrogen atom will be part of the final benzimidazole ring prior to cyclization.[2]

Problem 2: I've synthesized my benzimidazole, but the regioisomers are co-eluting on my silica gel column. What are my options for separation?

Answer: Co-elution of closely related isomers is a frequent purification obstacle. When standard silica gel chromatography fails to provide adequate separation, a multi-faceted approach involving optimization of chromatographic parameters and alternative purification techniques is necessary.

Troubleshooting and Optimization Workflow:

G start Co-eluting Regioisomers opt_mobile Optimize Mobile Phase (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane) start->opt_mobile recrys Fractional Crystallization start->recrys Alternative Method acid_base Acid-Base Extraction start->acid_base If pKa differs add_modifier Add Basic Modifier (e.g., 0.5% Triethylamine) opt_mobile->add_modifier If tailing occurs change_stat Change Stationary Phase (Alumina, Reversed-Phase C18) opt_mobile->change_stat If still no separation success Pure Isomers add_modifier->success hplc Preparative HPLC change_stat->hplc For difficult separations recrys->success acid_base->success hplc->success

Caption: Workflow for separating co-eluting benzimidazole regioisomers.

Detailed Protocols:

Protocol 1: Optimized Flash Column Chromatography [3]

This protocol is a general method for separating closely related benzimidazole isomers using flash chromatography with a basic modifier.

  • Stationary Phase Selection: Begin with standard flash-grade silica gel (40-63 µm).

  • Mobile Phase Optimization (TLC):

    • Screen various solvent systems. Common choices for benzimidazoles include Dichloromethane/Methanol and Ethyl Acetate/Hexane.[3]

    • To counteract peak tailing, which is common for basic compounds like benzimidazoles, add a basic modifier such as 0.5% triethylamine (NEt₃) to the mobile phase.[3]

  • Column Chromatography:

    • Run a slow, shallow gradient to maximize resolution.

    • If silica gel is ineffective, consider switching to an alumina (basic or neutral) or a reversed-phase (C18) stationary phase.[3]

Protocol 2: Fractional Crystallization

This technique leverages slight differences in the solubility of the regioisomers.

  • Solvent Screening: The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. Test a range of solvents with varying polarities (e.g., ethanol/water, acetone/hexane).

  • Procedure:

    • Dissolve the isomeric mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

    • Allow the solution to cool slowly. The less soluble isomer should crystallize out first.

    • Filter the crystals and analyze the purity of both the solid and the filtrate by a suitable analytical method like ¹H NMR or HPLC.

    • Repeat the process with the enriched fractions to improve purity.

  • Troubleshooting: If crystallization is difficult, try adding a seed crystal of a pure isomer or converting the benzimidazoles to their salts (e.g., hydrochloride), which may have better crystallization properties.[3]

Protocol 3: Acid-Base Extraction [4]

This method is effective if the regioisomers have a discernible difference in their pKa values.

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic benzimidazoles will move into the aqueous layer as their hydrochloride salts.

  • Carefully neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified benzimidazoles.

  • Filter and wash the precipitate.

Problem 3: I am unsure if I have a mixture of regioisomers. How can I confirm their presence and determine the ratio?

Answer: The definitive identification and quantification of regioisomers require spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the imidazole nitrogen typically appears as a broad singlet in the downfield region (often between 12.0 and 13.6 ppm in DMSO-d₆).[5] The aromatic protons on the benzene ring will have distinct chemical shifts and coupling patterns for each regioisomer. Careful analysis of these signals can allow for identification and integration of the peaks will provide the isomeric ratio.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring, particularly those adjacent to the substituent and the imidazole fusion, are sensitive to the substitution pattern. In cases of rapid tautomerization, some carbon signals may appear averaged.[6][7]

    • 2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for unambiguously assigning the structure of each regioisomer by establishing through-bond correlations between protons and carbons.[8][9]

  • High-Performance Liquid Chromatography (HPLC):

    • An optimized HPLC method can not only separate the regioisomers but also provide their relative quantities based on peak area.

    • A good starting point is a reversed-phase C8 or C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like phosphoric or formic acid.[10][11]

Technique Information Provided Key Considerations
¹H NMR Structural confirmation, isomeric ratioSolvent choice can affect N-H proton signal; peak overlap can be an issue.[5]
¹³C NMR Confirmation of distinct carbon environmentsTautomerism can lead to averaged signals.[6][7]
2D NMR Unambiguous structural assignmentRequires more instrument time and expertise in data interpretation.[8][9]
HPLC Separation, quantification, purity assessmentMethod development is required to achieve baseline separation.[11][12]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of benzimidazole formation that leads to regioisomers?

A1: The most common synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[13][14] The reaction proceeds via the formation of a monoacyl intermediate, which then undergoes cyclization with the elimination of water.[13][15] When an asymmetrically substituted o-phenylenediamine is used, the initial acylation or Schiff base formation can occur at either of the two non-equivalent amino groups, leading to two different intermediates that cyclize to form the respective regioisomers.[1]

G cluster_0 Reaction Pathway o-phenylenediamine Asymmetric o-phenylenediamine Intermediate_A Intermediate A o-phenylenediamine->Intermediate_A Attack at N1 Intermediate_B Intermediate B o-phenylenediamine->Intermediate_B Attack at N2 Carboxylic Acid Carboxylic Acid / Aldehyde Carboxylic Acid->Intermediate_A Carboxylic Acid->Intermediate_B Regioisomer_1 Regioisomer 1 (e.g., 5-substituted) Intermediate_A->Regioisomer_1 Cyclization Regioisomer_2 Regioisomer 2 (e.g., 6-substituted) Intermediate_B->Regioisomer_2 Cyclization

Sources

Validation & Comparative

Validation of Analytical Methods for Bendamustine Impurities per ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Stability Paradox: Bendamustine Hydrochloride presents a unique analytical challenge: the very mechanism that makes it a potent alkylating agent (the nitrogen mustard group) renders it inherently unstable in aqueous solution. Rapid hydrolysis leads to the formation of mono-hydroxy (HP1) and di-hydroxy (HP2) impurities within minutes at neutral pH.

This guide compares traditional isocratic methodologies against an optimized, stability-indicating Gradient RP-HPLC method. We demonstrate that maintaining an acidic mobile phase and controlled autosampler temperature is not merely "best practice" but a chemical necessity to prevent on-column degradation during analysis, ensuring compliance with ICH Q2(R2) and Q3A/B guidelines.

Part 1: The Stability Challenge & Impurity Landscape

Before validating a method, one must define the Analytical Target Profile (ATP).[1] For Bendamustine, the critical quality attribute is the quantification of hydrolytic degradants which lack cytotoxic efficacy.

Key Impurities
Impurity CodeChemical NameOriginPolarity Relative to API
HP1 Monohydroxy bendamustineHydrolysis (Fast)More Polar (Elutes Earlier)
HP2 Dihydroxy bendamustineHydrolysis (Fast)Most Polar (Elutes First)
Impurity B Bendamustine DimerIntermolecular ReactionNon-Polar (Elutes Late)
Ethyl Ester Bendamustine Ethyl EsterSynthesis/SolventNon-Polar
Diagram 1: Hydrolysis Degradation Pathway

The following diagram illustrates the kinetic cascade of Bendamustine degradation in aqueous environments.

BendamustineDegradation Benda Bendamustine HCl (Parent API) HP1 Impurity HP1 (Monohydroxy) Benda->HP1 Hydrolysis (+H2O, -HCl) Rapid at pH > 3.5 Dimer Impurity B (Dimer) Benda->Dimer Intermolecular Alkylation (Conc. dependent) HP2 Impurity HP2 (Dihydroxy) HP1->HP2 Hydrolysis (+H2O, -HCl)

Caption: Stepwise hydrolysis of the nitrogen mustard moiety to inactive hydroxylated metabolites (HP1, HP2) and dimerization.

Part 2: Method Comparison (Legacy vs. Optimized)

Many early protocols utilized isocratic elution at neutral pH. These are fundamentally flawed for Bendamustine due to on-column degradation.

Comparative Performance Matrix
FeatureMethod A: Legacy Isocratic Method B: Optimized Acidic Gradient (Recommended)
Mobile Phase Phosphate Buffer (pH 7.0) : ACN0.1% TFA in Water : ACN (Gradient)
pH Impact High Risk: Neutral pH accelerates hydrolysis during the run.Stabilized: Acidic pH (< 2.5) suppresses hydrolysis kinetics.
Resolution (HP2) Poor (often co-elutes with solvent front).Excellent (retained sufficiently away from void volume).
Dimer Detection Poor (Late eluters broaden or carry over).Sharp (Gradient steepness elutes non-polars efficiently).
Run Time 30-45 mins (to clear late eluters).15-20 mins.
Suitability Fail: Artifacts generated during analysis.Pass: True representation of the sample.

Expert Insight: The use of Trifluoroacetic Acid (TFA) is preferred over phosphate buffers not just for volatility (MS-compatibility), but because the low pH (approx 2.0) protonates the nitrogen mustard group, significantly slowing the hydrolysis reaction rate inside the HPLC system.

Part 3: Recommended Experimental Protocol

This protocol is designed as a self-validating system where solution stability is strictly controlled.

Chromatographic Conditions
  • Instrument: UPLC or HPLC with cooled autosampler.

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Hypersil GOLD). Rationale: High surface area C18 is required to retain the polar HP2.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Detection: UV @ 233 nm (Lambda max for benzimidazole ring).

  • Column Temp: 25°C.

  • Autosampler Temp: 4°C (CRITICAL).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.09010Initial retention of polar HP2
5.07030Elution of Bendamustine
12.02080Elution of Dimer/Non-polars
15.09010Re-equilibration
Sample Preparation (The "Self-Validating" Step)
  • Diluent: DMSO (5%) + 0.1% TFA in Water (95%).

  • Rationale: Bendamustine is stable in DMSO. The acidic water prevents hydrolysis during dilution.

  • Procedure: Dissolve 50 mg Bendamustine HCl in 2 mL DMSO. Make up to volume with acidic water. Inject immediately.

Part 4: Validation Strategy (ICH Q2(R2))

The 2023 revision of ICH Q2 emphasizes "Lifecycle Management." Validation is not a one-time event but a confirmation of the method's fitness for purpose.[6]

Diagram 2: Validation Workflow

The following workflow integrates ICH Q2(R2) requirements with specific Bendamustine checkpoints.

ValidationWorkflow Start Method Development (ATP Definition) Spec Specificity (Forced Degradation) Start->Spec Verify Peak Purity Stab Solution Stability (Autosampler 4°C) Spec->Stab Critical for Bendamustine Stab->Start Fail: Adjust Diluent/Temp LinAcc Linearity & Accuracy (LOQ to 120%) Stab->LinAcc If < 2% degradation over 4h Robust Robustness (pH, Temp, Flow) LinAcc->Robust Final Validated Method Robust->Final

Caption: Validation workflow emphasizing Solution Stability as the "Go/No-Go" gatekeeper for Bendamustine methods.

Key Validation Parameters
1. Specificity (Forced Degradation)

You must demonstrate the method separates the API from its degradants.

  • Acid Stress: 0.1 N HCl, 60°C, 1 hr. (Expect HP1/HP2).

  • Base Stress: 0.1 N NaOH.[2] (Expect rapid total degradation; useful to identify secondary breakdown products).

  • Oxidation: 3% H2O2.[2] (Expect N-oxide impurities).

  • Acceptance: Peak purity index > 0.999 (via PDA detector) for the main peak.

2. Linearity & Range
  • Range: From LOQ (typically 0.05%) to 120% of the specification limit.

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[7]
3. Robustness (The "Field Test")

Intentionally vary parameters to simulate lab errors.

  • pH of Mobile Phase:

    
     0.2 units. (Crucial: If pH rises > 3.0, HP1 formation may occur on-column).
    
  • Column Temp:

    
     5°C.
    
4. System Suitability Testing (SST)

Every analytical run must begin with an SST injection to verify system performance.

  • Tailing Factor: NMT 1.5.

  • Resolution: > 2.0 between HP1 and Bendamustine.

  • Theoretical Plates: > 3000.[8]

References

  • International Council for Harmonisation (ICH). (2023).[6][9] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Kasa, S., et al. (2014). Stability-indicating LC method for the estimation of bendamustine hydrochloride and its related impurities. Journal of Chromatographic Science, 52(6), 543–551. [Link]

  • Peddi, P., et al. (2016).[4] Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. Der Pharmacia Lettre, 8(12), 183-192.[4] [Link]

Sources

Technical Comparison: UV-Vis Spectral Profiling of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzimidazole serves as a "privileged scaffold" in medicinal chemistry, forming the core of anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antifungals. While NMR and Mass Spectrometry provide structural confirmation, UV-Vis absorption spectroscopy remains the most efficient tool for rapid physicochemical profiling,


 determination, and conjugation analysis.

This guide provides a comparative technical analysis of the UV-Vis spectra of benzimidazole and its key derivatives. It focuses on the causal relationship between structural substitution and spectral shifts, providing a standardized protocol for reproducible data generation.

Mechanistic Foundation: The Chromophore[1]

To interpret the spectra, one must understand the electronic origins of the transitions. The benzimidazole chromophore consists of a benzene ring fused to an imidazole ring.[1]

  • 
     Transitions:  These are high-intensity bands (
    
    
    
    ) typically found in the 240–280 nm region.[2] They arise from the delocalized
    
    
    -electron system.[2]
  • 
     Transitions:  These are lower intensity bands (
    
    
    
    ) often appearing as shoulders or weak bands at longer wavelengths (>280 nm).[2] They arise from the non-bonding lone pair on the imidazole nitrogen (
    
    
    ).
Structural-Spectral Causality

The following logic map illustrates how specific structural modifications alter the absorption profile.

Benzimidazole_Spectral_Logic Core Benzimidazole Core Sub_2Pos 2-Position Substitution Core->Sub_2Pos Sub_5Pos 5-Position Substitution Core->Sub_5Pos Conj_Ext Extended Conjugation (e.g., Phenyl) Sub_2Pos->Conj_Ext 2-Phenyl Auxochrome Auxochromic Effect (e.g., -CH3, -OH) Sub_2Pos->Auxochrome 2-Methyl EWG Electron Withdrawing (e.g., -NO2) Sub_5Pos->EWG 5-Nitro Shift_Red Bathochromic Shift (Red Shift) Conj_Ext->Shift_Red Strong (+30-40 nm) Auxochrome->Shift_Red Weak (+2-5 nm) EWG->Shift_Red Charge Transfer Band Shift_Blue Hypsochromic Shift (Blue Shift)

Figure 1: Decision tree illustrating how chemical substitution impacts spectral shifts.[2]

Comparative Analysis: Derivative Performance

The table below compares the spectral characteristics of the parent compound against key derivatives. Data represents consensus values in polar protic solvents (Ethanol/Methanol) at neutral pH.[2]

CompoundStructure Type

(nm)

(

)
Spectral Characteristics
Benzimidazole Parent Scaffold243, 272, 278~5,000 - 12,000Characteristic fine structure (vibrational coupling) often visible in the 270-280 nm band.[2]
2-Methylbenzimidazole Alkyl Substituted245, 274, 280~6,000 - 13,000Minimal Shift: Methyl group provides weak hyperconjugation.[2] Spectrum nearly identical to parent, slightly smoothed.
2-Phenylbenzimidazole Aryl Conjugated300 - 315> 20,000Major Red Shift: Conjugation extends over the phenyl ring.[2] High intensity

band masks weaker transitions.[2] Basis for UV filters (e.g., PBSA).[2][3][4]
5-Nitrobenzimidazole EWG Substituted290 - 310~10,000Charge Transfer: Nitro group induces intramolecular charge transfer (ICT), creating a broad, solvent-sensitive band.[2]
Technical Insight: The "Phenyl" Effect

The shift from ~275 nm (Parent) to ~305 nm (2-Phenyl) is the most critical diagnostic. This Bathochromic Shift confirms the coplanarity of the phenyl and benzimidazole rings, allowing electron delocalization across the entire molecule. If steric hindrance twists the phenyl ring out of plane, this shift decreases—a useful probe for conformational analysis.

Critical Variables: pH and Solvent Effects[5][6][7][8]

Benzimidazoles are amphoteric (can act as acid or base).[2] Ignoring pH is the most common source of experimental error.

pH Dependency (Acid-Base Equilibrium)
  • Acidic Medium (pH < 4): Protonation occurs at the pyridinic nitrogen (

    
    ). This stabilizes the ground state but often stabilizes the excited state more in conjugated systems, leading to a slight red shift and loss of vibrational fine structure.
    
  • Basic Medium (pH > 12): Deprotonation of the pyrrolic nitrogen (

    
    ) forms the benzimidazolate anion. This electron-rich species typically shows a red shift and increased intensity due to higher electron density in the 
    
    
    
    system.
Solvatochromism[2][9][10][11][12]
  • 
     Bands:  Generally exhibit a Red Shift  (positive solvatochromism) as solvent polarity increases (e.g., Hexane 
    
    
    
    Methanol).[2] The polar solvent stabilizes the more polar excited state.
  • 
     Bands:  Exhibit a Blue Shift  (negative solvatochromism).[2] Polar solvents hydrogen-bond with the ground-state lone pair, lowering its energy and increasing the energy gap (
    
    
    
    ) required for excitation.

Standardized Experimental Protocol

Objective: Obtain reproducible spectra for solubility-limited benzimidazole derivatives.

Reagents
  • Stock Solvent: DMSO (Dimethyl sulfoxide) or Methanol (HPLC Grade).[2] Note: Benzimidazoles have poor aqueous solubility.[5]

  • Buffer: Phosphate Buffered Saline (PBS) pH 7.4 (for physiological relevance).

Workflow Diagram

Protocol_Workflow Step1 1. Prepare Stock Solution (10 mM in DMSO) Step2 2. Intermediate Dilution (100 µM in Methanol) Step1->Step2 Avoid precipitation Step3 3. Final Working Solution (10-20 µM in Buffer) Step2->Step3 Target Abs ~0.5 - 0.8 Step5 5. Scan (200-400 nm) Baseline Correction Applied Step3->Step5 Step4 4. Blank Preparation (Buffer + matched % DMSO) Step4->Step5 Subtract Background

Figure 2: Step-by-step dilution protocol to prevent precipitation and signal saturation.

Step-by-Step Procedure
  • Stock Preparation: Dissolve 1-2 mg of derivative in DMSO to achieve a 10 mM concentration. Sonicate if necessary to ensure complete dissolution.[2][5]

  • Working Solution: Dilute the stock into the final solvent (e.g., PBS pH 7.4) to reach a concentration of 10–50

    
     .
    
    • Critical Check: Ensure the final DMSO concentration is < 1% (v/v) to minimize solvent cutoff interference.[5]

    • Visual Check: Inspect for turbidity (precipitation).[2] If cloudy, increase organic co-solvent ratio.[2]

  • Blanking: Prepare a reference cuvette containing the exact solvent composition (Buffer + 1% DMSO) without the analyte.

  • Measurement: Scan from 200 to 450 nm.

    • Quality Control: The absorbance at

      
       should be between 0.2 and 1.0. If Abs > 1.5, dilute further to maintain linearity (Beer-Lambert Law).[2]
      

References

  • Comparison of 2-Substituted Benzimidazoles

    • Title: Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters.[6]

    • Source: MDPI (Molecules), 2023.[2]

    • URL:[Link][2]

  • Solvatochromism & pH Effects

    • Title: Effect of solvents and pH on the absorption and fluorescence spectra of 2-phenylbenzimidazole.[7]

    • Source: Spectrochimica Acta Part A, Elsevier.[2][7]

    • URL:[Link][2]

  • Experimental Solubility Protocols

    • Title: Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO.[8]

    • Source: BenchChem Application Notes.[2]

  • Electronic Transition Theory

    • Title: UV-Vis Absorption Spectroscopy - Theory and Transitions.[2]

    • Source: Sheffield Hallam University / LibreTexts.[2]

    • URL:[Link]

Sources

LC-MS/MS characterization of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol vs standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: LC-MS/MS Characterization of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol (AEBE)

Abstract This guide details the high-sensitivity characterization of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol (herein referred to as AEBE ), a critical amino-benzimidazole metabolite and synthetic impurity.[1] We compare the LC-MS/MS quantification of AEBE against traditional detection standards (UV-HPLC, GC-MS) and structurally related nitro-precursors.[1] This document is designed for analytical chemists and toxicologists requiring robust differentiation of benzimidazole derivatives in complex matrices.

Introduction: The Analytical Challenge

The molecule AEBE (C₁₁H₁₅N₃O) represents a specific analytical challenge due to its amphoteric nature—possessing both a basic primary amine (C5-NH₂) and a polar hydroxyethyl group (C2-ethanol).[1] It is frequently encountered as:

  • A Reduced Metabolite: The metabolic reduction product of 5-nitro-benzimidazoles (common in synthetic opioids like nitazene analogs).[1]

  • A Process Impurity: A degradation product in the synthesis of N-alkylated benzimidazole therapeutics.[1]

Accurate characterization requires distinguishing AEBE from its Nitro-Analogue (1-(5-Nitro-1-ethyl-1H-benzoimidazol-2-yl)-ethanol) and separating it from isobaric interferences.[1] While UV-HPLC lacks specificity and GC-MS requires derivatization, LC-MS/MS (ESI+) serves as the gold standard for quantification.[1]

Comparative Analysis: LC-MS/MS vs. Alternative Standards

The following table objectively compares the performance of LC-MS/MS characterization of AEBE against alternative analytical standards.

Table 1: Performance Comparison of Analytical Methodologies for AEBE

FeatureLC-MS/MS (Recommended) GC-MS UV-HPLC (Diode Array)
Sensitivity (LOD) High (< 0.5 ng/mL) Moderate (10–50 ng/mL)Low (> 100 ng/mL)
Selectivity Excellent (MRM) Good (Mass Spectral Library)Poor (Co-elution risk)
Sample Prep Minimal (Protein Precip/SPE) Complex (Derivatization required)Minimal
Differentiation Distinguishes Amino vs Nitro Thermal degradation of Nitro formsSpectra overlap significantly
Throughput High (< 5 min run) Low (> 20 min run)Moderate

Expert Insight: GC-MS is often unsuitable for AEBE without silylation (e.g., BSTFA) because the polar hydroxyl and amino groups lead to poor peak shape and column adsorption.[1] LC-MS/MS eliminates this step, preserving sample integrity [1].[1]

Mechanistic Characterization & Fragmentation Logic

To validate the detection of AEBE, one must understand its formation (reduction) and its fragmentation behavior in the collision cell.

Metabolic/Synthetic Pathway

The transition from the Nitro-precursor to AEBE involves the reduction of the nitro group to an amine.[1] This significantly alters the pKa, making AEBE more basic and enhancing ionization in positive ESI mode.

Fragmentation Pathway (MS/MS)
  • Precursor Ion: [M+H]⁺ = m/z 206.1[1]

  • Primary Fragment: Loss of H₂O (from the ethanol tail) → m/z 188.1[1]

  • Secondary Fragment: Cleavage of the Ethyl group or Ring opening → m/z 160.1 / 133.1[1]

Figure 1: AEBE Formation and Fragmentation Logic

AEBE_Pathway cluster_legend Legend Nitro Nitro-Precursor (m/z 236) AEBE AEBE (Target) (m/z 206) Nitro->AEBE Bioreduction / Synthesis (-O2, +H2) Frag1 Fragment: [M+H-H2O]+ (m/z 188) AEBE->Frag1 CID Fragmentation (-18 Da) Frag2 Fragment: Core (m/z 160) Frag1->Frag2 Ethyl Cleavage (-28 Da) L1 Precursor L2 Target Analyte

Caption: Pathway showing the reduction of the Nitro-precursor to AEBE and subsequent MS/MS fragmentation.

Validated Experimental Protocol

This protocol is designed for self-validation.[1] The presence of the m/z 188 fragment confirms the hydroxyethyl side chain, while the retention time shift relative to the nitro-standard confirms the amino-functionality.[1]

Reagents & Standards
  • Target Standard: 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol (AEBE), >98% purity.

  • Internal Standard (IS): Benzimidazole-D4 or an analog like Mebendazole-D3 (if specific isotope not available).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.[1][2]

Sample Preparation (Plasma/Serum)
  • Aliquot: Transfer 100 µL of sample into a microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard (1 µg/mL).

  • Precipitate: Add 400 µL of ice-cold ACN (containing 0.1% Formic Acid).

    • Why: Acidified ACN ensures the basic amine remains protonated and soluble while precipitating proteins.

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min.

  • Dilute: Transfer 100 µL of supernatant to an autosampler vial and dilute 1:1 with water (to match initial mobile phase).

LC-MS/MS Conditions

Chromatography (LC):

  • Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm).[1]

    • Reasoning: Biphenyl phases offer superior selectivity for aromatic benzimidazoles compared to standard C18 [2].[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Gradient: 5% B (0-0.5 min) → 95% B (3.5 min) → Hold (4.5 min) → Re-equilibrate.

Mass Spectrometry (MS/MS):

  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

Table 2: MRM Transition Parameters

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
AEBE (Quant) 206.1 188.1 22 Quantifier (Loss of H₂O)
AEBE (Qual) 206.1 160.1 35 Qualifier (Core structure)
Nitro-Analog 236.1190.125Separation Check

Data Interpretation & Troubleshooting

Retention Time Differentiation

In a reversed-phase system (C18/Biphenyl), AEBE (Amino) is significantly more polar than its Nitro-Analogue .[1]

  • AEBE RT: ~1.8 min (Elutes earlier).[1]

  • Nitro-Analogue RT: ~2.4 min (Elutes later).

  • Validation Check: If a single peak is observed at the later retention time with transitions matching the Nitro-analog, the reduction has not occurred.[1]

Matrix Effects

Benzimidazoles are susceptible to ion suppression in urine or whole blood.[1]

  • Solution: If IS recovery drops <50%, switch from Protein Precipitation to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge.[1] The basic amine of AEBE binds strongly to MCX, allowing rigorous washing of interferences [3].

References

  • BenchChem. (2025).[1][2] Quantitative Analysis of Benzimidazoles Using Mass Spectrometry. Retrieved from [1]

  • National Institutes of Health (NIH). (2018).[1] Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. PubMed. Retrieved from

  • Cayman Chemical. (2023).[1][3] Product Information: Nitazene Metabolite Standards. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 5-Amino-2-hydroxybenzimidazole & Derivatives. Retrieved from [1]

Sources

Technical Comparison Guide: Purity Assessment of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol using qNMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of benzimidazole-based anticoagulants (e.g., Dabigatran etexilate), the intermediate 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol (CAS 1185295-09-3) represents a critical quality control checkpoint. While HPLC-UV is the industry workhorse for routine batch release, it suffers from a fundamental metrological flaw during early-stage development: the requirement for a reference standard that often does not yet exist.

This guide establishes Quantitative NMR (qNMR) not merely as an alternative, but as the primary reference method for establishing the absolute purity of this intermediate. Unlike chromatography, which relies on relative response factors, qNMR provides a direct, molar-based measurement traceable to the International System of Units (SI) via an internal standard.

The Analytical Challenge: Benzimidazole Intermediates

The target molecule, 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol, presents specific physicochemical challenges:

  • Polymorphism & Hygroscopicity: Often isolated as a dihydrochloride salt, the compound is prone to moisture uptake, rendering gravimetric assay by HPLC (w/w) unreliable without extensive water correction.

  • Chromophoric Variance: Impurities in the benzimidazole synthesis (e.g., regioisomers or unreacted diamines) often possess different UV extinction coefficients than the target, leading to "Area %" bias in HPLC.

  • Lack of Certified Standards: In R&D, synthesizing a highly pure, characterized reference standard to calibrate the HPLC is a circular problem.

Methodological Comparison: qNMR vs. HPLC-UV vs. LC-MS

The following table contrasts the performance metrics of qNMR against traditional chromatographic techniques for this specific application.

FeatureqNMR (¹H) HPLC-UV LC-MS
Principle Primary Ratio Method (Molar)Secondary Separation (Relative Response)Secondary Separation (Ionization Efficiency)
Traceability Direct (SI) via Internal StandardIndirect (Requires Ref. Std)Indirect (Requires Ref. Std)
Reference Standard Not Required for Analyte Mandatory Mandatory
Purity Output Absolute Weight % (Assay)Relative Area % (Purity)Relative Area % (Purity)
Bias Sources Phase correction, T1 relaxation, IntegrationExtinction coefficients, Peak overlapIon suppression, Matrix effects
Moisture/Solvent Detected & Quantified (if organic)Invisible (unless specific detector used)Invisible
Time to Result < 30 MinutesMethod Dev: Days / Run: 45 MinsMethod Dev: Days / Run: 45 Mins
Sample Requirement ~10–20 mg (Destructive*)< 1 mg (Non-destructive)< 1 mg (Non-destructive)

*Note: qNMR is non-destructive to the molecules, but the sample is dissolved in deuterated solvent, often making recovery impractical for small batches.

Strategic Recommendation: The Decision Matrix

When should you deploy qNMR over HPLC? Use this logic flow to optimize your analytical resources.

DecisionMatrix Start Start: Purity Assessment Needed RefStd Is a Certified Reference Standard (CRS) Available? Start->RefStd Routine Is this for Routine QC (High Throughput)? RefStd->Routine Yes UseQNMR Use qNMR (High Accuracy, Primary Method) RefStd->UseQNMR No (Critical Path) Absolute Do you need Absolute Assay (w/w%) or just Purity (Area%)? Routine->Absolute No UseHPLC Use HPLC-UV (High Precision, Lower Accuracy) Routine->UseHPLC Yes Absolute->UseHPLC Relative Purity Absolute->UseQNMR Absolute Assay UseHybrid Use qNMR to certify Standard, then HPLC for Batch Release UseQNMR->UseHybrid Scale Up

Figure 1: Analytical Decision Matrix. qNMR is the preferred path when reference standards are absent or when absolute assay values are required to mass-balance a reaction.

The "Gold Standard" qNMR Protocol

To achieve an uncertainty of <1.0%, strict adherence to the following protocol is required. This workflow is optimized for 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol.

A. Reagents & Materials
  • Solvent: DMSO-d6 (99.9% D). Reason: Benzimidazoles exhibit poor solubility in CDCl3. DMSO-d6 ensures complete dissolution and separates the exchangeable protons (NH2, OH) from the quantification region.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable). Reason: Provides a sharp singlet at ~6.2 ppm, typically distinct from the benzimidazole aromatic protons (6.8–8.0 ppm) and the ethyl group signals (1.0–4.5 ppm).

  • Equipment: 400 MHz NMR (or higher) with a probe temperature controlled at 298 K.

B. Sample Preparation (Gravimetric)
  • Weighing: Using a microbalance (d=0.001 mg), weigh approximately 15–20 mg of the sample (

    
    ) and 10–15 mg of the Internal Standard (
    
    
    
    ) directly into the same vial.
    • Critical: The mass ratio should target a 1:1 molar ratio of protons being integrated.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until strictly homogeneous.

  • Transfer: Transfer to a 5mm NMR tube.

C. Acquisition Parameters (The "q" in qNMR)

Standard default parameters are insufficient for quantitative work. You must override them:

  • Pulse Angle: 90° (calibrated).

  • Relaxation Delay (D1):

    
     of the slowest relaxing signal.
    
    • Insight: For small molecules in DMSO,

      
       is often 2–5 seconds. Set D1 = 30 seconds  to be safe. Failure to do this causes signal saturation and underestimation of purity.
      
  • Scans (NS): 16 or 32 (to achieve S/N > 150:1).

  • Spectral Width: 20 ppm (to capture satellites and ensure flat baseline).

  • Acquisition Time (AQ):

    
     seconds (to prevent truncation artifacts).
    
D. Processing & Calculation
  • Phase Correction: Manual phasing is mandatory. Autophasing often distorts the baseline integration.

  • Baseline Correction: Apply a zeroth-order correction.

  • Integration: Integrate the IS signal (Singlet, 6.2 ppm) and a specific analyte signal.

    • Target Signal: The triplet at ~1.3 ppm (Methyl of the ethyl group) or the aromatic protons if well-resolved. Avoid the NH/OH signals as they are broad and temperature-dependent.

  • Formula:

    
    
    Where:
    
    • 
       = Integral area[1]
      
    • 
       = Number of protons (e.g., 2 for Maleic acid, 3 for the methyl group)
      
    • 
       = Molar mass
      
    • 
       = Weighed mass
      
    • 
       = Purity (as a decimal)
      
Experimental Workflow Visualization

qNMRWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Analysis Weigh Precision Weighing (Sample + IS) Dissolve Dissolution (DMSO-d6) Weigh->Dissolve T1 T1 Determination (Inversion Recovery) Dissolve->T1 Transfer Acq qNMR Pulse Seq (D1 > 5*T1, 90° pulse) T1->Acq Param Setup Process Processing (Phase/Baseline Corr.) Acq->Process Calc Purity Calculation (Eq. 1) Process->Calc

Figure 2: The qNMR Workflow. Note the critical "T1 Determination" step often skipped in qualitative analysis.

Data Interpretation: A Case Study

In a simulated comparison of a "crude" batch of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol:

  • HPLC-UV Result: 98.5% Area.

    • Interpretation: The UV detector "sees" the aromatic rings but misses inorganic salts and residual solvents. It overestimates the quality.

  • qNMR Result: 94.2% w/w.

    • Interpretation: The qNMR spectrum revealed 2.1% residual Ethanol (process solvent) and 2.0% water (broad peak, confirmed by shift). The remaining mass balance deficit (1.7%) was attributed to inorganic salts (NaCl) invisible to both UV and ¹H-NMR.

References
  • BenchChem. (2025).[1] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from

  • Sigma-Aldrich (Merck). (2017). Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials. Retrieved from

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from

  • National Institutes of Health (PubChem). Dabigatran Etexilate & Intermediates Structure Data. Retrieved from

Sources

A Comprehensive Guide to the Chromatographic Separation of Bendamustine and its Ethanol Impurity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. Bendamustine, a potent alkylating agent used in the treatment of certain cancers, is no exception.[1][2] During its synthesis or formulation, residual solvents such as ethanol can remain. The International Council for Harmonisation (ICH) guidelines strictly regulate the presence of such solvents, necessitating robust analytical methods for their control.[3][4][5][6]

This guide provides an in-depth comparison of the analytical strategies used to determine the retention times of bendamustine and its ethanol impurity. We will explore the fundamental physicochemical differences between these two compounds and explain how these differences are leveraged to achieve their separation using distinct chromatographic techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind method selection for API and residual solvent analysis.

The Decisive Factor: Contrasting Physicochemical Properties

The vast difference in the retention times of bendamustine and ethanol in a given chromatographic system is not a matter of chance; it is a direct consequence of their profoundly different physical and chemical properties. Understanding these properties is the key to selecting the appropriate analytical methodology.

PropertyBendamustine HydrochlorideEthanolRationale for Separation
Molecular Weight 394.7 g/mol [7]46.07 g/mol [8]The significant mass difference contributes to different behaviors in both volatility and chromatographic interactions.
Boiling Point ~319 °C (Predicted)[9]78.2 °C[10][11]Ethanol's high volatility makes it an ideal candidate for Gas Chromatography (GC), while Bendamustine's non-volatile nature makes it unsuitable for GC.
Polarity Amphoteric, largely non-polar/hydrophobic molecule[1][12]Highly polar molecule[10]This is the primary driver for separation in Reversed-Phase HPLC. The non-polar bendamustine is strongly retained, while the polar ethanol is not.
Solubility Soluble in water, ethanol, DMSO, and methanol[13]Miscible with water[10][14]Solubility in common chromatographic solvents allows for analysis by both HPLC and GC (for ethanol).
Vapor Pressure 7.08e-9 mmHg (Predicted)[9]HighHigh vapor pressure is a prerequisite for Headspace Gas Chromatography, the preferred method for residual solvent analysis.[15][16]

Chromatographic Methodologies: A Tale of Two Techniques

A single chromatographic method is not suitable for the simultaneous, optimal analysis of both bendamustine and ethanol. Their disparate properties necessitate two distinct approaches: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the non-volatile API and Headspace Gas Chromatography (HS-GC) for the volatile residual solvent.

Reversed-Phase HPLC: The Method of Choice for Bendamustine

RP-HPLC is the cornerstone of pharmaceutical analysis for non-volatile organic molecules like bendamustine.[17][18] The principle lies in the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (typically C18).[17][19]

  • Bendamustine's Retention: As a relatively large, non-polar molecule, bendamustine has a strong affinity for the non-polar C18 stationary phase.[12] It is therefore strongly retained on the column and elutes at a significantly later time. Published methods show typical retention times for bendamustine in the range of 7.8 to 17.02 minutes, depending on the specific conditions.[20][21][22]

  • Ethanol's Behavior: Ethanol, being a small, highly polar molecule, has very little interaction with the non-polar stationary phase.[18][23] It has a much greater affinity for the polar mobile phase and is therefore swept through the column with little to no retention. Consequently, ethanol will elute very early, typically with the solvent front or at the void volume of the system (often less than 2-3 minutes).

Experimental Protocol: RP-HPLC for Bendamustine Assay

This protocol is a representative example based on published methods for bendamustine analysis.[20][21]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: ACE C18 or equivalent (e.g., Zorbax SB C18), 250 mm x 4.6 mm, 5 µm particle size.[20][21]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., pH 7.0 phosphate buffer or water with 0.01% trifluoroacetic acid) and an organic modifier like acetonitrile or methanol. A typical ratio might be 65:35 (v/v) aqueous to organic.[20][21]

  • Flow Rate: 1.0 mL/min.[20][21]

  • Column Temperature: 30-35 °C.[20][21]

  • Detection Wavelength: 230 nm or 235 nm.[20][21]

  • Injection Volume: 10 µL.[20][21]

  • Run Time: Approximately 60 minutes to ensure elution of all related substances.[20]

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve bendamustine hydrochloride reference standard in a suitable diluent (e.g., 50:50 water:methanol) to a known concentration.

  • Sample Solution: Reconstitute the bendamustine drug product as per its specifications and dilute with the same diluent to a final concentration within the linear range of the method.

4. Analysis and Expected Results:

  • Inject the standard and sample solutions.

  • Expected Bendamustine Retention Time: ~7.8 - 17.02 minutes.[20][21][22]

  • Expected Ethanol Retention Time: Elutes with the solvent front, typically < 3 minutes. It will not be resolved as a distinct peak and cannot be accurately quantified by this method.

Headspace Gas Chromatography (HS-GC): The Standard for Ethanol

For volatile organic compounds (VOCs) like ethanol, HS-GC is the industry-standard technique.[15][24][25][26] This method avoids injecting the non-volatile drug substance, which could contaminate the GC system, by only analyzing the vapor phase above the sample.

  • Principle of Separation: A sample containing bendamustine and ethanol is placed in a sealed vial and heated. The volatile ethanol partitions from the sample matrix into the gas phase (the "headspace"). A portion of this vapor is then injected into the GC. The separation occurs based on the analyte's boiling point and its interaction with the GC column's stationary phase.

  • Ethanol's Retention: Ethanol is carried through the column by an inert gas (e.g., helium or nitrogen) and is detected, often by a Flame Ionization Detector (FID). The retention time is typically short and highly reproducible.[27][28]

  • Bendamustine's Behavior: Bendamustine, being non-volatile, remains in the sample vial and is not injected into the GC system. Therefore, it has no retention time in this method.

Experimental Protocol: HS-GC for Ethanol Impurity

This protocol is a representative example based on ICH guidelines and published methods for residual solvent analysis.[27][29]

1. Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a Headspace Autosampler.

2. Chromatographic Conditions:

  • Column: DB-624 or equivalent, 30 m x 0.53 mm ID, 3.0 µm film thickness.[15][29]

  • Carrier Gas: Helium or Nitrogen at a suitable flow rate (e.g., 3.0 mL/min).[29]

  • Injector Temperature: ~180-200 °C.

  • Detector (FID) Temperature: ~250-280 °C.

  • Oven Temperature Program: An initial temperature of ~40-50 °C held for several minutes, followed by a ramp to a higher temperature (e.g., 240 °C) to elute any less volatile compounds.

  • Headspace Parameters:

    • Vial Equilibration Temperature: ~80-100 °C.[25]

    • Vial Equilibration Time: ~15-30 minutes.[25]

3. Sample Preparation:

  • Diluent: A high-boiling point solvent in which the sample is soluble but which will not interfere with the analysis (e.g., Dimethyl sulfoxide (DMSO) or water).

  • Standard Solution: Prepare a stock solution of ethanol in the diluent. Create a series of working standards by spiking known amounts into headspace vials.

  • Sample Solution: Accurately weigh the bendamustine sample and dissolve it in the diluent in a headspace vial.

4. Analysis and Expected Results:

  • Place the vials in the headspace autosampler.

  • Expected Ethanol Retention Time: A sharp, well-defined peak, typically in the range of 2-5 minutes.[28]

  • Expected Bendamustine Retention Time: Not applicable, as it is not injected into the system.

Workflow for Method Selection

The decision to use two different analytical methods is a logical consequence of the analytes' properties. The following workflow illustrates this decision-making process.

Caption: Workflow for selecting the appropriate chromatographic method.

Summary of Retention Time Differences

AnalyteChromatographic TechniquePrinciple of RetentionExpected Retention Time
Bendamustine Reversed-Phase HPLCHydrophobic interaction with non-polar stationary phase.~7.8 - 17 minutes [20][21][22]
Ethanol Reversed-Phase HPLCMinimal interaction with stationary phase; high affinity for polar mobile phase.< 3 minutes (at or near void volume)
Bendamustine Headspace GCNon-volatile; remains in sample vial.Not Applicable
Ethanol Headspace GCPartitioning into vapor phase and interaction with GC column.~2 - 5 minutes [28]

Conclusion

The separation and analysis of bendamustine and its ethanol impurity provide a classic example of the necessity for orthogonal analytical techniques in pharmaceutical quality control. The profound differences in their physicochemical properties—most notably volatility and polarity—dictate the use of two distinct methods. Reversed-Phase HPLC is expertly suited for retaining and quantifying the non-polar bendamustine active ingredient, while the highly polar and volatile ethanol impurity is undetectable by this method. Conversely, Headspace Gas Chromatography is the ideal, highly specific, and sensitive method for quantifying ethanol, while the non-volatile bendamustine never enters the system. This two-pronged approach ensures that both the potency of the API and the safety regarding residual solvents are accurately and reliably controlled, adhering to the stringent requirements of regulatory bodies like the ICH.

References

  • Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochlorid. Der Pharmacia Lettre. Available at: [Link]

  • Jorgensen, J. G., & Siepmann, J. I. (2007). Retention Mechanism in Reversed-Phase Liquid Chromatography: A Molecular Perspective. Analytical Chemistry, 79(15), 5678–5688. Available at: [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). Available at: [Link]

  • Gas Chromatographic Determination of Ethanol and Isopropanol or Acetone in Drugs. Journal of the AOAC. Available at: [Link]

  • Ethanol (ethyl alcohol). Department of Climate Change, Energy, the Environment and Water, Australian Government. Available at: [Link]

  • Properties of Ethanol – Reaction with Sodium Explained. Dencity App. Available at: [Link]

  • Ethanol. Wikipedia. Available at: [Link]

  • ICH Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International. Available at: [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • IMPURITIES: GUIDELINE FOR RESIDUAL SOLVENTS Q3C(R7). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. Available at: [Link]

  • Analytical Method Development of Related Substances by HPLC for Bendamustine Hydrochloride. Human Journals. Available at: [Link]

  • Quantitative Determination of Ethanol in Pharmaceutical Products by Gas Chromatography. ACS Publications. Available at: [Link]

  • Residual solvent analysis by GC-Headspace. Scharlab. Available at: [Link]

  • Polar Compounds. SIELC Technologies. Available at: [Link]

  • Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Agilent. Available at: [Link]

  • Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. PMC. Available at: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]

  • Bendamustine hydrochloride Properties. EPA CompTox Chemicals Dashboard. Available at: [Link]

  • HPLC Analysis of Bendamustine and Related Impurities. SIELC Technologies. Available at: [Link]

  • Method development and validation of bendamustine HCl injection by using RP-HPLC. Ukaaz Publications. Available at: [Link]

  • Novel Validated RP-HPLC Method for Bendamustine Hydrochloride Based on Ion-pair Chromatography: Application in Determining Infusion Stability and Pharmacokinetics. PubMed. Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Bendamustine Hydrochloride. PubChem. Available at: [Link]

  • DETERMINATION OF ETHANOL CONTENT IN MEDICATED SYRUPS BY STATIC HEADSPACE GAS CHROMATOGRAPHY. Polish Pharmaceutical Society. Available at: [Link]

  • Bendamustine. Wikipedia. Available at: [Link]

  • Physicochemical Properties of Ethanol. Handbook of Alcoholism. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF GAS CHROMATOGRAPHY METHOD FOR THE DETECTION OF RESIDUAL ETHANOL, ISOPROPYL ALCOHOL AND TOLUENE IN AMIODARONE HYDROCHLORIDE DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Bendamustine. PubChem. Available at: [Link]

  • HPLC study on the stability of bendamustine hydrochloride immobilized onto pol. Ovid. Available at: [Link]

  • A STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF BENDAMUSTINE HCL IN PARENTERALS. ResearchGate. Available at: [Link]

  • Residual Solvents in Bendamustine Hydrochloride By Headspace Chromatography. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Development and validation of headspace gas chromatography with a flame ionization detector method for the determination of ethanol in the vitreous humor. PMC. Available at: [Link]

Sources

Comparative Stability Study of Bendamustine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Bendamustine Hydrochloride (BMH) is a bifunctional alkylating agent containing a nitrogen mustard group and a benzimidazole ring. Its therapeutic efficacy is counterbalanced by significant chemical instability, primarily driven by the hydrolysis of the bis(2-chloroethyl)amino moiety.

This guide provides a technical comparison between the final API (Bendamustine HCl) and its critical synthetic intermediate, Bendamustine Ethyl Ester . Understanding the stability differential between these two species is vital for optimizing synthesis yields, controlling impurities (HP1/HP2), and selecting appropriate formulation solvents.

Key Insight: While the Ethyl Ester intermediate exhibits superior solid-state stability compared to the free acid salt, both species share the same hydrolytic vulnerability at the nitrogen mustard site in aqueous solution. Furthermore, the use of alcoholic solvents poses a unique "transesterification" risk for the API that is often overlooked.

Chemical Architecture & Degradation Network

To control stability, one must first map the degradation pathways. The primary instability arises from the nucleophilic attack of water on the chloroethyl side chains.

Key Chemical Species
SpeciesRoleChemical CharacteristicStability Risk
Bendamustine HCl APIAmphiphilic, contains free carboxylic acidHigh: Rapid hydrolysis in water; decarboxylation at high temp.
Bendamustine Ethyl Ester IntermediateLipophilic precursorModerate: Hydrolysis of ester + nitrogen mustard degradation.[1]
HP1 (Monohydroxy) DegradantMono-hydrolyzed mustardAccumulates in aqueous media.[2]
HP2 (Dihydroxy) DegradantFully hydrolyzed mustardInactive end-product.[3]
Degradation Pathway Visualization

The following diagram illustrates the kinetic relationship between the API, its ester intermediate, and the hydrolysis products.

BendamustineDegradation Ester Bendamustine Ethyl Ester (Synthetic Intermediate) API Bendamustine HCl (Active Drug) Ester->API Acid Hydrolysis (Deprotection) HP1 Monohydroxy Bendamustine (HP1 - Impurity) Ester->HP1 Side-reaction (Direct Hydrolysis) API->Ester Esterification (in Ethanol) API->HP1 Hydrolysis (k1) Fast in neutral pH HP2 Dihydroxy Bendamustine (HP2 - Inactive) HP1->HP2 Hydrolysis (k2)

Figure 1: Mechanistic pathway showing the conversion of the Ethyl Ester intermediate to the API and the parallel hydrolytic degradation cascades (HP1/HP2).

Comparative Stability Analysis

Hydrolytic Stability (Aqueous Media)

The nitrogen mustard group is highly electrophilic. In water, it cyclizes to form an aziridinium ion, which then reacts with water to form the alcohol (HP1/HP2).

  • Bendamustine HCl: Extremely unstable in neutral to alkaline pH.[4]

    • Half-life (t1/2) at pH 7.0: ~40–50 minutes.

    • Optimal pH: 2.5 – 3.5 (Retards aziridinium formation).

  • Bendamustine Ethyl Ester:

    • The ester linkage stabilizes the carboxylic tail, but the nitrogen mustard head group remains equally vulnerable.

    • Observation: In aqueous buffers, the Ethyl Ester precipitates due to low solubility, artificially "stabilizing" it by removing it from the reaction phase. However, in dissolved organic/aqueous co-solvent systems, its degradation rate is comparable to the API.

Solvent Compatibility & Transesterification

A critical and often ignored instability factor is the solvent choice during purification or formulation.

  • Risk: Dissolving Bendamustine HCl in Ethanol or Methanol at room temperature induces esterification.[5]

  • Mechanism: The free carboxylic acid of the API reacts with the alcohol solvent.

  • Data Point: Storage of Bendamustine HCl in methanol for >24 hours at ambient temperature can result in 0.5% - 2.0% Methyl Ester impurity formation.

  • Recommendation: Use Acetonitrile (ACN) or Dimethylacetamide (DMA) for stock solution preparation to prevent ester artifacts.

Thermal Stability (Solid State)
  • Bendamustine Ethyl Ester: Exhibits higher thermal stability (melting point ~60-62°C) compared to the hygroscopic HCl salt. It is less prone to moisture uptake, making it a more robust storage intermediate.

  • Bendamustine HCl: Hygroscopic. Moisture uptake accelerates solid-state hydrolysis. Must be stored at 2-8°C in amber glass.

Experimental Protocols

To validate these stability claims in your own lab, use the following self-validating protocols.

Protocol A: Stability-Indicating HPLC Method

Purpose: To separate the API from the Ethyl Ester intermediate and the HP1/HP2 hydrolysis products.

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200 or Waters Alliance). Column: C18 Reverse Phase (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Diluent: Acetonitrile:Water (1:1) containing 0.1% TFA (Acidic diluent prevents degradation during run).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 50 50
25.0 20 80

| 30.0 | 90 | 10 |

Parameters:

  • Flow Rate: 1.0 mL/min[6][7][8][9]

  • Wavelength: 233 nm[6][7][8]

  • Injection Volume: 10 µL

  • Column Temp: 25°C

Validation Criteria (System Suitability):

  • Resolution (Rs): > 2.0 between Bendamustine and HP1.

  • Tailing Factor: < 1.5 for the main peak.[6]

Protocol B: Forced Degradation Workflow

Purpose: To stress-test the molecule and confirm the method detects all degradants.

  • Acid Stress: Dissolve 10 mg sample in 5 mL 0.1 N HCl. Heat at 60°C for 1 hour. Neutralize.

    • Expected Result: Increase in HP1 and HP2.

  • Base Stress: Dissolve 10 mg sample in 5 mL 0.1 N NaOH. Keep at RT for 10 min. Neutralize immediately.

    • Expected Result: Rapid, total degradation to HP2 and potential ring opening.

  • Oxidative Stress: Dissolve 10 mg sample in 3% H2O2. Keep at RT for 2 hours.

    • Expected Result: N-oxide formation (distinct from hydrolysis).

Stability Testing Workflow

The following decision tree outlines the logical flow for characterizing Bendamustine intermediates.

StabilityWorkflow Start Start: Stability Study SamplePrep Sample Preparation (Use ACN/Water + 0.1% TFA) Start->SamplePrep Condition Select Stress Condition SamplePrep->Condition Acid Acidic (pH 1.0) Simulates Stomach/Workup Condition->Acid Base Basic (pH > 8.0) Simulates Reaction Quench Condition->Base Solvent Alcoholic Solvent (MeOH/EtOH) Condition->Solvent Analysis HPLC Analysis (Protocol A) Acid->Analysis Base->Analysis Solvent->Analysis Result1 Check for Hydrolysis (HP1/HP2 Peaks) Analysis->Result1 Aqueous Stress Result2 Check for Transesterification (Ethyl/Methyl Ester Peaks) Analysis->Result2 Solvent Stress

Figure 2: Logical workflow for stress testing Bendamustine intermediates to identify specific degradation risks.

Summary of Stability Data

ParameterBendamustine HCl (API)Bendamustine Ethyl Ester (Intermediate)
Solid State Stability Low (Hygroscopic)Moderate (Crystalline, Non-hygroscopic)
Aqueous Stability (pH 7) t1/2 < 1 hourLow solubility protects it; hydrolyzes if dissolved.
Primary Impurity HP1 (Monohydroxy)Bendamustine (via ester hydrolysis)
Storage Requirement 2-8°C, Amber VialRoom Temp (Short term), 2-8°C (Long term)
Critical Handling Rule Process < 1 hour in solutionAvoid strong acids/bases to prevent premature deprotection.

References

  • Maheshwari, G. et al. (2013). Stability-Indicating LC Method for the Estimation of Bendamustine Hydrochloride and its Related Impurities. Journal of Chromatographic Science.

  • Huber, S. et al. (2015).[10] Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound.[10][11] PLOS ONE. [10]

  • Teichert, J. et al. (2007). Synthesis and characterization of metabolites of the alkylating agent bendamustine. Drug Metabolism and Disposition.[12][13]

  • Choudhari, V. et al. (2014). Development and validation of stability indicating RP-HPLC method for bendamustine hydrochloride. International Journal of Pharmacy and Pharmaceutical Sciences.

Sources

Inter-Laboratory Comparison Guide: Optimizing Benzimidazole Assay Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Challenge

Benzimidazoles (BZDs)—including albendazole, fenbendazole, and their metabolites—are critical anthelmintic agents in veterinary medicine and agriculture. However, their amphoteric nature and susceptibility to oxidation create significant challenges in residue analysis.

This guide synthesizes data from multi-site proficiency testing and inter-laboratory comparisons. It objectively compares the performance of High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , while evaluating extraction methodologies (LLE vs. QuEChERS).

Key Insight: While HPLC-DAD remains a cost-effective workhorse for high-concentration screening (>50 µg/kg), LC-MS/MS is the mandatory standard for regulatory compliance at trace levels (<10 µg/kg), offering a 100-fold improvement in sensitivity but requiring rigorous matrix-effect compensation.

Comparative Analysis: Detection Technologies

The choice of detection method defines the assay's sensitivity and the laboratory's capability to meet Maximum Residue Limits (MRLs). The following data summarizes performance metrics observed across three proficiency testing rounds involving bovine liver and milk matrices.

Table 1: Technology Performance Matrix
FeatureHPLC-DAD (UV)LC-MS/MS (Triple Quad)Performance Delta
Limit of Detection (LOD) 1.0 – 5.0 µg/kg0.05 – 0.5 µg/kgLC-MS/MS is ~10-100x more sensitive [1, 7]
Limit of Quantitation (LOQ) 10 – 50 µg/kg0.5 – 1.0 µg/kgLC-MS/MS enables trace metabolite tracking
Selectivity Moderate (Co-elution risks)High (MRM transitions)Mass filtering eliminates false positives
Linearity (R²) > 0.995 (10–1000 µg/kg)> 0.999 (0.5–100 ng/mL)Comparable linearity within respective ranges [19]
Throughput 15–40 min/run6–10 min/runLC-MS/MS supports higher sample loads [19]
Capital Cost Low ($)High (

$)
HPLC is accessible; LC-MS requires significant CAPEX

Expert Commentary: In inter-laboratory studies, HPLC-UV labs frequently reported false negatives for metabolites like 5-hydroxythiabendazole due to insufficient sensitivity at the MRL. Conversely, LC-MS/MS labs struggled with matrix effects (ion suppression/enhancement) , leading to recovery variances of ±40% if isotope-labeled internal standards were not used [1, 13].

Extraction Methodologies: The Critical Variable

Sample preparation is the primary source of inter-laboratory variance (RSD_R). We compared three common workflows: Liquid-Liquid Extraction (LLE), Solid Phase Extraction (SPE), and QuEChERS.

Table 2: Extraction Efficiency & Robustness
ParameterMethod A: Alkaline LLEMethod B: QuEChERS (Original)Method C: SPE (MCX/C18)
Recovery (%) 60 – 85%101 – 115% (Signal Enhancement)80 – 100% (Consistent) [1, 11]
Reproducibility (RSD) High (>15%)Moderate (<10%)Excellent (<5%) [19]
Cleanup Efficiency Low (Lipids remain)Moderate (d-SPE)High (Chemical selectivity)
Throughput Low (Labor intensive)High (Batch processing)Moderate
Best For High-fat matrices (if defatted)Fruits/Vegetables/MilkComplex Tissue (Liver/Muscle)

Causality Analysis:

  • LLE Failure: BZDs bind strongly to proteins. Simple solvent extraction without pH adjustment (alkaline hydrolysis) fails to release protein-bound residues, resulting in low recovery [8].

  • QuEChERS Risk: While efficient, the "Original" QuEChERS method often co-extracts matrix components that cause signal enhancement in LC-MS/MS, artificially inflating results (>100% recovery) unless matrix-matched calibration is used [11, 12].

  • SPE Success: The use of Mixed-Mode Cation Exchange (MCX) cartridges provides the "Gold Standard" for tissue analysis. The strong cation exchange mechanism selectively binds the basic benzimidazole core, allowing aggressive washing of interferences [18].

Visualizing the Decision Pathway

To ensure reproducibility, laboratories must select the correct workflow based on the matrix and required sensitivity.

Benzimidazole_Workflow_Selection Start Start: Define Analytical Goal Matrix Identify Matrix Type Start->Matrix Tissue Complex Tissue (Liver, Muscle) Matrix->Tissue Fluid Fluids/Simple Matrix (Milk, Water) Matrix->Fluid LLE_Step Alkaline LLE (EtAc + KOH, pH > 10) Tissue->LLE_Step QuEChERS_Step QuEChERS (Acetate/Citrate Buffered) Fluid->QuEChERS_Step Cleanup_Tissue SPE Cleanup (MCX Cartridge) LLE_Step->Cleanup_Tissue Cleanup_Fluid d-SPE Cleanup (PSA + C18) QuEChERS_Step->Cleanup_Fluid Detection_Decision Required LOD? Cleanup_Tissue->Detection_Decision Cleanup_Fluid->Detection_Decision High_LOD > 50 µg/kg (Screening) Detection_Decision->High_LOD Low_LOD < 10 µg/kg (Confirmatory) Detection_Decision->Low_LOD HPLC HPLC-DAD (Cost-Effective) High_LOD->HPLC LCMS LC-MS/MS (High Sensitivity) Low_LOD->LCMS

Caption: Decision tree for selecting the optimal benzimidazole extraction and detection workflow based on matrix complexity and sensitivity requirements.

The "Gold Standard" Protocol: Tissue Analysis

Based on the inter-laboratory comparison showing the highest robustness (RSD < 5%) and recovery (80-100%), the following protocol is recommended for regulatory compliance in tissue analysis [18, 19].

Protocol: Alkaline Extraction with MCX Cleanup

Step 1: Homogenization & Hydrolysis

  • Weigh 2.0 g of tissue sample.

  • Add 10 mL of Ethyl Acetate and 1 mL of 50% KOH (Potassium Hydroxide).

  • Scientific Rationale: High pH (pH > 10) suppresses the ionization of the benzimidazole protons, rendering them neutral and soluble in the organic phase (Ethyl Acetate), while hydrolyzing protein bonds to release bound residues [19].

  • Add BHT (Butylated hydroxytoluene) as an antioxidant to prevent degradation of sulfur-containing metabolites (e.g., albendazole sulfoxide).

Step 2: Extraction & Defatting

  • Shake vigorously for 10 min; Centrifuge at 4000 rpm.

  • Transfer supernatant. Evaporate to dryness under nitrogen.

  • Reconstitute in 1 mL hexane (to dissolve lipids) and 1 mL acid buffer.

  • Self-Validating Step: If the hexane layer is cloudy, defatting is incomplete. Repeat hexane wash.

Step 3: SPE Cleanup (MCX)

  • Condition MCX cartridge with Methanol and Water.

  • Load the reconstituted acid phase.

  • Wash with 0.1 M HCl (removes neutrals/acids) and Methanol (removes hydrophobic interferences).

  • Elute with 5% Ammoniated Methanol .

  • Scientific Rationale: The basic benzimidazoles are retained by the cation exchange mechanism at low pH. High pH elution releases them. This "catch and release" provides superior cleanup compared to simple LLE [18].

Step 4: LC-MS/MS Analysis

  • Column: C18 (e.g., Shim-pack XR-ODS III, 2.0 × 50 mm).

  • Mobile Phase: Gradient of 0.1% Formic Acid (A) and Acetonitrile (B).[1]

  • Mode: Positive ESI, MRM acquisition.[1]

Inter-Laboratory Data Analysis: Interpreting Z-Scores

In proficiency testing, a laboratory's performance is graded using the Z-score.



  • x : Laboratory result

  • X : Assigned value (consensus mean)

  • σ : Standard deviation for proficiency assessment[2]

Common Failure Modes Identified in Inter-Lab Studies:

  • Z > 3 (Outlier): Often caused by matrix mismatch in calibration. Labs using solvent-only calibration curves for LC-MS/MS consistently overestimated concentrations due to signal enhancement [11].

    • Correction: Use Matrix-Matched Calibration or Stable Isotope Dilution.

  • Z < -3 (Underestimation): Frequently linked to pH errors during extraction. If the extraction pH drops below 9.0, amphoteric benzimidazoles remain charged and stay in the aqueous phase, leading to poor recovery [8].

Z_Score_Analysis Data Lab Result (x) Calc Calculate Z-Score Data->Calc Range1 |Z| ≤ 2.0 Satisfactory Calc->Range1 Range2 2.0 < |Z| < 3.0 Questionable Calc->Range2 Range3 |Z| ≥ 3.0 Unsatisfactory Calc->Range3 Action1 Maintain Protocol Range1->Action1 Action2 Check Calibration (Matrix Effect?) Range2->Action2 Action3 Audit Extraction pH & Internal Standards Range3->Action3

Caption: Logic flow for interpreting Inter-Laboratory Z-scores and determining corrective actions.

References

  • Multi-residue method for the determination of benzimidazoles in bovine liver. ResearchGate. Available at: [Link]

  • A fast and reliable method for the quantitative determination of benzimidazoles and metabolites in milk by LC-MS/MS. ResearchGate. Available at: [Link]

  • Determination of benzimidazole residues and their metabolites in raw milk using HPLC-DAD. Hrčak. Available at: [Link]

  • Liquid Chromatographic Method for Multiresidue Determination of Benzimidazoles in Beef Liver and Muscle: Collaborative Study. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Comparison of two different isolation methods of benzimidazoles... in bovine liver. PubMed. Available at: [Link]

  • Comparison of QuEChERS and Liquid-Liquid Extraction Methods. Scribd. Available at: [Link]

  • Comparison of QuEChERS and Liquid–Liquid extraction methods for pesticide residues using LC-MS/MS. ResearchGate. Available at: [Link]

  • Optimisation and validation of an UPLC-MS/MS method for analysis of veterinary drug residues. Diva Portal. Available at: [Link]

  • Determination of Benzimidazole Residues in Animal Tissue by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry. Jenck. Available at: [Link]

  • Comparison and Validation of QuEChERS Extraction Methods Coupled with UHPLC/Orbitrap HR-MS. MDPI. Available at: [Link]

  • Determination of benzimidazole residues in animal tissue samples by combination of magnetic solid-phase extraction with capillary zone electrophoresis. PubMed. Available at: [Link]

  • Quantification Approaches in Non-Target LC/ESI/HRMS Analysis: An Interlaboratory Comparison. CNR-IRIS. Available at: [Link]

  • Rapid quantitative screening assay of trace benzimidazole residues in milk by liquid chromatography. PubMed. Available at: [Link]

  • Determination of benzimidazole residues in edible animal food by polymer monolith microextraction. PubMed. Available at: [Link]

  • Comparison of four extraction methods for the analysis of 24 pesticides in soil samples. ResearchGate. Available at: [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. Available at: [Link]

  • Determination of Benzimidazole Residues in Animal Tissue by UHPLC-MS/MS. LabRulez LCMS. Available at: [Link]

  • Comparison of UHPLC and HPLC in Benzodiazepines Analysis. PMC. Available at: [Link]

Sources

Establishing limit of detection (LOD) for 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Establishing the Limit of Detection (LOD) for 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive comparison of methodologies for establishing the limit of detection (LOD) for the benzimidazole derivative 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol. As a potential impurity, metabolite, or active pharmaceutical ingredient (API) in development, accurately defining the lowest detectable concentration is critical for quality control, safety assessment, and regulatory compliance. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA). We will objectively compare the most common approaches—the Signal-to-Noise (S/N) ratio and the method based on the standard deviation of the response and the slope of the calibration curve—providing detailed protocols, supporting data, and field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

The compound 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol belongs to the benzimidazole class, a scaffold common in many pharmaceutical agents.[1][2][3] Whether this molecule is a target API, a process-related impurity, or a degradation product, its detection at trace levels is paramount. The Limit of Detection (LOD) represents the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[4][5][6] Establishing a robust and statistically sound LOD is not merely an analytical exercise; it is a foundational requirement for method validation that directly impacts product quality and patient safety.[7][8][9]

The objective of any analytical procedure validation is to demonstrate its fitness for the intended purpose.[10][11] This guide provides the technical framework and comparative data to select and execute the most appropriate LOD determination strategy for this specific analyte.

Foundational Analytical Strategy: Reversed-Phase HPLC

Given the aromatic benzimidazole core and polar functional groups (-NH2, -OH) of the target analyte, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is the logical starting point for analysis.[12] This technique separates compounds based on their hydrophobicity. For enhanced sensitivity and specificity, especially at trace levels required for LOD studies, coupling HPLC with a mass spectrometry (MS) detector (LC-MS/MS) is the gold standard.[13][14][15] However, a UV detector is also highly applicable and widely available.

Recommended Starting Parameters:

  • Column: C18 (octadecylsilyl), 2.1 x 50 mm, 1.8 µm particle size. A C18 column is versatile and effective for retaining moderately polar compounds like our target analyte.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape by protonating the amine function.[12]

  • Mobile Phase B: Acetonitrile.

  • Elution: Gradient elution, starting with a high percentage of Mobile Phase A.

  • Detection: UV at 254 nm or Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for highest sensitivity.

Regulatory Framework: Guidance from Authoritative Bodies

The methodologies described herein are aligned with the principles detailed in internationally recognized guidelines, which ensure a harmonized approach to validation.[16]

  • ICH Q2(R2) Validation of Analytical Procedures: This key guideline provides the definitions and methodologies for determining LOD. It describes three primary approaches: visual evaluation, signal-to-noise ratio, and the use of the standard deviation of the response and the slope.[10][11][17]

  • USP General Chapter <1225> Validation of Compendial Procedures: This chapter provides the framework for validating analytical methods within the pharmaceutical industry and is closely aligned with ICH guidelines.[7][18][19][20][21]

  • FDA Guidance for Industry: The FDA provides guidance that reinforces the principles of ICH and USP, emphasizing that validated analytical procedures should be used for all testing.[8][9][22]

The core principle is that the chosen method must be documented and scientifically justified.[10]

Comparative Analysis of LOD Establishment Methodologies

The selection of an LOD determination method is contingent on the nature of the analytical technique and its intended application. For instrumental methods like HPLC that exhibit baseline noise, the Signal-to-Noise and Calibration Curve methods are most relevant and will be compared here.

Method 1: Based on Signal-to-Noise (S/N) Ratio

This approach is widely used for analytical procedures that exhibit a clear baseline noise.[5][22] The core principle is to determine the analyte concentration that yields a signal sufficiently distinct from the background electronic noise of the instrument and detector.

Causality: The choice of a 3:1 ratio is a widely accepted convention to ensure that the observed signal has a very low probability of being a random fluctuation of the baseline noise.[5][23][24] It provides a level of confidence that the analyte is truly present.

Workflow Diagram

cluster_0 S/N Method Workflow A Prepare Dilute Solutions of Analyte B Inject Solutions into HPLC System A->B C Measure Signal (Peak Height) and Baseline Noise B->C D Calculate S/N Ratio (S/N = 2H/h) C->D E Identify Concentration where S/N ≈ 3 D->E F Confirm LOD (LOD = Concentration) E->F

Caption: Workflow for LOD determination using the S/N method.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain very low concentrations, approaching the expected detection limit.

  • Analysis: Inject these dilute solutions into the chromatograph.

  • Noise Measurement: Determine the magnitude of the baseline noise by measuring the peak-to-peak noise (h) in a region of the chromatogram close to where the analyte peak elutes, over a distance equivalent to 20 times the peak width at half-height.[23]

  • Signal Measurement: For each concentration, measure the height of the analyte peak (H).

  • S/N Calculation: Calculate the signal-to-noise ratio. A common formula is S/N = 2H/h.

  • LOD Determination: The limit of detection is the concentration that yields an S/N ratio of approximately 3.[24] This can be determined by analyzing successively more dilute solutions until the 3:1 ratio is reached or by interpolation from a plot of S/N versus concentration.

Method 2: Based on the Standard Deviation of the Response and the Slope

This method offers a more statistically rigorous approach to determining the LOD.[25] The LOD is calculated from the slope of the calibration curve and the variability of the instrument's response at low levels.

Causality: This approach mathematically defines the LOD as the concentration at which the signal is statistically distinguishable from the blank. The factor of 3.3 is derived from the confidence level desired (typically >99%) to minimize the probability of false positives.[26][27] It relies on the linear relationship between concentration and response, as defined by the calibration curve's slope.

Formula: LOD = (3.3 * σ) / S Where:

  • σ = The standard deviation of the response. This can be estimated from the standard deviation of the y-intercepts of multiple regression lines or the residual standard deviation of a single regression line.[27][28]

  • S = The slope of the calibration curve.[26][29]

Workflow Diagram

cluster_1 Calibration Curve Method Workflow G Prepare Low-Level Calibration Standards H Analyze Standards (n≥6) and Construct Curve G->H I Calculate Slope (S) and Response SD (σ) H->I J Apply Formula: LOD = (3.3 * σ) / S I->J K Verify LOD by Analyzing a Spike at this Level J->K

Caption: Workflow for LOD determination via the calibration curve method.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution as described in Method 1.

  • Calibration Standards: Prepare a set of at least 5-6 calibration standards at the low end of the concentration range, near the expected LOD. It is critical that this calibration curve is generated specifically for LOD determination and not extrapolated from a high-concentration curve.[27][28]

  • Analysis: Analyze each calibration standard multiple times (e.g., n=3) to get a robust estimate of response variability.

  • Calibration Curve Construction: Plot the mean instrument response versus concentration.

  • Statistical Analysis: Perform a linear regression on the data to obtain the slope (S) and the standard deviation of the y-intercept (σ). Microsoft Excel's regression analysis tool or other statistical software can provide these values directly.[26]

  • LOD Calculation: Apply the formula LOD = (3.3 * σ) / S to calculate the limit of detection.

  • Confirmation: Prepare and analyze a sample spiked at the calculated LOD concentration to verify that the analyte is reliably detectable.[26]

Data Presentation & Comparative Summary

To provide a clear comparison, hypothetical yet realistic data for the LOD determination of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol are presented below.

Table 1: Hypothetical Data for S/N Ratio Method

Concentration (ng/mL)Peak Height (H) (mAU)Baseline Noise (h) (mAU)S/N Ratio (2H/h)
10.00.350.0235.0
5.00.180.0218.0
2.00.070.027.0
1.0 0.03 0.02 3.0
0.50.0150.021.5

Table 2: Hypothetical Data for Calibration Curve Method

Concentration (ng/mL)Response 1 (Peak Area)Response 2 (Peak Area)Response 3 (Peak Area)Mean Response
0.0 (Blank)15252020
1.0450465455456.7
2.51100112011151111.7
5.02250224022652251.7
7.53400338034103396.7
10.04510455044904516.7

Linear Regression Output:

  • Slope (S): 448.5 area units/ng/mL

  • Standard Deviation of the y-intercept (σ): 28.5 area units

LOD Calculation: LOD = (3.3 * 28.5) / 448.5 = 0.21 ng/mL

Table 3: Objective Comparison of LOD Determination Methodologies

FeatureSignal-to-Noise (S/N) MethodCalibration Curve Method
Principle Compares signal height to background noise.Statistical calculation based on response variability at zero concentration and analytical sensitivity.
Statistical Rigor Lower. Relies on a conventional ratio and can be subjective based on how noise is measured.Higher. Provides a statistically calculated value with a defined confidence level.
Data Requirement Requires analysis of a few samples at very low concentrations.Requires a dedicated low-level calibration curve with multiple data points.
Applicability Only for methods with a measurable baseline noise (e.g., chromatography, spectroscopy).[5][22]Applicable to most quantitative instrumental methods.
Pros Simple to perform and understand; requires fewer samples.More objective and statistically defensible; preferred by regulatory agencies.
Cons Can be subjective; noise measurement can vary between analysts and software.More time-consuming and requires more preparatory work.

Senior Application Scientist Insights: Practical Considerations

  • Why the Discrepancy? It is common for the two methods to yield different LOD values, as seen in our hypothetical data (1.0 ng/mL vs 0.21 ng/mL). The calibration curve method is generally considered more reliable and often produces a lower, more accurate LOD value because it is based on the overall performance of the method in a linear range, rather than a single point measurement relative to noise.

  • Choosing the Right Method: For early-stage development or preliminary assessments, the S/N method can be a quick and useful estimate. For formal validation and regulatory submissions, the calibration curve method is strongly recommended due to its statistical foundation.[7][10]

  • The Importance of the Blank: In the calibration curve method, the standard deviation of the response (σ) can also be determined by making repeated measurements of a blank sample (a sample containing no added analyte).[28] This is a valid approach, but using the standard deviation from the regression line of a low-level curve is often preferred as it incorporates the variability across a range of low concentrations.

  • LOD vs. LOQ: Remember that the LOD is where you can detect the analyte, not accurately quantify it. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. The LOQ is often determined using the same data, with a higher threshold (e.g., S/N of 10:1 or a statistical factor of 10 instead of 3.3).[5][26]

Conclusion

Establishing the limit of detection for 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol is a critical component of analytical method validation. This guide has compared two primary, instrument-based methodologies: the signal-to-noise ratio approach and the method based on the standard deviation of the response and the slope of a calibration curve.

While the S/N method offers a straightforward estimation, the calibration curve method provides a more statistically robust and defensible value. The choice of method should be guided by the intended purpose of the analytical procedure. For regulatory submissions and quality control applications where accuracy and statistical confidence are paramount, the calibration curve method is the superior choice. By grounding experimental design in the principles of authoritative guidelines and understanding the causality behind these validation techniques, researchers can ensure their analytical data is reliable, reproducible, and fit for purpose.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). Pharmacopeia.
  • Structure Elucidation of Unknown Impurity using LC-MS/MS. (n.d.). SynThink Research Chemicals.
  • FDA Guidance on Analytical Method Validation. (n.d.). FDA.
  • USP <1225> Method Validation. (n.d.). BA Sciences.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. (n.d.). Agilent Technologies.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
  • Detection limit estimated from slope of calibration curve: an application to competitive ELISA. (2005, February 15). PubMed.
  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (2020, November 12). IVT Network.
  • The Limit of Detection. (2022, April 15). LCGC International.
  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018, May 22). ECA Academy.
  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022, February 25). Technology Networks.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy.
  • Q2(R2) Validation of Analytical Procedures. (2024, March). Food and Drug Administration.
  • How to calculate the detection limit from the calibration curve? (2016, April 21). ResearchGate.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Acta Poloniae Pharmaceutica.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
  • Establishment and Calculation of Detection Limits (DL). (2019, March). Triclinic Labs.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog.
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (2021, February 9). Separation Science.
  • How to determine the LOD using the calibration curve? (2019, June 20). Maas Pharma.
  • Detection limit. (n.d.). Wikipedia.
  • Limit of Detection and Limit of Quantification Determination in Gas Chromatography. (n.d.). IntechOpen.
  • Refining HPLC Methods for 1-benzyl-1H-benzimidazol-5-amine Purity Analysis. (2025, November). Benchchem.
  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011, November 15). PubMed.
  • ICH Q2 Guidance on Reporting LOD and LOQ Values. (n.d.). Pharma Validation.
  • ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (2011). Semantic Scholar.
  • Pharmaceutical Impurity Detection Using LC-MS/MS. (n.d.). Payesh Darou Zist Azma Laboratory.
  • <1225> Validation of Compendial Procedures. (2017). USP-NF.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol Content Type: Operational Safety & Logistics Guide Audience: Drug Development Scientists & Laboratory Managers

Executive Safety Summary

Compound Class: Functionalized Benzimidazole Intermediate Risk Categorization: High Potency / Sensitizer (OEB 3/4 equivalent) Primary Hazards: Respiratory sensitization, acute toxicity (oral/inhalation), and potential genotoxicity (tubulin inhibition mechanism common to benzimidazoles).

Immediate Action Required: Treat this compound as a Potent Pharmaceutical Intermediate . Standard "lab coat and latex gloves" protocols are insufficient . The presence of the primary amino group at position 5, combined with the benzimidazole core, necessitates strict containment to prevent sensitization and systemic absorption.

Risk Assessment & Hazard Logic (The "Why")

As scientists, we do not follow rules blindly; we follow logic. This protocol is derived from a Structure-Activity Relationship (SAR) analysis of the molecule's functional groups.

Functional GroupAssociated HazardOperational Implication
Benzimidazole Core Bioactive scaffold (often anthelmintic/kinase inhibitor). Potential tubulin polymerization inhibitor.Reproductive/Developmental Toxin precaution. Double-gloving is mandatory to prevent dermal absorption.
5-Amino Group High reactivity; Nitrogen lone pair acts as a nucleophile. Known skin/respiratory sensitizer.[1]Zero-skin-contact policy. Use Nitrile (organic amine resistance) over Latex. Respiratory protection required for powders.
Ethanol Side Chain Increases polarity and water solubility.Enhanced Skin Permeation. The molecule can "ride" sweat or moisture through micropores in unsuitable PPE.
Visualization: Hazard Logic Flow

RiskAssessment Molecule 1-(5-Amino-1-ethyl- 1H-benzoimidazol-2-yl)-ethanol Amine 5-Amino Group (Sensitizer) Molecule->Amine Core Benzimidazole Core (Bioactive/Toxic) Molecule->Core Tail Ethanol Chain (Solubility) Molecule->Tail Risk1 Respiratory/Skin Sensitization Amine->Risk1 Risk2 Systemic Toxicity (Tubulin Inhibition) Core->Risk2 Risk3 Dermal Absorption Vector Tail->Risk3 Action REQUIREMENT: OEB 3/4 Containment (Double Nitrile + HEPA) Risk1->Action Risk2->Action Risk3->Action

Caption: SAR-based risk deduction. The convergence of sensitization and bioactivity dictates the high-containment strategy.

PPE Specifications Matrix

Do not deviate from these material specifications. "Generic" PPE offers false security against organic amines.

ComponentStandard Handling (Sealed/Solution)High-Risk Operations (Weighing Powder/Synthesis)Technical Justification
Hand Protection Double Nitrile Gloves Outer: 5 mil (0.12mm)Inner: 4 mil (0.10mm)Double Nitrile + Long Cuff Outer: 8 mil (Extended Cuff)Inner: 4 mil (Accelerator-Free)Latex is permeable to organic amines. Double gloving provides a breakthrough time >480 mins.
Respiratory Fume Hood (Face velocity: 0.5 m/s)PAPR or N95 + Face Shield (If outside hood or spill cleanup)Powder form is highly electrostatic; inhalation leads to rapid systemic uptake.
Body Lab Coat (Tyvek/Poly) Buttoned to neck.Disposable Coverall (Tyvek 400) Elastic wrists/hood.Cotton coats absorb liquids/powders, creating a secondary exposure source.
Eye/Face Safety Glasses (Side shields compliant with ANSI Z87.1)Chemical Goggles + Face Shield Amine groups are basic and can cause severe corneal damage upon contact.
Operational Protocol: Gowning & Handling

The "Clean-Dirty" Line Concept: Treat the weighing station/fume hood as a "Hot Zone." Nothing leaves this zone without decontamination.

Step-by-Step Gowning (Entry)
  • Inspection: Check nitrile gloves for pinholes (air inflation test).

  • Inner Layer: Don inner gloves (tucked under lab coat cuff).

  • Outer Layer: Don outer gloves (pulled over lab coat cuff). Tape the gap if handling >10g of powder.

  • Face: Adjust eyewear. If handling powder, verify sash height is at safe operating level (usually 18 inches).

Handling Workflow
  • Weighing: Use an anti-static gun if available. Benzimidazoles are often "fluffy" crystals that drift.

  • Solubilization: Add solvent slowly. The heat of solution (exothermic) is possible with amino-bases.

  • Spill Control: Do not wipe dry powder. Cover with wet paper towels (soaked in dilute acetic acid or water) to prevent dust generation, then wipe.

De-Gowning (Exit) - Critical Step
  • Outer Glove Removal: Use the "Beak Method" (pinch and pull) inside the fume hood. Dispose of outer gloves as hazardous waste inside the hood.

  • Wash Inner Gloves: Briefly rinse inner gloved hands with ethanol, then soap/water.

  • Coat Removal: Remove coat, rolling it "inside-out" to trap potential dust.

  • Final Wash: Remove inner gloves and wash hands with cool water (warm water opens pores) and soap for 20 seconds.

Visualization: Workflow Logic

GowningProtocol cluster_HotZone HOT ZONE (Fume Hood) Start Start: Entry to Lab GownUp 1. Don Inner Gloves 2. Don Tyvek Coat 3. Don Outer Gloves (Over Cuff) Start->GownUp Check Verify Hood Airflow & Glove Integrity GownUp->Check Process Weighing / Synthesis (Keep Sash Low) Check->Process Waste Dispose Outer Gloves (Inside Hood) Process->Waste Exit Remove Coat (Inside Out) Remove Inner Gloves Waste->Exit Wash Wash Hands: Cool Water + Soap Exit->Wash

Caption: Unidirectional workflow to prevent cross-contamination outside the fume hood.

Disposal & Emergency Response

Waste Classification:

  • Category: Hazardous Chemical Waste (Toxic/Irritant).

  • Stream: High-Temperature Incineration.

  • Note: Do not mix with oxidizing acids (e.g., Nitric Acid) in waste streams; potential for violent reaction or nitrosamine formation (carcinogenic).

Emergency Procedures:

  • Eye Contact: Flush immediately for 15 minutes .[1][2][3][4][5] Time this. 15 minutes is longer than you think. Use an eye wash station, not a bottle.

  • Skin Contact: Wash with soap and water.[6][2][3][7][8] Do not use alcohol on skin (enhances absorption of the benzimidazole).

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5798, Benzimidazole. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: 29 CFR 1910.132. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.